2,3-Dibromoquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMKSVSNFQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347771 | |
| Record name | 2,3-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23719-78-0 | |
| Record name | 2,3-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dibromoquinoxaline: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromoquinoxaline is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of functionalized quinoxaline derivatives. Its two reactive bromine atoms at the 2 and 3 positions of the pyrazine ring allow for facile diversification through various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for its application in medicinal chemistry, materials science, and organic synthesis.
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities and applications in materials science. The quinoxaline scaffold is a key component in numerous biologically active molecules, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, the unique electronic properties of quinoxaline-based structures have led to their exploration in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
This compound stands out as a particularly valuable intermediate in the synthesis of novel quinoxaline derivatives. The presence of two bromine atoms, which are excellent leaving groups, on the electron-deficient pyrazine ring makes this compound highly susceptible to a variety of chemical modifications. This allows for the strategic introduction of diverse functional groups, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired biological activities or material characteristics.
Chemical Properties and Structure
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Br₂N₂ | [1] |
| Molecular Weight | 287.94 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 23719-78-0 | [1] |
| Appearance | Off-white to yellow crystalline solid | (General observation) |
| Melting Point | 150-152 °C | [2] |
| Solubility | Soluble in many organic solvents | (General knowledge) |
Structural Elucidation
The structural features of this compound have been characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra provide detailed information about the molecular structure. The 1H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The 13C NMR spectrum will display signals for the eight carbon atoms in the molecule, with the carbons attached to the bromine and nitrogen atoms exhibiting characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). The molecular ion peak ([M]+) would appear as a cluster of peaks corresponding to the different isotopic combinations. A prominent peak in the GC-MS data is observed at m/z 288, corresponding to the molecular ion.[1]
Synthesis of this compound
A common and effective method for the synthesis of 2,3-dihaloquinoxalines involves the treatment of quinoxaline-2,3-dione with a halogenating agent. A plausible synthetic route for this compound is outlined below.
Synthetic Pathway
Caption: Synthesis of this compound from Quinoxaline-2,3-dione.
Experimental Protocol (Hypothetical)
This is a generalized procedure based on the synthesis of analogous 2,3-dichloroquinoxaline.[2] Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place quinoxaline-2,3-dione.
-
Addition of Reagents: Carefully add a brominating agent such as a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃). The reaction is typically performed in excess of the brominating agent, which can also serve as the solvent, or in a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, carefully quench the excess brominating agent by pouring the reaction mixture onto crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Reactivity and Synthetic Applications
The two bromine atoms in this compound are highly susceptible to nucleophilic displacement and serve as excellent handles for palladium-catalyzed cross-coupling reactions, making it a versatile precursor for a wide range of substituted quinoxalines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions towards nucleophilic attack. This allows for the displacement of the bromide ions by a variety of nucleophiles.
Caption: Nucleophilic Aromatic Substitution on this compound.
-
Amination: Reaction with primary and secondary amines can yield mono- or di-aminoquinoxalines, which are important scaffolds in medicinal chemistry.
-
Thiolation: Reaction with thiols or their corresponding thiolates leads to the formation of thioether derivatives.
-
Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the bromine atoms to form ether linkages.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters.
Caption: Suzuki-Miyaura Coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
To a solution of this compound in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures), add the boronic acid (2.2-2.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
This reaction is used to introduce alkyne functionalities by coupling with terminal alkynes.
General Protocol for Sonogashira Coupling:
-
To a solution of this compound in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (2.2-2.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
The reaction is worked up by filtration to remove the amine hydrohalide salt, followed by solvent evaporation and purification of the residue by chromatography.
This powerful method allows for the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.
General Protocol for Buchwald-Hartwig Amination:
-
To a solution of this compound in an anhydrous, aprotic solvent (e.g., toluene, dioxane), add the amine (2.2-2.5 equivalents).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP).
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.
Applications
The versatility of this compound as a synthetic intermediate has led to its use in the development of various functional molecules.
-
Medicinal Chemistry: The ability to introduce a wide range of substituents allows for the synthesis of libraries of quinoxaline derivatives for screening against various biological targets. Functionalized quinoxalines derived from this compound have shown potential as anticancer, antimicrobial, and antiviral agents.[4]
-
Materials Science: The quinoxaline core is an electron-deficient system, and by coupling it with electron-donating groups, donor-acceptor type molecules can be synthesized. These materials often exhibit interesting photophysical properties and are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its facile reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides access to a vast array of functionalized quinoxaline derivatives. This technical guide has provided an overview of its chemical properties, structure, synthesis, and key reactions, highlighting its importance for researchers in drug discovery and materials science. The continued exploration of the chemistry of this compound is expected to lead to the development of novel molecules with significant therapeutic and technological applications.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 625637, this compound. [Link].
- The Royal Society of Chemistry. Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. In Synthesis of 2,3-quinoxalinedithiol.
- H. K. Fun, S. Chantrapromma, C. A. Chen, T. J. Reddy, C. S. Chuang, C. H. Chen, Acta Crystallogr., Sect. E: Struct. Rep. Online, 2008, 64(3), o547.
- Abbas, H. S.; Al-Marhabi, A. R. M.; Ammar, Y. A. Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. Acta Pol. Pharm.2017, 74(2), 445-458.
- Peng, Q.; Liu, F.; Yang, Q.; Niu, Q.; Liu, Y.; Li, L.; Wang, F. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. J.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity of sulfur nucleophiles towards S-nitrosothiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Synthesis and characterization of 2,3-Dibromoquinoxaline
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functional organic molecules. Its unique structural and electronic properties make it an invaluable precursor in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. This guide provides a comprehensive overview of the robust synthesis and detailed characterization of this compound, designed to equip researchers and drug development professionals with the necessary field-proven insights and protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
Introduction and Significance
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2,3-dibromo-substituted scaffold (Figure 1) is particularly significant due to the reactivity of its carbon-bromine bonds. These positions are primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of diverse functional groups. This capability enables the systematic exploration of chemical space to develop novel therapeutic agents and advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2]
Figure 1: Structure of this compound
Caption: The chemical structure of this compound (C₈H₄Br₂N₂).
Strategic Synthesis of this compound
The most reliable and widely adopted synthesis of this compound is a two-step process commencing with the cyclocondensation of o-phenylenediamine and oxalic acid to form the stable intermediate, quinoxaline-2,3(1H,4H)-dione. This intermediate is subsequently halogenated to yield the final product. This strategic pathway is favored due to the high yields, operational simplicity, and the commercial availability of the starting materials.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
The foundational step involves the acid-catalyzed cyclocondensation of an o-phenylenediamine with oxalic acid.[3] This reaction proceeds via a double nucleophilic attack of the amine groups on the carbonyl carbons of oxalic acid, followed by dehydration to form the stable heterocyclic dione.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., HCl): The acid protonates the carbonyl oxygen of oxalic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic amino groups of o-phenylenediamine.
-
Heating: The reaction requires thermal energy to overcome the activation barrier for both the initial condensation and the subsequent dehydration steps, driving the reaction to completion.
-
In a 250 mL round-bottom flask, dissolve oxalic acid dihydrate (0.24 mol) in 100 mL of deionized water and heat the solution.
-
To the hot solution, carefully add 4.5 mL of concentrated hydrochloric acid.
-
Slowly add o-phenylenediamine (0.20 mol) in portions to the acidic solution.
-
Heat the reaction mixture under reflux for 20-30 minutes.
-
Cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any unreacted starting materials and acid.
-
Recrystallize the crude product from ethanol to yield pure quinoxaline-2,3(1H,4H)-dione as a white crystalline solid.
Step 2: Bromination of Quinoxaline-2,3(1H,4H)-dione
The conversion of the stable dione intermediate to this compound is the critical step. The lactam (amide) functionality of the dione can exist in tautomeric equilibrium with its lactim (enol) form. The bromination proceeds by converting the hydroxyl groups of the enol tautomer into a better leaving group, which is then displaced by a bromide ion. While various brominating agents can be used, phosphorus oxybromide (POBr₃) is a common and effective choice, analogous to the use of POCl₃ for chlorination.[4]
Causality Behind Experimental Choices:
-
Phosphorus Oxybromide (POBr₃): This reagent serves as both the activating agent and the bromide source. It converts the enolic hydroxyl groups into a phosphonate ester, which is an excellent leaving group. The subsequent SₙAr (Nucleophilic Aromatic Substitution) or related substitution mechanism allows for the introduction of the bromide ions.
-
Elevated Temperature: This step requires significant heat to drive the reaction, often performed at reflux in a high-boiling solvent or neat with the reagent itself.
Note: This is a representative protocol based on analogous chlorination reactions.[4] Working with phosphorus halides requires a fume hood and appropriate personal protective equipment.
-
Place the dry quinoxaline-2,3(1H,4H)-dione (0.05 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Carefully add phosphorus oxybromide (POBr₃) (0.15 mol).
-
Heat the mixture under reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, very slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring in a large beaker within a fume hood. This is a highly exothermic and hazardous step that will hydrolyze the excess POBr₃.
-
The crude product will precipitate as a solid. Filter the solid and wash it extensively with water to remove phosphoric acid byproducts.
-
Neutralize the solid by washing with a cold, dilute sodium bicarbonate solution, followed by a final wash with water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.
Reaction Mechanisms
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Proposed mechanism for the bromination of the dione intermediate.
The bromination begins with the tautomerization of the quinoxaline-2,3-dione from its stable lactam form to the more reactive lactim (enol) form. The phosphorus oxybromide then activates the hydroxyl groups, forming a phosphonate ester intermediate. This transforms the hydroxyl into a good leaving group, which is subsequently displaced by bromide ions in a nucleophilic substitution reaction to yield the final this compound product.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Data Presentation: Spectroscopic and Physical Properties
| Property / Technique | Expected Result for this compound |
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.10-8.20 (m, 2H, Ar-H), δ ~7.80-7.90 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~142.1 (C-Br), ~140.9 (C-N), ~131.5 (Ar-CH), ~128.5 (Ar-CH) |
| Mass Spec (EI) | Molecular Ion Cluster (M⁺, M⁺+2, M⁺+4) at m/z 286, 288, 290 in ~1:2:1 ratio[5] |
| IR Spectroscopy (KBr) | Absence of N-H (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) peaks from precursor. Presence of C=N and C=C aromatic stretches (~1600-1450 cm⁻¹). |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Analysis and Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be symmetric, showing two distinct multiplets in the aromatic region, each integrating to two protons. The downfield shift is characteristic of protons on an electron-deficient aromatic ring system. The ¹³C NMR spectrum will confirm the number of unique carbon environments, with the carbons attached to the bromine atoms appearing at a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry is particularly powerful for confirming the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] A molecule containing two bromine atoms, like this compound, will therefore exhibit a characteristic molecular ion cluster with three peaks (M⁺, M⁺+2, M⁺+4) separated by 2 m/z units, with a relative intensity ratio of approximately 1:2:1.[6] This pattern is a definitive signature for a dibrominated compound.
-
Infrared (IR) Spectroscopy: The primary utility of IR spectroscopy in this context is to confirm the disappearance of key functional groups from the starting material, quinoxaline-2,3(1H,4H)-dione. The absence of the broad N-H stretch (around 3200 cm⁻¹) and the strong carbonyl (C=O) stretch (around 1680 cm⁻¹) provides strong evidence for the successful conversion to this compound.[7]
Applications in Drug Development and Materials Science
This compound is not an end product but a high-value intermediate. Its utility stems from the two reactive bromine sites, which act as handles for constructing more complex molecules.
-
Medicinal Chemistry: It is a key precursor for synthesizing libraries of compounds for screening against various biological targets. Derivatives have been investigated as anticancer, antiviral, and antimicrobial agents.[2][8]
-
Materials Science: The quinoxaline core is an electron-deficient system, making it a useful component in organic electronics. By attaching different aromatic groups to the 2 and 3 positions, scientists can tune the electronic properties of the resulting molecules for applications in OLEDs and organic semiconductors.
Conclusion
The synthesis of this compound via the two-step sequence of cyclocondensation followed by bromination is a robust and efficient method for producing this versatile chemical intermediate. A thorough understanding of the reaction mechanisms and the application of a comprehensive suite of analytical techniques—NMR, MS, and IR—are paramount for ensuring the synthesis of a high-purity product. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this compound for its diverse applications in scientific discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Retrieved from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
- Al-Ostath, R. A., et al. (2014). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journal of Research in Pharmacy.
-
ResearchGate. (2025). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Retrieved from [Link]
- Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Health Sciences, 7(S1), 329-338.
-
viXra.org. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ARKAT USA, Inc. (2008).
-
LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Org. Commun., 6(1), 23-30.
-
National Institutes of Health. (n.d.). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Retrieved from [Link]
-
NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of the crude 2,3-diphenylquinoxaline.... Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Retrieved from [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. 2,3-DIHYDROXYQUINOXALINE(15804-19-0) IR Spectrum [chemicalbook.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
A Technical Guide to the Spectroscopic Characterization of 2,3-Dibromoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoquinoxaline is a halogenated heterocyclic compound with a quinoxaline core structure. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties, and their applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1] A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.
This technical guide provides an in-depth analysis of the expected and reported spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes information from known quinoxaline derivatives and fundamental spectroscopic principles to provide a robust predictive characterization.
Molecular Structure and Symmetry
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. This compound consists of a benzene ring fused to a pyrazine ring, with bromine atoms substituted at the 2 and 3 positions of the pyrazine ring.
Caption: Proposed fragmentation pathway for this compound in mass spectrometry.
Typical Experimental Protocol for MS
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and Mass Spectrometry. While complete experimental data may not be readily available in the public domain, a comprehensive understanding of its structure and the principles of spectroscopy allows for a reliable prediction of its spectral features. The key identifying characteristics are the simple aromatic pattern in the ¹H NMR spectrum, the four-line ¹³C NMR spectrum, the characteristic IR bands for the quinoxaline core and C-Br bond, and the distinctive isotopic pattern in the mass spectrum arising from the two bromine atoms. This guide provides a foundational framework for researchers working with this compound and its derivatives.
References
- Sato, N. (Ed.). (2004). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Retrieved from [Link]
-
PubliCatt. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: An efficient synthesis of internal alkynes via aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,3-Dibromoquinoxaline (CAS No. 23719-78-0)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physical Properties
2,3-Dibromoquinoxaline, identified by CAS number 23719-78-0, is a halogenated heterocyclic compound. Its core structure consists of a pyrazine ring fused to a benzene ring, with bromine atoms substituted at the 2 and 3 positions of the pyrazine ring. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23719-78-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₄Br₂N₂ | [1][2] |
| Molecular Weight | 287.94 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 138-140 °C | |
| Boiling Point | Data not available | [2] |
| Solubility | Soluble in many organic solvents. | [4] |
| SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Br)Br | [1] |
| InChIKey | VBZDMKSVSNFQSG-UHFFFAOYSA-N | [1] |
Note: Solubility is generally observed in common organic solvents, but quantitative data is sparse. Experimental determination is recommended for specific applications.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative when handling this compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source:[1]
Pictograms:
Safe Handling and Personal Protective Equipment (PPE):
Due to its hazardous nature, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[5][6] The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5][7]
-
Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.[5][7]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is recommended.[5]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, seek medical attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]
Storage and Disposal:
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Dispose of waste material in accordance with local, state, and federal regulations.[6][8]
Synthesis of this compound
The synthesis of this compound is a cornerstone for accessing a wide range of functionalized quinoxaline derivatives. A common and effective method involves the bromination of quinoxaline-2,3-dione.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from o-phenylenediamine.
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
-
In a round-bottom flask, dissolve o-phenylenediamine in an appropriate solvent (e.g., a mixture of ethanol and water).
-
Slowly add a solution of oxalic acid dihydrate.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain quinoxaline-2,3(1H,4H)-dione.
Step 2: Bromination to this compound
-
Caution: This step should be performed in a well-ventilated fume hood.
-
To a round-bottom flask, add the quinoxaline-2,3(1H,4H)-dione from Step 1.
-
Slowly and carefully add phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Organic Synthesis
The two bromine atoms in this compound are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes it an exceptionally versatile building block for the synthesis of a wide array of 2,3-disubstituted quinoxaline derivatives.
The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions towards nucleophilic attack. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve either mono- or di-substitution.
Sources
- 1. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23719-78-0|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
An In-depth Technical Guide to the Solubility of 2,3-Dibromoquinoxaline in Common Organic Solvents
Executive Summary
2,3-Dibromoquinoxaline is a pivotal heterocyclic building block in the development of pharmaceuticals, organic electronics, and advanced materials.[1][2] Its utility in synthesis is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for any application. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative data, this document synthesizes theoretical predictions based on physicochemical properties with qualitative insights inferred from synthetic methodologies. Critically, it provides a robust, field-proven experimental protocol for researchers to determine precise solubility values, ensuring reproducibility and accuracy in their own laboratories.
Physicochemical Profile and Theoretical Solubility Prediction
To understand the solubility of a compound, we must first examine its intrinsic properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[3]
Key Properties of this compound:
-
Molecular Formula: C₈H₄Br₂N₂[4]
-
Molecular Weight: 287.94 g/mol [4]
-
Structure: A rigid, aromatic quinoxaline core substituted with two bromine atoms.
-
XLogP3-AA (Lipophilicity): 3.3[4]
The computed XLogP3-AA value of 3.3 indicates a significant degree of lipophilicity (hydrophobicity).[4] The molecule lacks hydrogen bond donors and possesses only two nitrogen atoms as weak hydrogen bond acceptors. This structure predicts poor solubility in highly polar protic solvents like water and better solubility in solvents of intermediate to low polarity. The presence of the bromine atoms and the aromatic system allows for van der Waals forces and π-π stacking interactions, which are favored in non-polar and aromatic solvents.
Predicted Solubility Trend:
-
High Solubility Expected: In chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., toluene, xylene) due to similar polarities and potential for favorable intermolecular interactions. Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are also expected to be effective.
-
Moderate to Low Solubility Expected: In short-chain alcohols (e.g., ethanol, methanol). While these solvents have some capacity to dissolve organic molecules, the high lipophilicity of this compound may limit its solubility.
-
Very Low to Insoluble Expected: In highly polar, protic solvents like water.
Literature-Inferred Solubility Profile
While direct quantitative studies are scarce, the solvents employed in the synthesis and subsequent reactions of quinoxaline derivatives provide invaluable, practical insights into their solubility.
-
Halogenated & Aromatic Solvents: Copolymers incorporating pyrazino[2,3-g]quinoxaline units, which share the core heterocyclic system, have demonstrated good solubility in chloroform, tetrahydrofuran (THF), toluene, and xylene at room temperature.[5] This strongly suggests that this compound itself would be soluble in these media.
-
Polar Aprotic Solvents: The synthesis of certain quinoxalinophenazine derivatives is effectively carried out in N,N-Dimethylformamide (DMF) , indicating its suitability as a solvent for this class of compounds.[6] Similarly, Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of organic molecules and is frequently used to prepare stock solutions for biological screening.[7][8]
-
Alcohols: The synthesis of 2,3-quinoxalinedithiol from the related 2,3-dichloroquinoxaline proceeds in ethanol , implying at least moderate solubility of the dihalogenated quinoxaline starting material under reflux conditions.[9][10]
Summary of Solubility Data
The following table consolidates the qualitative and inferred solubility information for this compound. It is imperative for researchers to recognize that these are largely estimations derived from synthetic contexts. For applications requiring precise concentrations, the experimental protocol detailed in Section 5.0 must be followed.
| Solvent Class | Solvent Name | Qualitative Solubility | Rationale / Source |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | Used as a reaction solvent for related derivatives.[6] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong, versatile organic solvent.[7][11] | |
| Tetrahydrofuran (THF) | Soluble | Copolymers of related structures show good solubility.[5] | |
| Acetone | Likely Soluble | A common solvent for organic compounds of similar polarity.[12][13] | |
| Halogenated | Chloroform (CHCl₃) | Soluble | Copolymers of related structures show good solubility.[5][14] |
| Dichloromethane (DCM) | Soluble | Frequently used in purification of related compounds.[9] | |
| Aromatic | Toluene | Soluble | Copolymers of related structures show good solubility.[5][15] |
| Xylene | Soluble | Copolymers of related structures show good solubility.[5] | |
| Polar Protic | Ethanol | Sparingly to Soluble | Used as a refluxing solvent for related starting materials.[9][16] |
| Methanol | Sparingly Soluble | Used in workups and syntheses of related compounds.[17] | |
| Aqueous | Water | Insoluble | Predicted based on high lipophilicity (XLogP3 = 3.3).[4][18] |
Experimental Protocol: Quantitative Solubility Determination via the Isothermal Shake-Flask Method
This protocol describes a self-validating system for accurately determining the equilibrium solubility of this compound. The causality behind each step is explained to ensure methodological integrity.
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology
-
Preparation of Calibration Curve (Analytical Phase):
-
Rationale: To establish a linear relationship between the analytical response (e.g., absorbance) and the concentration of the solute. This is essential for accurately quantifying the concentration in the final saturated solution.
-
Procedure: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance at the wavelength of maximum absorption (λ_max) or the peak area by HPLC for each standard. Plot the response versus concentration to generate a calibration curve and determine the linear regression equation.
-
-
Sample Preparation (Equilibration Phase):
-
Rationale: To create a saturated solution where the rate of dissolution equals the rate of precipitation. Using a visible excess of solid ensures that saturation is achieved and maintained.
-
Procedure: Add an excess amount of this compound to a vial (e.g., 10-20 mg into 2-5 mL of solvent). The solid should be clearly visible at the bottom of the vial.
-
-
Equilibration:
-
Rationale: To allow the system to reach thermodynamic equilibrium. The time required depends on the compound and solvent system. A 24-48 hour period is typically sufficient to ensure equilibrium is reached. Constant temperature is critical as solubility is temperature-dependent.
-
Procedure: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Agitate for 24 to 48 hours.
-
-
Sample Withdrawal and Filtration:
-
Rationale: To isolate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change or solvent evaporation). Filtration is critical to remove any microscopic solid particles that would artificially inflate the measured concentration.
-
Procedure: After equilibration, let the vials stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial.
-
-
Analysis and Calculation:
-
Rationale: To determine the solute concentration using the pre-established calibration curve. Dilution may be necessary to bring the concentration within the linear range of the analytical method.
-
Procedure: Dilute the filtered saturated solution with a known factor using the same solvent to ensure the analytical reading falls within the linear range of the calibration curve. Measure the absorbance or HPLC peak area of the diluted sample. Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While a comprehensive quantitative database for this compound solubility remains to be fully established in the public domain, a strong predictive framework can be built from its physicochemical properties and literature precedents. The compound is anticipated to be most soluble in halogenated, aromatic, and polar aprotic solvents, with limited solubility in alcohols and aqueous media. For researchers and drug development professionals requiring precise data for formulation, reaction optimization, or screening, direct experimental determination is non-negotiable. The provided isothermal shake-flask protocol offers a reliable and scientifically sound methodology to generate this critical data, empowering further innovation and application of this versatile chemical scaffold.
References
-
National Center for Biotechnology Information (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 625637. Retrieved from [Link]
-
Journal of Materials Chemistry (2011). A series of low band gap copolymers consisting of electron-accepting pyrazino[2,3-g]quinoxaline. Case Western Reserve University. Retrieved from [Link]
-
The Royal Society of Chemistry (2017). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of new-2,3-disubstituted quinoxaline. Retrieved from [Link]
-
MDPI (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
ResearchGate (n.d.). Solubility of 2 a–2 g in chloroform and benzene in mmol L⁻¹. Retrieved from [Link]
-
IntechOpen (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]
-
National Institutes of Health (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
Iowa State University (n.d.). Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylquinoxaline. Retrieved from [Link]
-
Organic Chemistry Portal (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Retrieved from [Link]
-
PubMed (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. Retrieved from [Link]
-
MDPI (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
PubMed Central (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 2,3-Diphenylquinoxaline. PubChem Compound Summary for CID 74311. Retrieved from [Link]
-
SciSpace (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures. Retrieved from [Link]
-
ResearchGate (n.d.). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Retrieved from [Link]
-
ResearchGate (2014). Synthesis of Quinoxalinophenazine Derivatives and Reaction of 3,12-Dimethylbenzo[α]quinoxalino[2,3-c]phenazine with Mercury(II) Bromide. Retrieved from [Link]
-
ResearchGate (n.d.). Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone. Retrieved from [Link]
-
PubMed (2007). Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights. Retrieved from [Link]
-
University of Calgary (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Bromoacetone. PubChem Compound Summary for CID 11715. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 용매 혼용성 표 [sigmaaldrich.com]
- 4. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. case.edu [case.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of Bromine Atoms in 2,3-Dibromoquinoxaline
Abstract
2,3-Dibromoquinoxaline stands as a cornerstone heterocyclic scaffold in modern synthetic chemistry. Its strategic importance lies in the pronounced reactivity of its two bromine atoms, which serve as versatile handles for introducing a wide array of functional groups. The electron-deficient nature of the pyrazine ring significantly activates the C-Br bonds at the 2- and 3-positions, making them highly susceptible to nucleophilic substitution and prime candidates for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the reactivity of this compound, detailing the mechanistic underpinnings of its key transformations, offering field-proven experimental protocols, and summarizing critical reaction data. By elucidating the causality behind synthetic choices, this document aims to empower researchers in drug discovery and materials science to fully leverage the synthetic potential of this powerful building block.
Introduction: The Strategic Value of this compound
Quinoxaline derivatives are prevalent motifs in pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Within this important class of heterocycles, this compound has emerged as a particularly valuable and versatile intermediate.[5] Its utility stems from the two strategically positioned and highly reactive bromine atoms. These halogens act as excellent leaving groups, enabling a diverse range of chemical modifications.
The core of its reactivity lies in the electronic structure of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, which polarizes the C-Br bonds and renders the carbon atoms at the 2- and 3-positions highly electrophilic. This intrinsic property is the key driver for the two major classes of reactions that define its synthetic utility: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This guide will dissect these reaction classes, providing both theoretical understanding and practical, actionable protocols.
Synthesis and Properties
Synthesis
The most common and efficient synthesis of this compound involves a two-step process starting from commercially available o-phenylenediamine. The first step is a condensation reaction with glyoxal to form the quinoxaline core, followed by bromination.
Caption: Synthetic workflow for this compound.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₈H₄Br₂N₂ | [6] |
| CAS Number | 23719-78-0 | [6] |
| Appearance | Off-white to yellow crystalline powder | --- |
| Solubility | Soluble in hot ethanol, DMF, DMSO; sparingly soluble in other organic solvents | --- |
Safety Profile: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: A Tale of Two Bromines
The synthetic versatility of this compound is primarily dictated by the reactivity of its C-Br bonds. These bonds can be sequentially or simultaneously replaced, allowing for the construction of both symmetrical and unsymmetrical derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring makes this compound an excellent substrate for SNAr reactions. This pathway allows for the direct introduction of heteroatom nucleophiles.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbon at position 2 or 3, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring system. The introduction of a first substituent can electronically influence the reactivity of the remaining bromine atom.[7]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Versatility of 2,3-Dibromoquinoxaline: A Privileged Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide
Introduction: The Strategic Value of the Quinoxaline Core
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active agents. These "privileged structures" serve as versatile templates that can be decorated with various functional groups to interact with a wide array of biological targets. The quinoxaline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, is a quintessential example of such a scaffold. Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal anchor for binding to enzyme active sites and receptors.
Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide focuses on a particularly valuable derivative: 2,3-Dibromoquinoxaline . The strategic placement of two bromine atoms transforms the core quinoxaline scaffold into a powerful and versatile building block. The bromine atoms serve as excellent leaving groups, enabling chemists to perform a variety of cross-coupling and substitution reactions to introduce molecular diversity at the 2- and 3-positions with high precision. This control is paramount in medicinal chemistry for systematically exploring the structure-activity relationship (SAR) and optimizing lead compounds.
This document provides researchers, scientists, and drug development professionals with a technical overview of the synthetic utility of this compound, detailed experimental protocols for its key transformations, and insights into its application in the development of targeted therapeutics.
Section 1: Chemical Reactivity and Synthetic Strategy
The utility of this compound stems from the reactivity of its C-Br bonds. The electron-withdrawing nature of the pyrazine ring makes the carbon atoms at the 2- and 3-positions electrophilic and thus susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the synthesis of a vast library of symmetrically and asymmetrically substituted quinoxalines.
Causality in Reaction Choice:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): These reactions are the cornerstone of modern C-C and C-N bond formation. They offer unparalleled functional group tolerance, high yields, and predictable regioselectivity. The choice of catalyst, and particularly the phosphine ligand, is critical. Bulky, electron-rich ligands like XPhos or RuPhos are often employed in Buchwald-Hartwig aminations to facilitate the reductive elimination step, which can be challenging for electron-deficient heteroaromatic systems like quinoxaline.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is effective for introducing strong nucleophiles, particularly those based on nitrogen and sulfur. The reaction is often more cost-effective than cross-coupling as it may not require a metal catalyst. The success of SNAr is contingent on the stability of the intermediate Meisenheimer complex, which is enhanced by the electron-deficient quinoxaline ring.
The following diagram illustrates the primary synthetic pathways accessible from this compound.
Caption: Key synthetic transformations of this compound.
Section 2: Applications in Anticancer Drug Discovery
The quinoxaline scaffold is a mainstay in the design of anticancer agents, particularly kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By using this compound as a starting point, medicinal chemists can systematically build molecules that target the ATP-binding site of specific kinases.
Case Study 1: Targeting Tyrosine Kinases (VEGFR-2, c-Met, JAK2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3] Similarly, c-Met and Janus kinases (JAKs) are involved in signaling pathways that promote cell proliferation and survival.[4][5] Quinoxaline derivatives have been successfully designed as potent inhibitors of these targets.
The general pharmacophore for a quinoxaline-based kinase inhibitor often includes:
-
A Hinge-Binding Moiety: The quinoxaline nitrogen atoms can form critical hydrogen bonds with backbone residues in the kinase hinge region (e.g., Cys917 in VEGFR-2).[3]
-
Substituents at C2/C3: Groups introduced via this compound project into and interact with other regions of the ATP-binding pocket, conferring potency and selectivity.
-
A Solubilizing Tail: Often attached to the core, this portion enhances the compound's pharmacokinetic properties.
The following diagram illustrates the mechanism of action for a generic quinoxaline-based inhibitor targeting the VEGFR-2 signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling cascade by a quinoxaline derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,3-positions has yielded crucial SAR data. For instance, in a series of 2,3-diphenylquinoxaline derivatives designed as tubulin inhibitors, compounds with electron-donating groups on the C2/C3 phenyl rings and electron-withdrawing groups on the quinoxaline core showed the highest activity.[6] This highlights the electronic tuning possible when starting from this compound.
| Compound Class | R² Substituent (Position 2) | R³ Substituent (Position 3) | Target/Cell Line | IC₅₀ | Reference |
| Quinoxalinone | Pyrazolone derivative | Cl | JAK2 (kinase) | 13.00 nM | [7] |
| Quinoxalinone | Pyrazolone derivative | Cl | JAK3 (kinase) | 14.86 nM | [7] |
| Quinoxalinone | Pyrazolone derivative | Cl | TF1 (cell line) | 15.53 µM | [7] |
| Indoloquinoxaline | Fused Thienoquinoline | H | SHP1 (phosphatase) | 2.34 µM | [8] |
| Diaminoquinoxaline | 4-(trifluoromethyl)phenylamino | Cl | MCF-7 (cell line) | >100 µM | [9] |
| Diaminoquinoxaline | Varied Anilines | Varied Anilines | Leishmania amazonensis | 6.5 µM (best) | [10] |
Table 1: Representative biological activity of quinoxaline derivatives.
Section 3: Applications in Antiviral and Antimicrobial Research
Beyond cancer, the quinoxaline scaffold is a fertile ground for discovering novel anti-infective agents. The ability to install diverse functionalities allows for the mimicry of natural nucleobases or the creation of unique structures that interfere with viral or bacterial replication machinery.
Case Study 2: Indolo[2,3-b]quinoxalines
Indolo[2,3-b]quinoxalines, which can be synthesized from this compound, are a particularly potent class of bioactive molecules.[11] These planar, polycyclic systems are known DNA intercalators and have shown significant antiviral and anticancer activity.[12] For example, certain derivatives have demonstrated potent activity against the H1N1 influenza virus, with one compound exhibiting an IC₅₀ of 0.2164 µM.[13]
The synthesis of the indolo[2,3-b]quinoxaline core often involves an initial functionalization of this compound (e.g., via Suzuki coupling) followed by a palladium-catalyzed intramolecular C-N bond formation, showcasing a sophisticated use of the starting material's reactivity.[11]
Section 4: Validated Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of key quinoxaline derivatives from this compound. As a Senior Application Scientist, I stress the importance of causality: the choice of reagents is deliberate. For instance, the use of a strong, non-nucleophilic base like K₂CO₃ in the Suzuki coupling prevents unwanted side reactions, while the specific Pd catalyst and ligand combination is chosen to optimize the rates of oxidative addition and reductive elimination for this heteroaromatic substrate.
Protocol 1: Synthesis of 2,3-Diarylquinoxalines via Suzuki-Miyaura Coupling
This procedure details a typical double Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura synthesis of 2,3-diarylquinoxalines.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent & Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-diarylquinoxaline.[14]
Protocol 2: Synthesis of 2,3-Diaminoquinoxalines via Buchwald-Hartwig Amination
This protocol describes a double Buchwald-Hartwig amination, a powerful method for C-N bond formation.
Step-by-Step Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as XPhos (0.08 mmol, 8 mol%) to a Schlenk tube. Add sodium tert-butoxide (NaOtBu, 2.4 mmol).
-
Reactant Addition: Add this compound (1.0 mmol) and the desired amine or aniline (2.2 mmol).
-
Solvent & Reaction: Add anhydrous toluene (10 mL). Seal the tube and heat the mixture in an oil bath at 100-110 °C with stirring for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 2,3-diaminoquinoxaline derivative.[15][16]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable and versatile reactivity allows for the rapid generation of diverse chemical libraries centered on the privileged quinoxaline core. The ability to precisely control substitutions at the 2- and 3-positions is fundamental to the iterative process of lead optimization, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Future applications will likely see the continued use of this scaffold in the development of novel kinase inhibitors, particularly against emerging resistance mutations. Furthermore, its utility in creating complex, fused heterocyclic systems like the indolo[2,3-b]quinoxalines positions it at the forefront of research into new antiviral and antimicrobial agents. As synthetic methodologies continue to advance, the potential for creating even more complex and potent therapeutic agents from this humble starting material will only expand, cementing the role of this compound as a cornerstone of modern medicinal chemistry.
References
-
He, X., Li, S., He, L., et al. (2023). 6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors. European Journal of Medicinal Chemistry, 258, 115578. Available from: [Link]
-
El-Shorbagy, A., Abd El-Gawad, N. M., Amin, N. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available from: [Link]
-
Abbas, H. S., Awadallah, F. M., Ibrahim, H. M., et al. (2014). Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. Acta Pharmaceutica, 64(4), 441-456. Available from: [Link]
-
Thongchai, P., Tuchinda, P., Reamtong, O., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega, 7(37), 33261–33273. Available from: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Gomtsyan, A., Bayburt, E. K., & Schmidt, R. G. (2014). Palladium Catalyzed Synthesis and Physical Properties of Indolo[2,3-b]quinoxalines. ResearchGate. Available from: [Link]
-
Thongchai, P., Tuchinda, P., Reamtong, O., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Available from: [Link]
-
Mernyák, E., Wölfling, J., & Schneider, G. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2376–2383. Available from: [Link]
-
El-Damasy, A. K., & Abd-Ellah, M. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 29(4), 1497-1501. Available from: [Link]
-
Sonwane, S. K., & Vibhute, Y. B. (2011). Synthesis of new-2,3-disubstituted quinoxaline. ResearchGate. Available from: [Link]
-
Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(5), 622–633. Available from: [Link]
-
El-Damasy, A. K., & Abd-Ellah, M. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Preprints.org. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Schougaard, S. B. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Abdel-Aziem, A., & El-Gohary, N. S. (2022). Efficient Synthetic Access to Novel Indolo[2,3- b]Quinoxaline-based Heterocycles. PubMed. Available from: [Link]
-
Ghorab, M. M., Alsaid, M. S., Shahin, A. N., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. Available from: [Link]
-
Fassihi, A., Abedi, D., Saghaie, L., et al. (2021). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 2006-2021. Available from: [Link]
-
Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. ResearchGate. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Schougaard, S. B. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Zhang, H. (2014). A Green Synthesis of Indolo[2,3-b]Quinoxaline Derivatives. Sci-Hub. Available from: [Link]
-
Passaes, A. C. S. J., Dantas, J. A., Lopes, F. L., et al. (2023). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. ResearchGate. Available from: [Link]
-
Kumar, A., Kumar, V., & Kumar, R. (2015). Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]
-
Alsaif, N. A., Ghorab, M. M., Al-Harbi, N. O., et al. (2021). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. ResearchGate. Available from: [Link]
-
Rawat, R., Singh, P., & Singh, R. (2022). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][4][8][9]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available from: [Link]
-
Porter, J., Lumb, S., Lecomte, F., et al. (2009). Discovery of a Novel Series of Quinoxalines as Inhibitors of c-Met Kinase. PubMed. Available from: [Link]
Sources
- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthetic Access to Novel Indolo[2,3- b]Quinoxaline-based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of 2,3-Dibromoquinoxaline as a Precursor for Advanced Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of organic electronics, the rational design and synthesis of novel π-conjugated systems are paramount for the development of next-generation devices. Among the myriad of heterocyclic building blocks, quinoxaline derivatives have emerged as a privileged scaffold due to their inherent electron-deficient nature, rigid planar structure, and excellent thermal and chemical stability.[1] This guide focuses on the pivotal role of 2,3-dibromoquinoxaline as a versatile and highly reactive precursor for the construction of a diverse array of functional organic materials destined for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The Quinoxaline Core: An Electron-Deficient Powerhouse
The quinoxaline moiety, a fusion of benzene and pyrazine rings, possesses a unique electronic architecture that makes it an exceptional building block for organic electronic materials. The presence of two nitrogen atoms in the pyrazine ring withdraws electron density from the aromatic system, rendering the quinoxaline core electron-deficient. This property is crucial for creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in optimizing charge injection, transport, and overall device performance.[2]
The introduction of two bromine atoms at the 2 and 3 positions of the quinoxaline ring creates a highly versatile precursor, this compound. These bromine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of functional groups and the construction of extended π-conjugated systems.[3]
Synthesis of the Key Precursor: this compound
The synthesis of this compound is a critical first step. While various methods exist for the synthesis of quinoxaline derivatives, a common and reliable route to its dihalogenated counterpart, 2,3-dichloroquinoxaline, involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, followed by chlorination.[4][5] A similar strategy can be employed for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Quinoxaline-2,3-dione
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.
-
Add oxalic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, during which a precipitate will form.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with water and then ethanol to remove any unreacted starting materials.
-
Dry the resulting solid, quinoxaline-2,3-dione, under vacuum. The product is typically a light-colored solid.
Step 2: Bromination of Quinoxaline-2,3-dione
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the synthesized quinoxaline-2,3-dione (1 equivalent).
-
Add an excess of phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.
-
Carefully heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of the reagents.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus halides.
-
The crude this compound will precipitate as a solid.
-
Filter the solid, wash it thoroughly with water, and then a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound as a crystalline solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Functional Materials
The true synthetic power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[6] The three most pivotal of these reactions for the elaboration of the this compound core are the Suzuki, Stille, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Architectures
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2] This reaction is widely used to synthesize biaryl and heterobiaryl structures, which are common motifs in materials for OLEDs and OFETs.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
Self-Validating System: A well-designed Suzuki protocol will include monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material and the formation of the desired product.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (typically 2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3-4 equivalents).
-
Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diarylquinoxaline.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 | [7] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 92 | [7] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 90 | 20 | 78 | [8] |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Constructing Conjugated Polymers
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[9] This reaction is particularly valuable for the synthesis of conjugated polymers, which are the workhorses of organic photovoltaics and other large-area electronic devices.[10]
Causality Behind Experimental Choices: The choice of the organostannane is critical, as it determines the structure of the repeating unit in the polymer. The palladium catalyst and ligands are chosen to ensure efficient polymerization and to minimize side reactions that can lead to defects in the polymer chain. The reaction temperature and time are optimized to achieve a high degree of polymerization.
Detailed Experimental Protocol: Stille Polymerization of this compound
-
In a Schlenk tube, dissolve this compound (1 equivalent) and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent) in a dry, degassed solvent such as anhydrous toluene or chlorobenzene.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand like P(o-tol)₃ (tri(o-tolyl)phosphine) (typically 1-3 mol%).
-
Heat the mixture under an inert atmosphere to a temperature between 90-120 °C for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.
-
After the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the final polymer under vacuum.
Table 2: Representative Quinoxaline-Based Polymers Synthesized via Stille Coupling
| Polymer Name | Comonomer | Catalyst (mol%) | Solvent | Mn (kDa) | PDI | Application | PCE (%) | Reference |
| PBDT-Qx | Benzodithiophene | Pd₂(dba)₃/P(o-tol)₃ (2) | Toluene | 15.2 | 2.1 | OPV | 6.7 | [11] |
| PFQ | Fluorene | Pd(PPh₃)₄ (3) | Toluene | 21.5 | 2.3 | OPV | 7.2 | [12] |
Diagram 2: Stille Polymerization Schematic
Caption: Schematic of Stille "A-A" + "B-B" polycondensation.
Sonogashira Coupling: Synthesizing Alkyne-Functionalized Materials
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It is particularly useful for synthesizing linear, rigid-rod-like molecules and polymers containing alkyne linkages, which are of interest for applications as molecular wires and in nonlinear optics.
Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is a hallmark of the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of base, typically an amine like triethylamine or diisopropylamine, is crucial as it also serves as the solvent in many cases.
Detailed Experimental Protocol: Sonogashira Coupling of this compound
-
In a Schlenk flask, dissolve this compound (1 equivalent) in a mixture of a suitable solvent like tetrahydrofuran (THF) and an amine base such as triethylamine (Et₃N).
-
Add the terminal alkyne (2.2-2.5 equivalents).
-
Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-3 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram 3: Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Applications in Organic Electronic Devices
The diverse array of quinoxaline-based materials synthesized from this compound has found widespread application in various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoxaline derivatives can function as electron-transporting materials, hole-transporting materials, or as host materials for phosphorescent emitters.[14] The electron-deficient nature of the quinoxaline core facilitates electron injection and transport, leading to improved device efficiency and stability. By tuning the substituents at the 2 and 3 positions, the emission color of the OLED can be precisely controlled.
Table 3: Performance of Representative Quinoxaline-Based OLEDs
| Emitting Material | Device Architecture | EQEmax (%) | C.I.E. (x, y) | Reference |
| TPA-PFQ | ITO/PEDOT:PSS/EML/TPBi/LiF/Al | 2.1 | (0.65, 0.34) | [15] |
| DMAC-TTPZ | ITO/TAPC/mCP/EML/TPBi/LiF/Al | 15.3 | (0.18, 0.28) | [16] |
Organic Photovoltaics (OPVs)
In OPVs, quinoxaline-based materials are primarily used as electron-acceptor components in donor-acceptor (D-A) type conjugated polymers.[12] The strong electron-withdrawing ability of the quinoxaline unit helps to lower the LUMO energy level of the polymer, which is crucial for efficient charge separation at the donor-acceptor interface. Stille polymerization is a common method for synthesizing these D-A copolymers.
Table 4: Photovoltaic Performance of Quinoxaline-Based Polymers
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PBDT-Qx | PC₇₁BM | 6.7 | 0.88 | 12.1 | 0.63 | [11] |
| PFQ | PC₇₁BM | 7.2 | 0.91 | 13.5 | 0.59 | [12] |
| PB3:BTP-eC9 | BTP-eC9 | 18.28 | - | - | - | [17] |
Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of quinoxaline-based molecules and polymers promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in OFETs.[10] By carefully designing the substituents, both p-type (hole-transporting) and n-type (electron-transporting) materials can be realized.
Table 5: Charge Transport Properties of Quinoxaline-Based OFETs
| Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Type | Reference |
| PQ1 | Spin-coating | 0.12 | 10⁵ | p-type | [10] |
| Qx-derivatives | Vacuum deposition | >1.0 x 10⁻⁴ | - | n-type | [2] |
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of a wide range of functional organic materials for electronic applications. The ease with which it undergoes palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, provides a powerful platform for the rational design and construction of novel π-conjugated systems with tailored optoelectronic properties. The continued exploration of new coupling partners and the development of more efficient catalytic systems will undoubtedly lead to the discovery of next-generation quinoxaline-based materials with even higher performance in OLEDs, OPVs, and OFETs. The insights and protocols provided in this guide aim to empower researchers in their pursuit of these exciting advancements.
References
-
Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1686–1715. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Li, W., Li, C., Wang, M., & Bo, Z. (2012). Quinoxaline-based polymers for organic photovoltaics.
- Krishna, A., Singh, S. P., Son, M.-K., Kim, H.-K., & Kant, R. (2017). 2,3-Di(thiophen-2-yl)quinoxaline and 2,3-diphenylquinoxaline as efficient auxiliary acceptors for dye-sensitized solar cells. Dyes and Pigments, 142, 436-444.
-
da Silva, J. F., & da Silva, F. C. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 2829-2853. [Link]
-
Bures, F. (2010). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(48), 9192-9194. [Link]
-
Du, X., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 10, 868303. [Link]
-
Puttaswamy, & Naik, H. S. B. (2016). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Bioinorganic Chemistry and Applications, 2016, 1-10. [Link]
-
Zhang, D., et al. (2021). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 9(4), 1335-1341. [Link]
- Volyniuk, D., et al. (2019).
-
An, C., et al. (2022). Achieving 31% efficiency in organic photovoltaic cells under indoor light using a low energetic disorder polymer donor. Journal of Materials Chemistry A, 10(15), 8235-8243. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction.
-
da Silva, J. F., & da Silva, F. C. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 2829-2853. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
- Kim, J. H., et al. (2015). Strategic Structural Modification of Quinoxaline-Based D–A-Type Polymers via Tuning Electron-Withdrawing Substituents for Photovoltaic Applications. ACS Applied Materials & Interfaces, 7(49), 27461–27470.
- Sharma, S., & Kumar, V. (2023). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 28(11), 4478.
-
Zhang, D., et al. (2021). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 9(4), 1335-1341. [Link]
-
Goss, R. J. M., & Challis, G. L. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 143(34), 13547–13553. [Link]
- Mohammed, A. A., & Yaseen, Z. M. (2020). 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline.
-
Ibadi Alaridhee, Z. A., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 10125-10138. [Link]
- Wang, C., et al. (2018). Development of Quinoxaline Based Polymers for Photovoltaic Applications.
-
Venkatesha, & Mohamed Shamshuddin, S. Z. (2018). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. Indian Journal of Chemistry - Section B, 57B(11), 1421-1427. [Link]
-
Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by a Pd(ii) quinoline-2-oxazoline complex: the effect of electronic asymmetry of the ligand - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Achieving 31% efficiency in organic photovoltaic cells under indoor light using a low energetic disorder polymer donor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of 2,3-Dibromoquinoxaline Derivatives: A Technical Guide for Researchers
Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of a plethora of therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses specifically on 2,3-dibromoquinoxaline derivatives, a class of compounds whose reactive bromine substituents provide a versatile platform for the synthesis of novel, biologically active molecules. We will delve into their synthesis, explore their significant anticancer and antimicrobial activities, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
I. The Strategic Importance of the this compound Core
The synthetic versatility of this compound stems from the reactivity of the C-Br bonds, which are susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups at these positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the C2 and C3 positions, making them prime targets for modification.
II. Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with some compounds progressing to clinical trials.[1] The this compound scaffold serves as a key intermediate in the synthesis of potent antitumor molecules that exert their effects through various mechanisms.
A. Mechanism of Action: Disrupting Key Oncogenic Pathways
The anticancer efficacy of quinoxaline derivatives is often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.
1. Kinase Inhibition: A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases.[5] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a common driver of oncogenesis.[5][6] Quinoxaline derivatives have been designed as ATP-competitive inhibitors that bind to the kinase domain of these receptors, blocking downstream signaling.[7]
2. Induction of Apoptosis: A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis, in malignant cells.[8] Quinoxaline derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[9][10] This can involve the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of anti-apoptotic proteins such as Bcl-2, and the activation of effector caspases like caspase-3.[9][11]
3. Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately, cell death. Certain quinoxaline derivatives have been identified as potent topoisomerase II inhibitors, contributing to their cytotoxic effects.[9]
B. Quantitative Assessment of Anticancer Activity
The anticancer potency of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data for quinoxaline derivatives, highlighting the impact of different substitution patterns.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | MCF-7 | 0.02-0.06 µg/mL | [12] |
| Compound B | 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | MCF-7 | 0.02-0.06 µg/mL | [12] |
| Compound C | Quinoxaline-triazole hybrid | THP-1 (Leukemia) | 1.6 | [1] |
| Compound D | 1-(N-substituted)-quinoxaline | MCF-7 | 2.61 | [1] |
| Compound E | Quinoxaline-benzohydrazide derivative | MCF-7 | 22.11 | [1] |
| Compound F | Quinoxaline-imidazole derivative | A375 (Melanoma) | 0.003 | [1] |
| Compound G | Quinoxaline-benzoxazole derivative | MGC-803 | 1.49 | [1] |
Note: The original data for Compounds A and B were reported in µg/mL and have been presented as such. A direct conversion to µM is not possible without the molecular weights of the specific compounds.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[13] Quinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
A. Mechanism of Action: Targeting Microbial Viability
The precise antimicrobial mechanisms of this compound derivatives are still under investigation, but it is believed that their electrophilic nature plays a crucial role.[13] They may interact with and inactivate essential microbial enzymes or disrupt cell membrane integrity.
B. Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound H | 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline | Staphylococcus aureus | - | [2] |
| Compound I | 2,3-bis(bromomethyl)-6-fluoroquinoxaline | Antifungal | - | [2] |
| Compound J | Polyheterocyclic Quinoxaline | MRSA | 3.125-6.25 | [13] |
| Compound K | 6,8-dibromo-4(3H)quinazolinone derivative | E. coli | 1.56 | [14] |
| Compound L | 6,8-dibromo-4(3H)quinazolinone derivative | C. albicans | 0.78 | [14] |
Note: Specific MIC values for compounds H and I were not provided in the abstract, but their significant activity was highlighted.
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Plate:
-
Add 50 µL of the standardized inoculum to each well of the plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria).
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. A reading mirror can aid in this assessment.
-
IV. Structure-Activity Relationship (SAR): The Key to Rational Drug Design
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[1][15] Understanding these SARs is crucial for the rational design of more potent and selective therapeutic agents.
-
Substitution at C6 and C7: The introduction of electron-withdrawing groups, such as a trifluoromethyl group at the 6-position, has been shown to enhance antibacterial activity against Gram-positive bacteria.[2] Conversely, a fluoro group at the 6-position can broaden the antifungal activity spectrum.[2]
-
Modifications at C2 and C3: The bromine atoms at these positions are excellent leaving groups, allowing for the introduction of various nucleophiles. The nature of the substituent introduced can dramatically influence the biological activity. For instance, the replacement of bromine with amino or heterocyclic moieties has led to potent anticancer and antimicrobial agents.[12]
-
Linker and Side Chains: The type of linker (e.g., aliphatic vs. N-linker) and the nature of the side chains attached to the quinoxaline core are critical for activity. For example, an aliphatic linker at the C3 position has been found to be essential for potent anticancer activity in certain series of compounds.[1]
V. Visualizing the Mechanisms: Pathways and Workflows
To better understand the complex biological processes influenced by this compound derivatives, we can visualize the key pathways and experimental workflows.
A. Signaling Pathway: EGFR Inhibition
The following diagram illustrates a simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR) and the inhibitory action of a quinoxaline-based inhibitor.
Caption: Workflow for the MTT cytotoxicity assay.
VI. Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The multifaceted mechanisms of action, including kinase inhibition and induction of apoptosis, make them attractive candidates for overcoming drug resistance. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, preclinical and clinical evaluation of the most promising candidates will be essential to translate the therapeutic potential of these compounds into tangible clinical benefits.
VII. References
-
Issa, D. A. E., Habib, N. S., & Wahab, A. E. A. (2015). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. RSC Medicinal Chemistry Blog. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 449-460. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621. [Link]
-
Jain, A., & Sharma, S. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Journal of Pharmaceutical Negative Results, 13(7), 2345-2356. [Link]
-
Saeed, A., et al. (2024). Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Chiang Mai Journal of Science, 51(3), e2024049. [Link]
-
Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2544. [Link]
-
de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 11(1), 1-12. [Link]
-
El-Naggar, A. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
-
Qi, J., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. [Link]
-
Hamad, M., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 709559. [Link]
-
Kim, J. S., et al. (2012). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(14), 4648-4651. [Link]
-
Montana, M., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
-
do Amaral, D. N., et al. (2021). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Scientific Reports, 11(1), 1-13. [Link]
-
Dawood, K. M., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 69, 449-459. [Link]
-
Lee, D. G., et al. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Bioorganic & Medicinal Chemistry Letters, 28(17), 2878-2881. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-o[3][16]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Advances, 11(53), 33333-33346. [Link]
-
Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26034-26051. [Link]
-
Riveiro, M. E., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. International Journal of Molecular Sciences, 23(24), 15949. [Link]
-
El-Gaby, M. S. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3323-3330. [Link]
-
Al-Lihaibi, S. S., et al. (2014). Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. International Journal of Molecular Sciences, 15(11), 20736-20748. [Link]
-
Erdemir, G. Y., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity, e202401173. [Link]
-
Gładkowski, W., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5484. [Link]
-
Ghorab, M. M., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18765. [Link]
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Discovery and history of quinoxaline synthesis
An In-depth Technical Guide to the Discovery and History of Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a privileged heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinoxaline synthesis. We will journey from the seminal work of the 19th century to the landmark developments of the 20th century and the sustainable innovations of the present day. This guide is designed to provide researchers with a deep, field-proven understanding of the core synthetic methodologies, the rationale behind experimental choices, and the practical application of these techniques.
Part 1: Genesis of a Scaffold: The Dawn of Quinoxaline Chemistry
The story of quinoxaline synthesis begins in the late 19th century, a period of immense progress in organic chemistry. The elucidation of the structure of benzene had laid the groundwork for the systematic exploration of aromatic compounds, and chemists were actively investigating the synthesis and properties of novel heterocyclic systems.
The Pioneering Synthesis: The Hinsberg Condensation
The first synthesis of a quinoxaline derivative was reported in 1884 by German chemists Wilhelm Körner and Carl Hinsberg.[1][2][3][4][5] Their groundbreaking work established the fundamental reaction for constructing the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3][4][6] This elegantly simple and effective method, now universally known as the Hinsberg quinoxaline synthesis, remains a widely practiced strategy for accessing this important heterocyclic scaffold.[1]
The choice of starting materials was guided by the logical chemical reactivity of the functional groups. The two adjacent amino groups of the o-phenylenediamine provide the necessary nucleophilicity to attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, leading to a sequential double condensation and subsequent cyclization to form the stable aromatic pyrazine ring.
Caption: A logical workflow of the Hinsberg condensation.
Foundational Protocols of the Hinsberg Synthesis
The enduring utility of the Hinsberg synthesis lies in its operational simplicity and the ready availability of a wide range of starting materials. The reaction is typically performed in a suitable solvent and can be catalyzed by acids.
Experimental Protocol: General Procedure for Quinoxaline Synthesis via Condensation [6]
-
To a solution of an aromatic o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol:water (7:3, 10 mL) or glacial acetic acid), add a 1,2-dicarbonyl compound (1 mmol).[6]
-
If required, add a catalytic amount of an acid (e.g., a few drops of acetic acid).[6]
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Table 1: Representative Examples of the Hinsberg Condensation
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Conditions | Yield (%) |
| o-Phenylenediamine | Benzil | EtOH, reflux, 2h | 95 |
| 4-Methyl-o-phenylenediamine | Biacetyl | Acetic acid, RT, 30 min | 92 |
| 4,5-Dichloro-o-phenylenediamine | Glyoxal | Water, 90°C, 5 min | 88 |
| o-Phenylenediamine | Acenaphthenequinone | Glycerol/Water, 90°C, 4-6 min | 91 |
Part 2: A Landmark Advancement: The Beirut Reaction
For several decades following its discovery, research in quinoxaline chemistry largely centered on refining the Hinsberg condensation. A major paradigm shift occurred in the mid-20th century with the discovery of naturally occurring quinoxaline antibiotics like echinomycin and levomycin, which spurred a significant increase in the interest in synthetic quinoxaline derivatives.[1] This set the stage for the next great innovation in the field.
The Advent of Quinoxaline 1,4-Dioxides
In 1965, a pivotal breakthrough was achieved by M.J. Haddadin and C.H. Issidorides at the American University of Beirut.[2][7][8] They developed a novel and highly efficient one-step synthesis of quinoxaline-N,N'-dioxides, a class of compounds that would prove to be of immense importance due to their diverse biological activities.[9][10] This method, aptly named the Beirut Reaction , involves the cycloaddition of a benzofuroxan (also known as a benzofurazan oxide) with a variety of nucleophilic substrates.[7][8][9]
The Beirut reaction's versatility allows for the facile creation of a diverse library of quinoxaline derivatives with various substitution patterns by simply changing the nucleophilic partner, which can include enamines, β-dicarbonyl compounds (such as β-diketones and β-ketoesters), and other active methylene compounds.[7][9]
The proposed mechanism involves the nucleophilic attack of an enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to yield the quinoxaline 1,4-dioxide scaffold.[8][10]
Caption: Proposed mechanism of the Beirut Reaction.
Mastering the Beirut Reaction: Experimental Insights
The Beirut reaction is a powerful tool for the synthesis of quinoxaline 1,4-dioxides and is widely used in medicinal chemistry research. The reaction is typically carried out using a base as a catalyst in either protic or aprotic solvents.[7]
Experimental Protocol: Synthesis of 2-Methylquinoxaline 1,4-Dioxide [7]
-
In a round-bottom flask, dissolve benzofuroxan (1 mmol) in methanol.
-
Add benzylacetone or phenoxyacetone (1.1 mmol) to the solution.
-
Bubble gaseous ammonia through the solution as a catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-methylquinoxaline 1,4-dioxide.
Table 2: Scope of the Beirut Reaction [10]
| Benzofuroxan Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) |
| Benzofuroxan | Dimethyl malonate | NaH / THF | 2 h | 78.6 |
| Benzofuroxan | Diethyl malonate | NaH / THF | 4 h | 63.9 |
| Benzofuroxan | Dibenzoylmethane | NaH / THF | 2 h | 75.1 |
| 5-Methylbenzofuroxan | Diethyl malonate | NaH / THF | 4 h | 60.8 |
Part 3: The Modern Era: Evolution and Innovation in Quinoxaline Synthesis
The latter half of the 20th century and the dawn of the 21st have seen an explosion in the development of novel synthetic strategies for quinoxaline synthesis.[2] These advancements have been driven by the need for greater efficiency, milder reaction conditions, and more environmentally friendly processes.
The Quest for Efficiency and Sustainability
Modern approaches to quinoxaline synthesis often employ transition-metal catalysis, microwave irradiation, and green chemistry principles.[6][11] Metal catalysts, such as copper, nickel, and palladium, have enabled new bond-forming strategies and expanded the scope of accessible quinoxaline derivatives.[12][13] Microwave-assisted synthesis has dramatically reduced reaction times from hours to minutes.[11]
Furthermore, there is a strong emphasis on "green" chemistry, which focuses on the use of non-toxic solvents (like water), recyclable catalysts, and energy-efficient processes to minimize the environmental impact of chemical synthesis.[3][11]
Representative Modern Protocol: A Green Chemistry Approach
The following protocol illustrates a green, catalyst-free synthesis of quinoxalines in an aqueous medium, showcasing the evolution from traditional methods requiring organic solvents and catalysts.
Experimental Protocol: Catalyst-Free Synthesis of Quinoxalines in Water
-
In a flask, suspend the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water (5 mL).
-
Heat the mixture to 90°C and stir vigorously for the time specified by TLC monitoring (typically 5-10 minutes).
-
Cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried.
Table 3: Comparison of Traditional vs. Green Synthesis of 2,3-Diphenylquinoxaline
| Method | Solvent | Catalyst | Time | Yield (%) | Environmental Impact |
| Traditional | Ethanol | Acetic Acid | 2 h | 95 | Use of organic solvent and acid catalyst |
| Green | Water | None | 10 min | 91 | Environmentally benign solvent, no catalyst needed |
Part 4: Conclusion: The Enduring Legacy and Future Directions
From the foundational Hinsberg condensation in 1884 to the elegant Beirut reaction and the sustainable methods of today, the synthesis of quinoxalines has undergone a remarkable evolution. These synthetic advancements have not only provided chemists with a versatile toolbox for constructing this important heterocyclic scaffold but have also paved the way for the discovery of numerous compounds with profound biological and material properties.
The quinoxaline core continues to be a fertile ground for innovation in drug discovery and materials science.[4] Future research will undoubtedly focus on the development of even more efficient, selective, and sustainable synthetic methods, including biocatalytic and flow chemistry approaches, to further unlock the potential of this remarkable class of compounds. The journey of quinoxaline synthesis is a testament to the power of organic chemistry to create molecules that can address significant challenges in medicine and technology.
Part 5: References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinoxaline Derivatives via the Beirut Reaction.
-
Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Retrieved January 22, 2026, from
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved January 22, 2026, from
-
BenchChem. (2025). The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview.
-
BenchChem. (2025). The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide.
-
BenchChem. (2025). The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides.
-
BenchChem. (2025). The Enduring Legacy of Quinoxaline: A Comprehensive Guide to its Chemistry, Synthesis, and Therapeutic Potential.
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
-
PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved January 22, 2026, from
-
NIH. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved January 22, 2026, from
-
mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved January 22, 2026, from
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved January 22, 2026, from
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 22, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 13. Quinoxaline synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2,3-Diarylquinoxalines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Quinoxaline Scaffold and the Power of Cross-Coupling
The quinoxaline motif is a privileged heterocyclic structure, forming the core of numerous compounds with significant applications in pharmaceuticals, materials science, and agricultural chemistry.[1][2] Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial and anti-inflammatory properties.[3][4] The synthesis of functionalized quinoxalines is therefore a critical endeavor for drug development and materials innovation.
Among the most robust and versatile methods for forging carbon-carbon bonds is the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology offers remarkable functional group tolerance, utilizes readily available and relatively non-toxic organoboron reagents, and generally proceeds under mild conditions, making it a cornerstone of modern organic synthesis.[6][7]
This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 2,3-dibromoquinoxaline. This substrate serves as an exceptional scaffold, allowing for the sequential or simultaneous introduction of two distinct aryl groups, thereby enabling the rapid generation of diverse chemical libraries. We will explore the underlying mechanism, provide step-by-step protocols for both mono- and diarylation, and offer guidance on troubleshooting common challenges.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is paramount to optimizing reaction conditions and diagnosing issues. The process is generally accepted to proceed through three key stages, as illustrated below.[8][9][10]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This step forms a new, square-planar Palladium(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (boronate).[9][11] This boronate then exchanges its aryl group for the halide on the palladium complex.
-
Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling to form the new C-C bond. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2,3-Diarylquinoxalines (Double Coupling)
This protocol is optimized for the complete substitution of both bromine atoms on the quinoxaline core.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks | Starting electrophile. |
| Arylboronic Acid | >97% | Combi-Blocks, TCI | Nucleophilic partner. |
| Pd(PPh₃)₄ | Catalyst grade | Strem, Sigma-Aldrich | Palladium(0) source. Stable but handle quickly in air. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher, Acros | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Acros, Sigma-Aldrich | Solvent. Should be degassed prior to use. |
| Deionized Water | N/A | In-house | Co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | Fisher | For extraction. |
| Brine (Saturated NaCl) | N/A | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher | Drying agent. |
| Argon or Nitrogen Gas | High Purity | Local supplier | For inert atmosphere. |
Experimental Workflow: Double Coupling
Caption: Experimental workflow for the double Suzuki coupling reaction.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 288 mg).
-
Reagent Addition: To the flask, add the desired arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol, 414 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The solvent mixture facilitates the dissolution of both organic and inorganic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material indicates completion.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL) to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure 2,3-diarylquinoxaline.
Protocol 2: Selective Synthesis of 2-Aryl-3-bromoquinoxaline (Mono-Coupling)
Achieving selective mono-arylation requires careful control over stoichiometry and reaction conditions to prevent the second coupling from occurring.
Key Modifications for Mono-Coupling
The primary lever for controlling selectivity is the stoichiometry of the nucleophile. By limiting the amount of arylboronic acid, the reaction can be stopped after the first substitution.
| Parameter | Double Coupling | Selective Mono-Coupling | Rationale for Change |
| This compound | 1.0 eq | 1.0 eq | Substrate |
| Arylboronic Acid | 2.2 - 2.5 eq | 0.9 - 1.05 eq | Stoichiometric control is key. A slight sub-stoichiometric amount prevents over-reaction. |
| Pd(PPh₃)₄ | 3-5 mol% | 3-5 mol% | Catalyst loading remains similar. |
| Base (K₂CO₃) | 3.0 eq | 1.5 - 2.0 eq | Reduced base is sufficient for a single coupling. |
| Temperature | 90 °C | 70-80 °C | A lower temperature can improve selectivity by slowing the rate of the second, less reactive coupling. |
| Reaction Time | 12-24 h | 4-12 h | Shorter reaction times are needed. Monitor closely by TLC to quench upon consumption of starting material. |
Procedure: Follow the step-by-step procedure for the double coupling, but implement the modified parameters listed in the table above. Careful monitoring by TLC is essential to quench the reaction at the optimal time, maximizing the yield of the mono-substituted product while minimizing the formation of both starting material and the di-substituted byproduct.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently dry/active base.3. Poor quality boronic acid. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Use freshly opened, anhydrous base or dry it in an oven.3. Use fresh boronic acid; some degrade on storage. |
| Formation of Homocoupled Byproduct (Ar'-Ar') | Presence of oxygen in the reaction mixture.[8] | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Protodeboronation (Ar'-H) | 1. Reaction temperature is too high.2. Extended reaction time.3. Certain heteroaryl boronic acids are prone to this.[8] | 1. Lower the reaction temperature.2. Monitor the reaction closely and quench once complete.3. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Incomplete Conversion / Mixture of Products | 1. Insufficient reaction time or temperature.2. For mono-coupling, stoichiometry is off. | 1. Increase reaction time or temperature incrementally.2. For mono-coupling, carefully titrate the amount of boronic acid. For di-coupling, ensure a sufficient excess is used. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of valuable 2,3-disubstituted quinoxaline derivatives.[12] By carefully controlling the stoichiometry of the reagents and the reaction parameters, chemists can selectively achieve either mono- or diarylation, providing access to a vast chemical space. The protocols outlined in this guide, grounded in established mechanistic principles, offer a robust starting point for researchers in drug discovery and materials science to build complex molecular architectures from this versatile heterocyclic core.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2016). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Baran, P. S., et al. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 529–541. Retrieved from [Link]
-
Kumbhar, A., et al. (2015). Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. Research on Chemical Intermediates, 42, 4949–4961. Retrieved from [Link]
-
Saeed, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1475. Retrieved from [Link]
-
White Rose eTheses Online. (2019). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][13]-Fused Indole Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from [Link]
-
Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadc8743. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis of new Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]
-
MDPI. (2021). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
-
American Chemical Society Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
YouTube. (2019). catalytic cycle for coupling reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Taylor & Francis Online. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of new-2,3-disubstituted quinoxaline. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. tandfonline.com [tandfonline.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. byjus.com [byjus.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,3-Dibromoquinoxaline
Introduction: The Quinoxaline Scaffold and the Power of Palladium Catalysis
The quinoxaline motif is a privileged heterocyclic structure found in a wide array of biologically active compounds, pharmaceuticals, and functional materials.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the quinoxaline core is of paramount importance to researchers in medicinal and materials chemistry.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in modern organic synthesis.[4] Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings offer a broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6]
This application note provides a detailed guide for the palladium-catalyzed cross-coupling reactions of 2,3-dibromoquinoxaline. We will explore the strategic, stepwise functionalization of this versatile building block, focusing on achieving regioselectivity to enable the synthesis of both symmetrically and unsymmetrically 2,3-disubstituted quinoxalines. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic strategy.
Understanding Regioselectivity in the Cross-Coupling of this compound
A key challenge and opportunity when working with this compound is the control of regioselectivity. The two bromine atoms at the C2 and C3 positions exhibit different reactivities, which can be exploited to achieve selective mono-functionalization followed by a second, different coupling reaction. This stepwise approach is crucial for the synthesis of unsymmetrical 2,3-disubstituted quinoxalines.
The inherent reactivity difference arises from the electronic properties of the quinoxaline ring. The carbon atoms in the pyrazine ring are electron-deficient, but the C2 and C3 positions are not electronically equivalent. Generally, the C2 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This inherent preference allows for the selective mono-substitution at the C2 position under carefully controlled conditions.
Several factors can be manipulated to enhance this regioselectivity:
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can favor the formation of the mono-substituted product.
-
Stoichiometry of Reagents: Using a slight excess or a stoichiometric amount of the coupling partner relative to the this compound can help prevent or minimize the formation of the di-substituted product.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence the regioselectivity. Bulky ligands can favor mono-substitution by sterically hindering the approach of the catalyst to the second bromine atom after the first coupling has occurred.
By leveraging these principles, a diverse range of 2-substituted-3-bromoquinoxalines can be synthesized, which then serve as versatile intermediates for the introduction of a second, different functional group at the C3 position.
Experimental Workflows and Protocols
This section provides detailed protocols for the four major classes of palladium-catalyzed cross-coupling reactions with this compound. The provided conditions are based on established methodologies for similar dihaloheterocycles and aim to provide a robust starting point for optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[7] In the context of this compound, it allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Workflow for Sequential Suzuki-Miyaura Coupling:
Sources
- 1. Design and Synthesis of Unsymmetric Benzils, Quinoxalines, and Evaluations of their Anticancer Activities against Human Non-Small Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. home.sandiego.edu [home.sandiego.edu]
Synthesis of 2,3-Diarylquinoxalines from 2,3-Dibromoquinoxaline: An In-Depth Guide to Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocycles are prevalent in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to antiviral.[2][3] The 2,3-diarylquinoxaline framework, in particular, offers a rigid and tunable scaffold for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of these valuable compounds from readily available 2,3-dibromoquinoxaline.[4] This guide provides a comprehensive overview of the synthesis of 2,3-diarylquinoxalines via palladium-catalyzed Suzuki-Miyaura cross-coupling, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of both symmetrical and unsymmetrical 2,3-diarylquinoxalines from this compound.
Protocol 1: Synthesis of Symmetrical 2,3-Diarylquinoxalines (Double Suzuki Coupling)
This protocol describes the one-pot synthesis of a symmetrical 2,3-diarylquinoxaline by reacting this compound with an excess of a single arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and the base (e.g., K₂CO₃, 4.0 mmol, 4.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3-diarylquinoxaline.[6]
Protocol 2: Synthesis of Unsymmetrical 2,3-Diarylquinoxalines (Sequential Suzuki Coupling)
The synthesis of unsymmetrical 2,3-diarylquinoxalines requires a stepwise approach to introduce two different aryl groups. This is typically achieved by first performing a mono-arylation under controlled conditions, followed by a second coupling with a different arylboronic acid.
Step 1: Mono-arylation
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the first arylboronic acid (1.1 mmol, 1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 10 mL).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction closely by TLC to maximize the formation of the mono-arylated product, 2-aryl-3-bromoquinoxaline.
-
Isolation of Intermediate: Once the starting material is consumed, cool the reaction, perform an aqueous work-up as described in Protocol 1, and purify the crude product by column chromatography to isolate the 2-aryl-3-bromoquinoxaline intermediate.
Step 2: Second Arylation
-
Reaction Setup: In a clean, flame-dried Schlenk flask, dissolve the isolated 2-aryl-3-bromoquinoxaline (1.0 mmol), the second, different arylboronic acid (1.5 mmol, 1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere and Catalyst Addition: Purge with an inert gas and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and degassed solvent.
-
Reaction and Purification: Heat the reaction mixture (typically at a higher temperature than the first step, e.g., 100 °C) until the reaction is complete. Perform the work-up and purification as described in Protocol 1 to obtain the unsymmetrical 2,3-diarylquinoxaline.[7]
Data Presentation: Representative Yields
The yields of the double Suzuki coupling reaction can vary depending on the nature of the arylboronic acid and the specific reaction conditions employed. The following table provides representative yields for the synthesis of various symmetrical 2,3-diarylquinoxalines.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 110 | 16 | 78 |
| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 20 | 88 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 82 |
Characterization of 2,3-Diarylquinoxalines
The synthesized 2,3-diarylquinoxalines are typically characterized by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a symmetrical 2,3-diarylquinoxaline will show characteristic signals for the aromatic protons. The protons on the quinoxaline core typically appear as two multiplets in the downfield region (around 7.8-8.2 ppm). The protons of the two identical aryl substituents will give rise to signals in the aromatic region with appropriate multiplicities and integration. For example, in 2,3-diphenylquinoxaline, the quinoxaline protons appear as two multiplets around 8.19 ppm and 7.78 ppm, while the phenyl protons appear as multiplets around 7.53 ppm and 7.35 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For 2,3-diphenylquinoxaline, characteristic signals for the quaternary carbons of the quinoxaline ring to which the phenyl groups are attached appear around 153-154 ppm. Other aromatic carbons will appear in the typical range of 128-142 ppm.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques. The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the 2,3-diarylquinoxaline.[8] Fragmentation patterns can also provide structural information. A common fragmentation involves the loss of one of the aryl substituents.[10][11]
Troubleshooting and Optimization
While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly in the context of a double coupling on a heteroaromatic substrate.
Caption: A workflow for troubleshooting common issues in the synthesis of 2,3-diarylquinoxalines.
Common Issues and Solutions:
-
Low Yield or No Reaction:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Use freshly opened catalyst or a reliable source. Consider using more robust pre-catalysts.
-
Poor Quality Boronic Acid: Boronic acids can degrade over time. Use fresh or recently purified boronic acid.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.[12]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. For challenging couplings, stronger bases like Cs₂CO₃ are often more effective.[12]
-
-
Incomplete Reaction (Mono-arylated Product Predominates):
-
Insufficient Reagents: For the double coupling, ensure a sufficient excess of the arylboronic acid (at least 2.5 equivalents) and base is used to drive the reaction to completion.
-
Reaction Time and Temperature: The second coupling may require more forcing conditions. Increase the reaction temperature and/or extend the reaction time.
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for the second, more sterically hindered coupling. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[13]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing is key to minimizing this side reaction.[12]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be more prevalent with electron-rich or heteroaryl boronic acids. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2,3-diarylquinoxalines from this compound. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of both symmetrical and unsymmetrical diarylquinoxalines. This guide provides a solid foundation of mechanistic understanding and practical protocols to aid scientists in the successful synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.
References
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.).
-
2,3-Diphenylquinoxaline. PubChem. (n.d.). Retrieved from [Link]
-
Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Information. (n.d.). Retrieved from [Link]
-
2,3-Diphenylquinoxaline. SpectraBase. (n.d.). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017, December 4). Retrieved from [Link]
-
Figure S3: 1 H NMR spectrum of the crude 2,3-diphenylquinoxaline... ResearchGate. (n.d.). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. (2016, January 5). Retrieved from [Link]
- 2,3-Bis(4-ethoxyphenyl)quinoxaline. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1300.
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. (2018, October 2). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021, July 9). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
-
fragmentation patterns in the mass spectra of organic compounds. Chemguide. (n.d.). Retrieved from [Link]
-
Synthesis of unsymmetrical diethynyl quinoxalines from the reaction of... ResearchGate. (n.d.). Retrieved from [Link]
- Further studies of the reactions of quinoxaline, 2-methyl-, and 2,3-dimethylquinoxaline. (1955). Brigham Young University.
-
Failed suzuki coupling, any suggenstions?. Reddit. (2024, January 12). Retrieved from [Link]
-
Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... ResearchGate. (n.d.). Retrieved from [Link]
-
Reaction Conditions a and Yields for the. ResearchGate. (n.d.). Retrieved from [Link]
- A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (2021).
-
Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved from [https://classes.uaf.edu/chem322-su07/Suzuki Reaction.pdf]([Link] Reaction.pdf)
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6561.
-
Fragmentation (mass spectrometry). Wikipedia. (n.d.). Retrieved from [Link]
-
Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules, 23(10), 2634.
-
Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). Applied Sciences, 12(20), 10321.
-
B-Alkyl Suzuki Couplings. Macmillan Group. (2005, February 16). Retrieved from [Link]
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). Molecules, 28(15), 5849.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular design, synthesis and evaluation of 2,3-diarylquinoxalines as estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Step-by-step synthesis of novel quinoxaline-based heterocycles
An Application Guide to the Synthesis and Characterization of Novel Quinoxaline-Based Heterocycles
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities.[2] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibiting agents.[1][3][4] Furthermore, they are integral to various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][5] Beyond medicine, these heterocycles find applications as dyes, organic semiconductors, and building blocks for complex molecular architectures.[3]
This guide provides an in-depth overview of the synthesis of novel quinoxaline derivatives, intended for researchers, medicinal chemists, and professionals in drug development. We will move from classical foundational methods to modern, efficient protocols that emphasize green chemistry and catalytic efficiency. Each protocol is designed to be self-validating, incorporating detailed experimental steps with explanations of the underlying chemical principles and concluding with robust methods for structural verification.
Part 1: Foundational Synthetic Strategies
The cornerstone of quinoxaline synthesis has historically been the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6] This approach, rooted in the work of Körner and Hinsberg, remains a versatile and widely used method.[2][6]
The Classical Hinsberg-Körner Condensation
This reaction provides a straightforward entry into the quinoxaline core. The mechanism involves a double condensation between the nucleophilic amine groups of the o-phenylenediamine and the electrophilic carbonyl carbons of the α-dicarbonyl compound, followed by dehydration to form the aromatic pyrazine ring.
Expert Insight: The choice of solvent and catalyst is critical. Traditionally, reactions were run in refluxing ethanol or acetic acid, often requiring high temperatures and long reaction times.[7] Modern modifications employ catalysts to improve reaction rates and yields under milder conditions.
Caption: General workflow for classical quinoxaline synthesis.
Protocol 1: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline
This protocol adapts the classical method for modern laboratory settings, emphasizing simplicity and efficiency without specialized catalysts.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of benzil (a 1,2-dicarbonyl) in 3 mL of methanol. Stir with a magnetic bar until homogeneous.[8]
-
Addition of Diamine: To the stirred solution, add 2.0 mmol of o-phenylenediamine.
-
Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether-ethyl acetate mixture as the eluent. The reaction is typically complete within a few hours.
-
Work-up: Once the starting materials are consumed (as indicated by TLC), evaporate the methanol under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of petroleum ether-ethyl acetate to isolate the pure quinoxaline derivative.[8]
-
Validation: The final product, 2,3-diphenylquinoxaline, should be a white crystalline solid. Confirm its identity and purity via melting point determination, NMR, and Mass Spectrometry (see Part 3).
Trustworthiness: This method is highly reliable for a range of simple 1,2-diketones and o-phenylenediamines. Its simplicity makes it an excellent starting point for new projects. The primary validation comes from thorough spectroscopic characterization of the final product.
Part 2: Modern Synthetic Protocols: Efficiency and Sustainability
While classical methods are robust, contemporary research focuses on developing more efficient, atom-economical, and environmentally benign protocols.[9] These often involve the use of advanced catalysts, alternative energy sources like microwave irradiation, or green solvents.[10][11]
Metal-Catalyzed and Heterogeneous Catalysis
The introduction of catalysts can dramatically improve reaction conditions, often allowing syntheses to proceed at room temperature with high yields.[6][12] Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry.[13][14]
Expert Insight: Lewis acids like zinc triflate [Zn(OTf)₂] or solid-supported acids like HClO₄·SiO₂ activate the dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine.[6] This increased reactivity allows for significantly milder reaction conditions. Transition metal catalysts, such as those based on copper or nickel, can enable the use of different starting materials, like vicinal diols or terminal alkynes, expanding the synthetic toolbox.[12][15]
Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Starting Materials | Typical Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Zn(OTf)₂ | o-phenylenediamine, α-diketones | Acetonitrile, Room Temp | Mild conditions, high yield (~90%) | [6] |
| HClO₄·SiO₂ | o-phenylenediamine, α-bromoketones | Room Temp, Solvent-free | Reusable catalyst, high efficiency | [16] |
| Silica Nanoparticles | o-phenylenediamine, 1,2-diketones | Room Temp, Solvent-free grinding | Green, reusable, simple work-up | [13][17] |
| Cu(OAc)₂·H₂O | o-phenylenediamine, terminal alkynes | Toluene, 70 °C | Utilizes readily available alkynes | [6][15] |
| TiO₂-Pr-SO₃H | o-phenylenediamine, benzil | Room Temp, Solvent or Solvent-free | Fast (10 min), high yield (95%), reusable |[6] |
Protocol 2: Green Synthesis Using a Reusable Heterogeneous Catalyst
This protocol utilizes silica nanoparticles (SiO₂ NPs) as a highly efficient and recyclable catalyst for the condensation of o-phenylenediamine and a 1,2-diketone under solvent-free conditions.[17]
Methodology:
-
Reaction Setup: In a mortar, combine 1.0 mmol of aryl 1,2-diamine, 1.0 mmol of a 1,2-diketone (e.g., benzil), and 0.6 g of silica nanoparticles.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. Monitor the reaction progress by TLC. The reaction is often complete in under 30 minutes.
-
Catalyst Separation: Transfer the reaction mixture to a flask and add 10 mL of hot ethanol. Centrifuge the mixture for 20 minutes to separate the insoluble silica nanoparticles.[17]
-
Product Isolation: Decant the supernatant and concentrate it to approximately 5 mL. Allow the solution to stand at room temperature for 4-5 hours to precipitate the product.
-
Purification: Collect the crystalline product on a sintered glass funnel, wash with a small amount of cold ethanol, and dry.
-
Catalyst Recycling: The recovered silica nanoparticles can be washed with hot ethanol, dried, and reused for subsequent reactions without significant loss of activity.[17]
Caption: Workflow for green synthesis using a reusable catalyst.
Microwave-Assisted Synthesis
Microwave irradiation offers a powerful method for accelerating organic reactions, often leading to dramatically reduced reaction times and improved yields.[11][18]
Protocol 3: Rapid Microwave-Assisted Synthesis
This protocol describes the rapid synthesis of 2,3-diphenylquinoxaline from benzoin (an α-hydroxy ketone) and o-phenylenediamine.[18]
Methodology:
-
Reactant Preparation: In a microwave-safe vessel, create a mixture of 2.0 mmol of benzoin, 2.0 mmol of o-phenylenediamine, and 2 mL of glacial acetic acid.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power output of 450 W. The reaction is extremely rapid, often showing completion within 10-30 seconds, observable by a color change to a brown solution.[18]
-
Monitoring: The progress of the reaction should be confirmed by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline.
Part 3: Structural Characterization and Validation
The synthesis of a novel compound is incomplete without rigorous structural confirmation. This section provides standard protocols for the characterization of quinoxaline derivatives using modern spectroscopic techniques.[19]
Expert Insight: A combination of NMR, Mass Spectrometry, and IR spectroscopy is typically required to unambiguously determine the structure of the synthesized compound. The data should be consistent with the expected structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis:
-
¹H NMR: Look for signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the quinoxaline core and any aryl substituents. The integration and splitting patterns (multiplicity) are key to assigning specific protons.
-
¹³C NMR: Expect signals in the range of δ 125-155 ppm. The carbons directly attached to nitrogen (C2 and C3) often appear downfield.[18]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺, which should correspond to the calculated molecular weight of the target quinoxaline plus one proton.[19]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: For a typical quinoxaline, look for characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and C-H stretching of the aromatic rings around 3000-3100 cm⁻¹.
Table 2: Representative Spectroscopic Data for 2,3-Diphenylquinoxaline
| Technique | Observed Data | Interpretation | Reference(s) |
|---|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.33-7.37 (m, 3H), 7.56 (dd, 2H), 7.76 (dd, 1H), 8.2 (dd, 1H) ppm | Aromatic protons from phenyl and quinoxaline rings | [18] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 128.27, 128.81, 129.25, 129.91, 139.18, 141.28, 153.46 ppm | Aromatic carbons. Downfield signals (e.g., 153.46) are characteristic of C-N carbons. | [18] |
| Mass Spec (ESI) | m/z 283.12 [M+H]⁺ | Corresponds to the molecular formula C₂₀H₁₄N₂ (Calc. Mass: 282.12) |
| Melting Point | 127-128 °C | Consistent with literature values for pure compound |[14] |
References
- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Methods of Prepar
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry.
- One-pot and efficient protocol for synthesis of quinoxaline derivatives.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Unknown Source.
- Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. Taylor & Francis Online.
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases.
- Green and selective protocol for the synthesis of quinoxalines. Prime Scholars.
- General procedure for the synthesis of quinoxalines. The Royal Society of Chemistry.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Spectroscopic Characterization of Quinoxaline Compounds: Applic
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 7. acgpubs.org [acgpubs.org]
- 8. primescholars.com [primescholars.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. rsc.org [rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2,3-Dibromoquinoxaline as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoxaline Scaffold in Kinase Inhibitor Design
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. Within the vast landscape of medicinal chemistry, the quinoxaline motif has emerged as a "privileged scaffold" due to its ability to form key interactions with the ATP-binding site of various kinases.[2][3] Quinoxaline derivatives have demonstrated significant potential as potent inhibitors of several kinase families, including Janus kinases (JAKs) and receptor tyrosine kinases like c-Met.[4][5][6]
This application note provides a detailed guide for researchers and drug development professionals on leveraging 2,3-dibromoquinoxaline as a strategic starting material for the efficient synthesis of diverse libraries of potential kinase inhibitors. The differential reactivity of the two bromine atoms at the C2 and C3 positions allows for a sequential and controlled introduction of various substituents, making it an ideal platform for exploring structure-activity relationships (SAR).
The Synthetic Strategy: Sequential Cross-Coupling
The primary advantage of this compound lies in its suitability for sequential palladium-catalyzed cross-coupling reactions. By carefully selecting reaction conditions, one can selectively functionalize the C2 and C3 positions in a stepwise manner. The two most powerful transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][7][8] This approach enables the rapid generation of 2,3-disubstituted quinoxalines, a common core structure for many kinase inhibitors where one substituent targets the hinge region of the kinase and the other explores deeper pockets of the ATP-binding site.
The general workflow involves a first selective coupling reaction, typically a Suzuki reaction which is less sensitive to steric hindrance, followed by a second coupling, such as a Buchwald-Hartwig amination, on the remaining bromo-position.
Figure 1: General workflow for sequential functionalization of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the sequential synthesis of a 2-aryl-3-aminoquinoxaline scaffold.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective C-C bond formation at one of the bromine positions of this compound. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst and relatively mild conditions favors mono-substitution.
Reaction Scheme:
This compound + Arylboronic Acid → 2-Aryl-3-bromoquinoxaline
Materials & Reagents:
| Reagent | Mol. Wt. | Amount | Mmol | Equiv. |
| This compound | 287.95 | 288 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (288 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Through the septum, add 1,4-dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (1 mL, containing 2.0 mmol of base).
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 6-12 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-aryl-3-bromoquinoxaline.
Trustworthiness & Validation:
-
Expected Outcome: The desired mono-arylated product should be the major component. Yields typically range from 60-85%, depending on the arylboronic acid used.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show a new set of aromatic signals corresponding to the introduced aryl group.
-
Troubleshooting: If significant di-substitution is observed, consider lowering the reaction temperature to 80 °C or reducing the reaction time. If the reaction stalls, ensure the catalyst has not decomposed and the reagents are anhydrous.
Protocol 2: Buchwald-Hartwig Amination of 2-Aryl-3-bromoquinoxaline
This protocol utilizes the mono-arylated intermediate to install an amine substituent at the remaining C3 position, a key group for forming hydrogen bonds with the kinase hinge region. The use of a specialized ligand like RuPhos is often crucial for achieving high yields.[9]
Reaction Scheme:
2-Aryl-3-bromoquinoxaline + Amine → 2-Aryl-3-aminoquinoxaline
Materials & Reagents:
| Reagent | Mol. Wt. | Amount | Mmol | Equiv. |
| 2-Aryl-3-bromoquinoxaline | - | - | 1.0 | 1.0 |
| Primary/Secondary Amine | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.05 (Pd) |
| RuPhos | 474.61 | 47 mg | 0.1 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 mg | 1.4 | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Procedure:
-
In an oven-dried vial, add 2-aryl-3-bromoquinoxaline (1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and RuPhos (47 mg, 0.1 mmol).
-
Add Cesium Carbonate (456 mg, 1.4 mmol) and a magnetic stir bar.
-
Seal the vial with a Teflon-lined cap. Evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (10 mL) followed by the desired amine (1.2 mmol) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Track the consumption of the bromo-intermediate by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and the inorganic base.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final 2-aryl-3-aminoquinoxaline.
Trustworthiness & Validation:
-
Expected Outcome: Yields for this transformation are generally good, often in the 70-95% range.[9]
-
Characterization: Confirm the final structure by NMR and HRMS. The disappearance of the C-Br bond and the appearance of N-H signals (for primary amines) or new alkyl/aryl signals in the NMR are key indicators of success.
-
Troubleshooting: Low yields can sometimes be attributed to catalyst deactivation or a poorly nucleophilic amine. Screening different ligands (e.g., XPhos, BrettPhos) or bases (e.g., K₃PO₄, LHMDS) may improve the outcome.[9]
Application: SAR Exploration and Kinase Pathway Targeting
The synthetic route described allows for systematic modification at two key positions to explore the SAR of these inhibitors.
-
C2 Position (Aryl Group): Modifications here can influence van der Waals interactions and probe deeper, more hydrophobic regions of the ATP binding site.
-
C3 Position (Amine Group): This group often acts as the "hinge-binder," forming critical hydrogen bonds with the kinase backbone, mimicking the adenine portion of ATP.
Figure 2: Synthesis of an illustrative inhibitor and its binding mode in a kinase active site.
Illustrative SAR Data
The table below presents hypothetical inhibition data for a series of analogs against a target kinase (e.g., JAK2), demonstrating how structural changes can impact potency.
| Compound | C2-Aryl Group | C3-Amine Group | JAK2 IC₅₀ (nM) |
| 1 | 4-Methoxyphenyl | Cyclopropylamine | 15 |
| 2 | 4-Fluorophenyl | Cyclopropylamine | 35 |
| 3 | 4-Methoxyphenyl | Methylamine | 80 |
| 4 | 4-Methoxyphenyl | Aniline | >1000 |
Interpretation:
-
Comparing 1 and 2 , the methoxy group at the C2 position appears more favorable than a fluoro group, suggesting a beneficial interaction in a specific pocket.
-
Comparing 1 and 3 , the bulkier cyclopropylamine at C3 is significantly more potent than methylamine, indicating the size and conformation of the hinge-binder are critical.
-
Compound 4 shows that a less basic and more sterically hindered aniline at C3 abolishes activity, highlighting the importance of the amine's properties for hinge binding.
Targeting the Kinase Signaling Pathway
These synthesized inhibitors function by competing with endogenous ATP, thereby blocking the downstream phosphorylation cascade that leads to cellular responses like proliferation and survival.
Figure 3: Simplified diagram of the MAPK/ERK signaling pathway, indicating the point of action for a hypothetical RAF kinase inhibitor.
Conclusion
This compound is an exceptionally valuable and versatile starting material for the construction of kinase inhibitor libraries. The capacity for selective, sequential functionalization via robust and well-documented methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a reliable and efficient platform for medicinal chemists. This strategic approach enables the rapid exploration of chemical space around the quinoxaline core, accelerating the discovery and optimization of novel, potent, and selective kinase inhibitors for therapeutic development.
References
-
ResearchGate. (n.d.). Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Retrieved from [Link]
-
PubMed. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Retrieved from [Link]
-
MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Retrieved from [Link]
-
Global Journal of Science Frontier Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]
-
ResearchGate. (2023). Electrochemical Oxidative C-H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
Semantic Scholar. (2018). Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Retrieved from [Link]
-
PubMed. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),.... Retrieved from [Link]
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dibromoquinoxaline as a Cornerstone Building Block for Advanced OLED Materials
Abstract: The strategic design of high-performance organic light-emitting diode (OLED) materials is contingent on the availability of versatile, electronically tunable building blocks. Quinoxaline, a nitrogen-containing heterocyclic compound, is a quintessential electron-deficient (acceptor) moiety prized for its high thermal stability, electrochemical robustness, and tunable electronic properties.[1][2] This application note provides an in-depth technical guide on the utilization of 2,3-dibromoquinoxaline as a pivotal precursor in the synthesis of a diverse range of OLED materials, including thermally activated delayed fluorescence (TADF) emitters, host materials, and charge transport materials.[3][4][5] We will explore the key synthetic methodologies, provide detailed, field-proven protocols, and explain the causal relationships between molecular design and material performance.
The Strategic Importance of the Quinoxaline Core
The quinoxaline scaffold is a privileged structure in materials science. Its electron-deficient pyrazine ring makes it an excellent electron acceptor. When coupled with electron-donating (donor) moieties, it facilitates the formation of molecules with strong intramolecular charge transfer (ICT) characteristics.[6] This donor-acceptor (D-A) architecture is fundamental to modern OLED materials, enabling the tuning of emission colors, energy levels, and charge transport properties.[1][2]
This compound stands out as a particularly valuable starting material. The two bromine atoms at the C2 and C3 positions are highly reactive handles for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition-metal-catalyzed cross-coupling reactions. This disubstitution allows for the creation of extended π-conjugated systems and complex, three-dimensional architectures essential for high-performance devices.[7]
Key Advantages of this compound:
-
Versatile Reactivity: The C-Br bonds are readily activated by palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[8][9][10]
-
Architectural Flexibility: Enables the introduction of two identical or different substituents, leading to symmetric (D-A-D) or asymmetric (D1-A-D2) structures.
-
Electronic Tuning: Serves as a robust electron-accepting core, the properties of which can be finely tuned by the attached donor groups.[5]
-
Thermal Stability: The inherent rigidity of the quinoxaline ring imparts excellent thermal stability to the final materials, a critical requirement for long device lifetimes.[6][11]
Core Synthetic Methodologies
The construction of novel OLED materials from this compound predominantly relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Building π-Conjugated Systems
The Suzuki reaction is the workhorse method for attaching aryl or heteroaryl groups to the quinoxaline core.[9] This reaction is indispensable for extending π-conjugation, which directly influences the material's absorption and emission wavelengths.
Causality in Protocol Design:
-
Catalyst System: A palladium(0) species, typically generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, is required to initiate the catalytic cycle.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid or ester derivative.[12][13]
-
Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is commonly used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, maintaining an inert atmosphere (N₂ or Ar) is critical for achieving high yields.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing Donor Moieties
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the attachment of electron-rich amine-containing groups like carbazole, phenoxazine, or acridine.[10][11] This is the key strategy for synthesizing hole transport materials (HTMs) and is crucial for designing TADF emitters where strong donor groups are required to spatially separate the HOMO and LUMO.[8][14]
Causality in Protocol Design:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine nucleophile without competing in side reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene or xylene are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
-
Inert Atmosphere: Even more critical than in Suzuki coupling, the catalyst and reagents for Buchwald-Hartwig amination are extremely sensitive to air and moisture.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Application in TADF Emitter Synthesis
Thermally activated delayed fluorescence (TADF) is a leading mechanism for achieving 100% internal quantum efficiency in third-generation OLEDs.[15][16] The key to TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST < 0.2 eV). This allows triplet excitons, which are normally wasted, to be converted back into emissive singlet excitons via reverse intersystem crossing (RISC).
This compound is an ideal acceptor core for TADF emitters. By using Buchwald-Hartwig amination to attach bulky, electron-rich donor groups (like acridine or phenoxazine) to the 2 and 3 positions, a highly twisted molecular geometry is achieved.[3][17] This twisting spatially separates the Highest Occupied Molecular Orbital (HOMO), localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the quinoxaline acceptor. This minimal HOMO-LUMO overlap directly results in a small ΔEST, enabling efficient TADF.[17]
| Compound Name | Donor Moiety | Emission Peak (nm) | PLQY (%) | ΔEST (eV) | OLED EQEmax (%) | Reference |
| DMAC-QCN | Dimethylacridine | 545 (Yellow) | 95.1 | 0.06 | 17.3 | [15] |
| PXZ-QCN | Phenoxazine | 604 (Red) | 85.3 | 0.05 | 15.6 | [15] |
| PXZ-TTPZ | Phenoxazine | 520 (Green) | ~75 | 0.09 | 15.3 | [3] |
| QPhox2 | Phenoxazine | 544 (Green) | 67 | - | 12.3 | [11] |
Table 1: Photophysical and device performance data for representative TADF emitters synthesized using a quinoxaline acceptor core. PLQY = Photoluminescence Quantum Yield; ΔEST = Singlet-Triplet Energy Splitting; EQEmax = Maximum External Quantum Efficiency.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organometallic reagents and strong bases are hazardous and must be handled with care under an inert atmosphere.
Protocol 1: Synthesis of a D-A-D Emitter via Suzuki-Miyaura Coupling
Synthesis of 2,3-bis(4-(9H-carbazol-9-yl)phenyl)quinoxaline
Objective: To synthesize a C-C coupled D-A-D type molecule where the quinoxaline acceptor is flanked by two carbazole-functionalized phenyl donor groups.
Materials:
-
This compound (1.0 mmol, 296 mg)
-
4-(9H-Carbazol-9-yl)phenylboronic acid (2.2 mmol, 632 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol, 552 mg)
-
Toluene (20 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 100 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with argon or nitrogen.
-
Reagent Addition: To the flask, add this compound, 4-(9H-carbazol-9-yl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add toluene, ethanol, and water via syringe.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous NaCl solution (3 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a TADF Emitter via Buchwald-Hartwig Amination
Synthesis of 2,3-bis(10H-phenoxazin-10-yl)quinoxaline (a conceptual analogue)
Objective: To synthesize a C-N coupled D-A-D type molecule with a highly twisted structure suitable for TADF applications.
Materials:
-
This compound (1.0 mmol, 296 mg)
-
Phenoxazine (2.1 mmol, 385 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.05 mmol, 29 mg)
-
Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230 mg)
-
Anhydrous Toluene (25 mL)
Procedure:
-
Vessel and Reagent Preparation: In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar. Outside the glovebox, add this compound and phenoxazine to the flask under a positive flow of argon.
-
Solvent Addition: Add anhydrous toluene via syringe. The flask should be sealed with a rubber septum.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under argon. The solution will typically change color as the reaction progresses. Monitor by TLC until the starting materials are consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding 10 mL of water. Extract the product into dichloromethane (3 x 40 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The resulting solid may be further purified by recrystallization or sublimation.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. Perform photophysical measurements (UV-Vis, PL, lifetime) and thermal analysis (TGA, DSC) to evaluate its properties as an OLED material.
Conclusion
This compound is a powerful and versatile building block that has become indispensable in the field of OLED materials synthesis. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides chemists with a reliable platform for creating materials with precisely tailored electronic and photophysical properties. From highly efficient TADF emitters to robust charge transport and host materials, the application of this compound continues to drive innovation, enabling the development of next-generation displays and lighting technologies with enhanced color purity, efficiency, and operational stability.
References
-
Hajji, B. et al. (2020). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. Request PDF on ResearchGate. Available at: [Link]
-
Gite, V.V. et al. (2017). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. Request PDF on ResearchGate. Available at: [Link]
-
Li, M. et al. (2019). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link]
-
Boon-Jae, P. et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, C. et al. (2021). New Quinoxaline-Based Blue Emitters: Molecular Structures, Aggregation-Induced Enhanced Emission Characteristics and OLED Application. Chemistry – An Asian Journal. Available at: [Link]
-
Li, M. et al. (2019). Photophysical properties of quinoxaline derivatives and film morphology. ResearchGate. Available at: [Link]
-
Murthy, Y.L.N. et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
da Silva, J.L. et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]
-
Duan, T. et al. (2023). Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. MDPI. Available at: [Link]
-
Park, B.-J. et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddy, G.S. et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]
-
da Silva, J.L. et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]
-
Wang, C. et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. Available at: [Link]
-
Kirchhoff, J.H. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Z. et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. Available at: [Link]
-
Li, M. et al. (2019). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. Request PDF on ResearchGate. Available at: [Link]
-
Bellomo, A. et al. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Energy Advances. Available at: [Link]
-
Wang, C. et al. (2021). Supplementary information files for New quinoxaline-based blue emitters... Loughborough University Research Repository. Available at: [Link]
-
Matsumoto, H. et al. (2015). Quinoxalineimide as a Novel Electron-Accepting Building Block for Organic Optoelectronics. ResearchGate. Available at: [Link]
-
Astridge, D.D. et al. (2021). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. Request PDF on ResearchGate. Available at: [Link]
-
Volyniuk, D. et al. (2021). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. Molecules. Available at: [Link]
-
Reddy, K. et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
-
Chen, X.-C. et al. (2020). Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor. New Journal of Chemistry. Available at: [Link]
-
Zampetti, A. et al. (2021). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. Advanced Materials. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dibromoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the Buchwald-Hartwig amination of 2,3-dibromoquinoxaline. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of novel quinoxaline-based compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. This document offers in-depth theoretical background, field-proven insights into reaction optimization, and detailed, step-by-step protocols for both selective mono-amination and double amination of the this compound scaffold.
Theoretical Framework and Mechanistic Overview
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of carbon-nitrogen (C-N) bonds.[1] The reaction couples an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[1] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aminoquinoxaline product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Strategic Considerations for the Amination of this compound
The presence of two bromine atoms on the quinoxaline core introduces the challenge and opportunity of selectivity. Depending on the desired product, the reaction can be tuned to favor either mono-amination or di-amination.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful transformation. While first-generation catalysts utilized simple triarylphosphines, modern Buchwald-Hartwig aminations of challenging substrates like dihaloheterocycles rely on bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.
Table 1: Recommended Catalyst Systems for Amination of this compound
| Application | Palladium Source | Recommended Ligands | Key Characteristics |
| General Amination | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that promote high catalytic activity. |
| Primary Amines | Pd₂(dba)₃ | BrettPhos | Specifically designed for efficient coupling of primary amines. |
| Secondary Amines | Pd₂(dba)₃ | RuPhos | Often provides excellent results with a wide range of secondary amines. |
The Role of the Base and Solvent
The base is crucial for the deprotonation of the amine, and its strength can significantly impact the reaction rate and substrate compatibility. Strong, non-nucleophilic bases are generally preferred. The solvent must be anhydrous and capable of dissolving the reactants and catalytic species at the reaction temperature.
Table 2: Common Bases and Solvents in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages | Recommended Solvents |
| Sodium tert-butoxide (NaOtBu) | High reactivity, often leading to faster reactions. | Can be incompatible with base-sensitive functional groups. | Toluene, Dioxane, THF |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Useful for substrates with protic functional groups. | Air-sensitive solid. | Toluene, Dioxane, THF |
| Cesium Carbonate (Cs₂CO₃) | Good functional group tolerance. | More expensive, can be challenging to stir on a large scale. | Toluene, Dioxane |
| Potassium Phosphate (K₃PO₄) | Excellent functional group tolerance, cost-effective. | May require higher catalyst loadings and longer reaction times. | Toluene, Dioxane, t-BuOH |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Protocol for Selective Mono-amination of this compound
This protocol is designed to favor the formation of 2-amino-3-bromoquinoxaline derivatives by using a limited amount of the amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or BrettPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%) to the Schlenk flask.
-
Addition of Base and Amine: Add the base (1.2 mmol, 1.2 equiv) to the flask. In a separate vial, dissolve the amine (1.0-1.1 mmol, 1.0-1.1 equiv) in the anhydrous, degassed solvent (5-10 mL).
-
Initiation of Reaction: Add the amine solution to the Schlenk flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the selective mono-amination of this compound.
Protocol for Double Amination of this compound
This protocol aims to synthesize symmetrical 2,3-diaminoquinoxaline derivatives by using an excess of the amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%) to the Schlenk flask.
-
Addition of Base and Amine: Add the base (2.5 mmol, 2.5 equiv) to the flask. In a separate vial, dissolve the amine (2.2-2.5 mmol, 2.2-2.5 equiv) in the anhydrous, degassed solvent (5-10 mL).
-
Initiation of Reaction: Add the amine solution to the Schlenk flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in the Buchwald-Hartwig Amination of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst (due to oxygen or moisture), insufficient temperature, poor quality reagents/solvents. | Ensure all reagents and solvents are anhydrous and degassed. Increase reaction temperature. Use fresh catalyst and ligands. |
| Formation of hydrodehalogenated byproduct | β-hydride elimination is competitive. | Use a bulkier phosphine ligand (e.g., BrettPhos for primary amines). Lower the reaction temperature if possible. |
| Mixture of mono- and di-aminated products | Incomplete reaction for double amination, or lack of selectivity for mono-amination. | For double amination, increase reaction time, temperature, and/or equivalents of amine and base. For mono-amination, ensure a strict 1:1 stoichiometry of amine to dibromoquinoxaline. |
| Catalyst decomposition (formation of palladium black) | High reaction temperature, impurities. | Lower the reaction temperature. Ensure high purity of all reagents and solvents. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of mono- and di-amino-substituted quinoxalines from this compound. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent, along with strict adherence to inert atmosphere techniques, are critical for achieving high yields and selectivity. The protocols provided herein serve as a robust starting point for the development of novel quinoxaline-based compounds for a wide range of applications in research and development.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
Sources
Application Notes and Protocols: Strategic Derivatization of 2,3-Dihaloquinoxalines for the Development of Potent Antimicrobial Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2,3-dihaloquinoxalines, particularly 2,3-dibromoquinoxaline and its analogue 2,3-dichloroquinoxaline, to generate novel antimicrobial agents. The quinoxaline scaffold is a privileged heterocyclic framework in medicinal chemistry, known for its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2][3]. The presence of halogens at the 2 and 3 positions offers a versatile platform for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives with tunable antimicrobial profiles.
This document outlines the rationale behind the derivatization of the quinoxaline core, provides detailed, field-proven protocols for the synthesis and purification of key derivatives, and presents a summary of their antimicrobial efficacy. Furthermore, it delves into the critical structure-activity relationships (SAR) that govern the antimicrobial potency of these compounds, offering a roadmap for the rational design of next-generation antimicrobial agents to combat the growing threat of drug-resistant pathogens[1].
The Quinoxaline Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene, which are present in numerous bioactive compounds. This structural feature allows quinoxaline derivatives to interact with various biological targets, leading to a wide array of pharmacological effects[1]. The ease of synthesis and the potential for substitution at multiple positions make the quinoxaline scaffold an attractive starting point for developing new therapeutic agents[4][5]. Specifically, 2,3-dihaloquinoxalines serve as key intermediates for introducing diverse functional groups through nucleophilic substitution, leading to compounds with significant antimicrobial activity[3][6].
Mechanism of Action
While the precise mechanism of action can vary depending on the specific derivative, quinoxaline-based antimicrobials have been shown to exert their effects through several pathways. Some derivatives can intercalate with DNA, inhibiting DNA replication and transcription, while others may target specific enzymes essential for microbial survival. For instance, some quinoxaline derivatives are known to inhibit the growth of gram-positive bacteria[4]. Recent studies have also indicated that certain quinoxaline compounds can compromise the structural integrity of bacterial cell membranes, leading to the leakage of intracellular components and subsequent cell death[7].
Synthetic Strategies for Derivatization
The primary route for the derivatization of 2,3-dihaloquinoxalines involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions for attack by a variety of nucleophiles, including amines, thiols, and alcohols.
General Synthetic Workflow
The overall process for generating a library of antimicrobial quinoxaline derivatives from a 2,3-dihaloquinoxaline precursor is depicted in the workflow diagram below. This process begins with the synthesis of the 2,3-dihaloquinoxaline core, followed by diversification through nucleophilic substitution and subsequent screening for antimicrobial activity.
Sources
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,3-Dibromoquinoxaline
Welcome to the technical support center for researchers utilizing Suzuki-Miyaura cross-coupling with 2,3-dibromoquinoxaline. This guide is designed for professionals in chemical research and drug development to troubleshoot and optimize this challenging reaction. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to help you navigate common pitfalls and enhance your reaction yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.
Question 1: My reaction shows low conversion of the this compound starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion indicates that the catalytic cycle is inefficient or has stalled. This is often related to the catalyst's activity, the reaction conditions, or the integrity of your reagents.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation or Decomposition: The active Pd(0) species may not be generating efficiently from your Pd(II) precatalyst, or it may be decomposing into inactive palladium black.[1]
-
Solution 1 (Precatalyst Choice): Switch to a modern, pre-formed Pd(0) source or a precatalyst designed for robust activation. Buchwald's G3 or G4 palladacycles, for instance, are designed for rapid and clean generation of the active catalyst.
-
Solution 2 (Ligand Selection): The choice of phosphine ligand is critical. This compound is an electron-deficient heteroaromatic, which can make the initial oxidative addition step sluggish. Using electron-rich and bulky monodentate phosphine ligands (e.g., SPhos, XPhos, RuPhos) or specialized bidentate ligands (e.g., XantPhos) can significantly accelerate this rate-determining step.[2][3]
-
Solution 3 (Degassing): Ensure your solvent and reaction mixture are thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and halting the reaction.[1]
-
-
Suboptimal Base or Solvent System: The base is not merely a proton scavenger; it is crucial for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[4][5]
-
Solution 1 (Base Strength): If you are using a weak base like K₂CO₃, it may not be sufficient. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. These are frequently used for challenging couplings as they more effectively promote the formation of the boronate.[6]
-
Solution 2 (Solvent & Solubility): Poor solubility of any reactant, particularly the base, can stall the reaction. While traditional solvents like dioxane or toluene are common, consider alternatives.[1] A mixture of an organic solvent with water (e.g., dioxane/H₂O, THF/H₂O) is often necessary to dissolve the inorganic base and facilitate the reaction at the phase interface.[6][7] Ensure vigorous stirring to maximize interfacial contact.[1]
-
-
Low Reaction Temperature: The overall energy barrier for the catalytic cycle with this specific substrate may be high.
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose the root cause of low starting material conversion.
Caption: A workflow for troubleshooting low conversion.
Question 2: The reaction works, but I am predominantly getting the mono-substituted product (2-aryl-3-bromoquinoxaline) instead of the desired di-substituted product. How can I drive the reaction to completion?
Answer:
This is a very common issue with di-haloheterocycles. After the first Suzuki coupling, the electronic properties and steric hindrance of the substrate change, making the second coupling significantly more difficult.
Potential Causes & Solutions:
-
Decreased Reactivity of the Second C-Br Bond: The introduction of an electron-donating aryl group at the 2-position makes the C-Br bond at the 3-position less electrophilic and thus less susceptible to oxidative addition by the Pd(0) catalyst.
-
Solution 1 (Forcing Conditions): Increase the reaction temperature and/or time after the first coupling is complete (as monitored by TLC or LC-MS). This provides the extra energy needed to overcome the higher activation barrier of the second oxidative addition.
-
Solution 2 (More Active Catalyst System): A more electron-rich and bulky ligand is often required for the second, more challenging coupling. Systems like Pd₂(dba)₃ with a ligand like SPhos or t-Bu₃P are known to be effective for difficult couplings.[4]
-
Solution 3 (Stoichiometry): Ensure you are using a sufficient excess of the boronic acid (e.g., 2.2-2.5 equivalents) and base (e.g., 3-4 equivalents) to drive the reaction to di-substitution.[7]
-
-
Steric Hindrance: The newly introduced aryl group at the 2-position can sterically hinder the approach of the bulky palladium catalyst to the 3-position.
-
Solution: While bulky ligands are generally good for promoting reductive elimination, extreme bulk can sometimes exacerbate steric issues. If you suspect this is the case, screening a panel of ligands with varying steric profiles (e.g., comparing SPhos to XPhos or a smaller ligand like P(Cy)₃) may reveal a better choice.
-
Recommended Starting Protocol for Di-substitution
This protocol is a robust starting point for achieving double Suzuki coupling on this compound.
| Component | Amount (mol%) | Amount (Equivalents) | Notes |
| This compound | - | 1.0 | Starting material |
| Arylboronic Acid | - | 2.2 - 2.5 | Slight excess to drive to completion. |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 2 - 5 mol% | - | Higher loading for difficult couplings. |
| Ligand (e.g., XPhos) | 2.5 - 6 mol% | - | Ensure appropriate Pd:Ligand ratio (typically 1:1.2 to 1:2). |
| Base (e.g., K₃PO₄) | - | 3.0 - 4.0 | A strong base is recommended. |
| Solvent System | - | - | e.g., Dioxane/H₂O (5:1), Toluene/H₂O (5:1) |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 2.4 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 5:1) via cannula or syringe.
-
Heat the reaction mixture with vigorous stirring to 90-110°C.
-
Monitor the reaction progress by TLC or LC-MS. The mono-substituted product will appear first, followed by the di-substituted product.
-
If the reaction stalls at the mono-substituted stage, consider adding a fresh portion of catalyst/ligand (1-2 mol%) and continue heating.
Question 3: My mass spectrum shows significant byproducts corresponding to dehalogenation (loss of one or both bromines) and/or boronic acid homocoupling (biaryl formation). What causes these side reactions?
Answer:
Dehalogenation and homocoupling are competitive pathways that consume your starting materials and lower the yield of the desired product.[9]
Potential Causes & Solutions:
-
Protodeboronation (Hydrolysis of Boronic Acid): This is a very common side reaction where the boronic acid reacts with water or other protic sources to revert to the parent arene, effectively quenching your nucleophile.[1][10]
-
Solution 1 (Use Boronic Esters): Boronic esters, particularly pinacol (BPin) or neopentyl glycol esters, are significantly more stable towards hydrolysis than boronic acids.[10] While they may still require hydrolysis in situ to the active boronic acid, their slower decomposition can lead to higher yields.[11]
-
Solution 2 (Anhydrous Conditions): If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ or KF can be effective.[1]
-
Solution 3 (Milder Base/Temperature): Harsh basic conditions and high temperatures can accelerate protodeboronation. Try using a milder base (if tolerated by the coupling) or a lower temperature.
-
-
Dehalogenation of this compound: The aryl halide can be reduced to the corresponding arene (quinoxaline) in a competitive pathway. This can occur if a hydride source is present, which can be generated from solvents (like THF or alcohols) or certain bases.[10][12]
-
Solution: Avoid using amine bases or alcoholic solvents if dehalogenation is a major issue. Ensure your catalyst system is efficient, as a slow transmetalation step can give the oxidative addition complex more time to undergo side reactions.
-
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or an inefficient catalyst.
-
Solution: Rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.[1] Using the correct palladium-to-ligand ratio is also important; excess ligand can sometimes suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental catalytic cycle of the Suzuki reaction?
A: The Suzuki-Miyaura coupling proceeds via a three-step catalytic cycle involving a palladium catalyst.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (after activation by the base to a boronate) is transferred to the palladium center, displacing a halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Q: How do I choose the best base for my reaction?
A: The choice of base is critical and depends on the stability of your substrates and the difficulty of the coupling.[9] There is no single "best" base, but here is a general guide:
| Base | Strength | Common Use Case | Pros | Cons |
| Na₂CO₃ / K₂CO₃ | Moderate | Standard, robust couplings. Good starting point. | Inexpensive, widely available. | May not be strong enough for challenging substrates. |
| K₃PO₄ | Strong | Difficult couplings, often used with sterically hindered substrates. | Highly effective, often improves yields significantly. | Can promote side reactions if not used carefully. |
| Cs₂CO₃ | Strong | Very challenging couplings, often used when other bases fail. | Highly effective due to high solubility and basicity. | Expensive. |
| KF | Mild | Used with base-sensitive functional groups. | Protects sensitive groups. | Often requires anhydrous conditions to be effective. |
Q: Should I use a Pd(0) or Pd(II) source?
A: Both can be effective, but modern precatalysts are often preferred for consistency.
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state but can be unstable to air and moisture.[1] The quality of these reagents is paramount.
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are more stable but require an in situ reduction step to form the active Pd(0) species. This reduction process can sometimes be inefficient or lead to side reactions.
-
Modern Palladacycle Precatalysts (e.g., Buchwald or PEPPSI-type catalysts) are Pd(II) complexes that are engineered to cleanly and efficiently generate the active L-Pd(0) species under the reaction conditions, offering a balance of stability and high activity.[1]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
RSC Publishing. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
National Institutes of Health (NIH). (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
National Institutes of Health (NIH). Studies of one-pot double couplings on dibromoquinolines. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Disubstituted Quinoxalines
An in-depth guide to navigating the complexities of 2,3-disubstituted quinoxaline synthesis, focusing on the identification, mitigation, and troubleshooting of common side reactions. This technical support center is designed for chemists and drug development professionals to enhance reaction outcomes, improve yield, and ensure product purity.
Welcome to the technical support center for quinoxaline synthesis. This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory. We will move from foundational principles to specific troubleshooting scenarios, grounding our advice in established chemical mechanisms and citing authoritative literature.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the most common initial queries regarding the synthesis of 2,3-disubstituted quinoxalines.
Question: What is the primary and most versatile method for synthesizing 2,3-disubstituted quinoxalines?
Answer: The most robust and widely adopted method is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[1][2][3] This reaction is valued for its reliability, straightforward nature, and the vast commercial availability of diverse starting materials, allowing for extensive structural modifications.
The general mechanism involves a two-step process:
-
Initial Condensation: One amino group of the o-phenylenediamine attacks a carbonyl group of the 1,2-dicarbonyl, forming a hemiaminal which then dehydrates to an imine intermediate.
-
Cyclization and Aromatization: The second amino group attacks the remaining carbonyl, leading to a cyclized dihydroquinoxaline intermediate. This intermediate then undergoes spontaneous or catalyzed oxidation (often by air) to yield the stable, aromatic 2,3-disubstituted quinoxaline product.
Caption: General reaction pathway for quinoxaline synthesis.
Question: Why are acidic or catalytic conditions often required?
Answer: While some reactions proceed with simple heating, catalysts are employed to address several limitations of the traditional method, such as long reaction times and high temperatures, which can promote side reactions.[1][3]
-
Brønsted or Lewis Acids: Acids (e.g., acetic acid, p-TsOH, InCl₃) catalyze the dehydration steps by protonating the hydroxyl groups of the carbinolamine intermediates, making them better leaving groups (H₂O).[4][5] This accelerates the formation of the imine and the final aromatic ring.
-
Modern Catalysts: A wide range of catalysts, including heterogeneous catalysts (e.g., zeolites, montmorillonite K-10), organocatalysts, and metal catalysts (e.g., CAN, Pd(OAc)₂), have been developed to make the synthesis greener, faster, and higher-yielding under milder conditions.[1][5][6]
Part 2: Troubleshooting Guide - Side Reactions & Purity Issues
This section is dedicated to solving specific experimental problems. Each entry details the cause of a common side reaction and provides validated solutions.
Problem 1: My reaction mixture is turning dark brown/black, and the final product is a tar-like substance with very low yield.
Question: What is causing this decomposition, and how can I prevent it?
Answer: This is a classic sign of oxidative degradation and self-condensation of the o-phenylenediamine starting material. o-Phenylenediamines are electron-rich aromatic compounds that are highly susceptible to air oxidation, especially at elevated temperatures or in the presence of acid/metal catalysts.[7] This process forms highly colored, polymeric, and often insoluble impurities that contaminate the product and complicate purification.
Causality: The amino groups activate the aromatic ring, making it prone to oxidation, which can initiate polymerization pathways.
Troubleshooting Steps:
-
Purify the Starting Material: Commercial o-phenylenediamines often contain colored oxidized impurities. Purify it immediately before use by recrystallization or sublimation. A color change from white/off-white to pink/brown indicates oxidation.
-
Use an Inert Atmosphere: The most effective solution is to exclude oxygen. Degas your solvent (by bubbling N₂ or Argon through it for 15-20 minutes) and run the entire reaction under a positive pressure of an inert gas.
-
Moderate Reaction Temperature: Avoid excessive heating. If using a catalyst, it may allow for lower reaction temperatures, thereby minimizing thermal decomposition.
-
Control Stoichiometry: Ensure a precise 1:1 molar ratio of the diamine and dicarbonyl. Any excess diamine is prone to decomposition over the course of the reaction.
Caption: Decision workflow for addressing reaction decomposition.
Problem 2: My spectral data (NMR, LC-MS) shows a significant impurity that is not my starting material or desired product.
Question: I've isolated a major side product identified as a benzimidazole derivative. Why did this form instead of the quinoxaline?
Answer: The formation of a 2-substituted benzimidazole is a well-documented side reaction in quinoxaline synthesis, often arising from an acid-catalyzed rearrangement or from impurities in the 1,2-dicarbonyl starting material.[8][9]
Causality & Mechanisms:
-
Rearrangement Pathway: Under certain conditions, particularly with strong acids, the dihydroquinoxaline intermediate can undergo a ring contraction to form a more stable benzimidazole ring system.[9]
-
Aldehyde Impurity Pathway: The most common cause is the presence of an aldehyde impurity. If the 1,2-dicarbonyl compound (like benzil) has undergone oxidative cleavage to form an aldehyde (e.g., benzaldehyde), the o-phenylenediamine will readily condense with it. The resulting intermediate undergoes oxidative cyclization to form the 2-substituted benzimidazole.[10]
Troubleshooting Steps:
-
Verify Dicarbonyl Purity: Before starting the reaction, check the purity of your 1,2-dicarbonyl compound by TLC or ¹H NMR to ensure it is free from corresponding aldehyde or carboxylic acid impurities. If impure, recrystallize it.
-
Use Milder Conditions: Avoid harsh acidic conditions or prolonged high temperatures which can promote both rearrangement and starting material degradation. Consider using a milder catalyst or solvent system.[1] For example, running the reaction in ethanol or using a recyclable catalyst like CAN in water can be highly effective and minimize side reactions.[1]
-
Choose an Alternative Route: If benzimidazole formation is persistent, especially with a specific substrate combination, consider synthesizing the target quinoxaline via an alternative method, such as the nucleophilic substitution of a 2,3-dichloroquinoxaline.[3]
Caption: Divergent pathways leading to quinoxaline vs. benzimidazole.
Part 3: Data & Protocols for Practical Application
Comparative Data: Influence of Reaction Conditions
The choice of solvent and catalyst has a profound impact on reaction efficiency and the side product profile. Modern, greener methods often provide superior results.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Acetic Acid (AcOH) | Ethanol | Reflux | 6-12 hours | 70-85 | Adv: Inexpensive, simple. Disadv: Long reaction time, potential for side reactions.[1] |
| Cerium (IV) Ammonium Nitrate (CAN) | Water | 80-90 | 15-30 mins | 90-98 | Adv: Very fast, high yield, green solvent. Disadv: Requires catalyst.[1] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 1 hour | ~95 | Adv: Mild conditions, recyclable solvent, high yield. Disadv: HFIP is expensive.[1][11] |
| Microwave (No Catalyst) | Ethanol | 120 (MW) | 5-10 mins | 88-95 | Adv: Extremely fast, high purity. Disadv: Requires microwave reactor.[4] |
Experimental Protocols
Protocol 1: High-Yield, Green Synthesis of 2,3-Diphenylquinoxaline using CAN
This protocol is adapted from modern, efficient methods that minimize side reactions.[1]
-
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Cerium (IV) Ammonium Nitrate (CAN) (0.55 g, 1 mmol, 10 mol%)
-
Water (50 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine, benzil, and 50 mL of tap water.
-
Add the CAN catalyst to the suspension.
-
Stir the mixture vigorously at 80-90 °C. The reaction progress can be monitored by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 20-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from hot ethanol to yield pure 2,3-diphenylquinoxaline as pale yellow crystals.
-
Protocol 2: Purification of o-Phenylenediamine by Recrystallization
This protocol is essential for preventing oxidative side reactions.
-
Materials:
-
Crude o-phenylenediamine
-
Deionized Water
-
Activated Charcoal
-
Sodium dithionite (optional, as a reducing agent)
-
-
Procedure:
-
In a flask, dissolve the crude o-phenylenediamine in a minimum amount of hot water (approx. 1 g per 15-20 mL). If the solution is highly colored, add a small amount of sodium dithionite to reduce oxidized impurities.
-
Add a spatula tip of activated charcoal to the hot solution to adsorb colored impurities.
-
Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white needle-like crystals by vacuum filtration.
-
Dry the crystals under vacuum. Store the purified compound in a sealed container under an inert atmosphere and away from light.
-
References
-
Ahsan, M. J., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(19), 6492. [Link]
-
Wan, J.-P., & Wei, L. (2018). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2018(3), 98-135. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 43(6), 5553-5582. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. [Link]
-
Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192. [Link]
-
Patel, A. B., et al. (2011). Synthesis of new-2,3-disubstituted quinoxaline. Journal of the Indian Chemical Society, 88(8), 1251-1254. [Link]
-
Svirshchevskaya, G. G., & Ovchinnikov, I. V. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38901-38917. [Link]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
-
Molefe, P. F., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1304. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
IJRAR. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. [Link]
-
Sharma, P., et al. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(4), 1736-1757. [Link]
-
ResearchGate. (2010). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. [Link]
-
P.J. O'Brien, et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Antioxidants & Redox Signaling, 22(12), 1054-1082. [Link]
-
Abdel-Mohsen, H. T., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(1), 107-120. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
-
Ali, F., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1431. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline–benzimidazole hybrids via a ligand-free MCR. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]
-
ResearchGate. (1975). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Journal of Chemistry, 2022, 1-22. [Link]
-
Al-Shareefi, A. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103525. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. ijrar.org [ijrar.org]
- 6. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dibromoquinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3-Dibromoquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important heterocyclic compound. As a key intermediate in the synthesis of various biologically active molecules, including those used in materials science and pharmaceuticals, achieving high purity of this compound is paramount for reliable downstream applications.[1]
This document moves beyond standard protocols to address the specific challenges encountered in the laboratory, providing not just steps, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and characteristics of this compound.
Q1: What are the typical impurities I should expect in my crude this compound product?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves the reaction of quinoxaline-2,3(1H,4H)-dione with a brominating agent (e.g., POBr₃, PBr₃/PBr₅). Potential impurities include:
-
2-Bromo-3-hydroxyquinoxaline: Arises from incomplete bromination of the dione precursor. It is significantly more polar than the desired product.
-
Quinoxaline-2,3(1H,4H)-dione: The unreacted starting material. Its high polarity and potential for hydrogen bonding make it distinct from the dibromo product.
-
Mono-bromo Quinoxaline Species: Resulting from an insufficient amount of brominating agent or incomplete reaction, these can be challenging to separate due to similar polarities.
-
Polymeric Byproducts: Dark, tar-like substances that can form under harsh reaction conditions (e.g., prolonged heating).
-
Inorganic Salts: Residual phosphorus-based reagents or their hydrolysis products, which are typically removed during an aqueous workup.
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: My crude product is a dark brown or yellowish solid. How can I remove the color?
A: The discoloration in crude this compound is usually due to trace amounts of highly conjugated, polymeric impurities or residual reagents. A preliminary purification step can be highly effective:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a toluene/ethanol mixture). Add a small amount (1-2% by weight) of activated charcoal and reflux for 10-15 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal. The resulting filtrate should be significantly lighter in color and can then be subjected to recrystallization or chromatography.
-
Solvent Trituration/Washing: Suspending the crude solid in a solvent where the product has poor solubility but the impurities are soluble (e.g., cold hexane or diethyl ether) can effectively wash away some colored contaminants.
Q3: What are the key physical properties of this compound relevant to its purification?
A: Knowing the physical properties is essential for selecting solvents and techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₄Br₂N₂ | - |
| Molecular Weight | 287.94 g/mol [2] | Affects diffusion rates and boiling point. |
| Appearance | White to light yellow solid[3] | A significant deviation indicates impurities. |
| Melting Point | ~147 °C[2] | A sharp melting point close to the literature value is a good indicator of purity. |
| Solubility | Generally low in non-polar solvents (e.g., hexane) and water. Soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in polar aprotic solvents (ethyl acetate, acetonitrile) and alcohols upon heating.[4][5] | Crucial for selecting recrystallization solvents and chromatography eluents. |
| Chemical Stability | Stable under normal conditions. The nitrogen atoms are basic and can interact with acidic media.[6] | The basicity is a critical consideration for silica gel chromatography. |
Q4: How should I store the purified this compound?
A: The compound is generally stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents.[6]
Section 2: Troubleshooting Guide: Method Selection & Optimization
Choosing the right purification method is critical for success. This section provides a logical framework for making that decision and troubleshooting common issues.
Purification Method Decision Workflow
This diagram outlines a logical path for selecting your purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Q5: Recrystallization vs. Column Chromatography: Which method is right for my sample?
A: Both are powerful techniques, but they are suited for different scenarios.
| Feature | Recrystallization | Column Chromatography |
| Best For | Removing small amounts of impurities from a relatively pure (>90%) solid. | Separating complex mixtures with multiple components or impurities with similar polarity to the product. |
| Scale | Excellent for both small (mg) and very large (kg) scales. | Can be tedious and costly for very large scales (>100 g). |
| Speed | Can be faster for pure compounds. | Generally more time-consuming and labor-intensive. |
| Solvent Usage | Uses a moderate amount of a single or binary solvent system. | Requires large volumes of solvent (eluent). |
| Resolution | Effective for separating impurities with significantly different solubility profiles. | High resolution for separating compounds with very similar polarities (e.g., isomers).[7] |
| Key Challenge | Finding a suitable solvent; preventing "oiling out". | Compound decomposition on the stationary phase; choosing the right eluent. |
Q6 (Recrystallization): I'm struggling with recrystallization. What solvent should I use and what are the common pitfalls?
A: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Solvent Selection: Based on literature for similar quinoxaline derivatives, good starting points are ethanol , acetonitrile , or mixed solvent systems like water/alcohol or hexane/ethyl acetate .[8][9][10]
-
Pro-Tip: To find a solvent, place a small amount of your crude product in a test tube and add a few drops of a solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve even when heated, it's a poor solvent. The ideal solvent will require heating to dissolve the solid.
-
-
Troubleshooting Common Issues:
-
Problem: No crystals form upon cooling.
-
Causality: The solution may be too dilute, or nucleation is slow.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a tiny seed crystal of pure product. If all else fails, slowly evaporate some solvent to increase the concentration and cool again.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Causality: The boiling point of the solvent is higher than the melting point of the solute (or a eutectic mixture with impurities). The solution is likely supersaturated.
-
Solution: Add a bit more solvent to the hot mixture to decrease saturation. Alternatively, switch to a lower-boiling point solvent system.
-
-
Q7 (Column Chromatography): My this compound appears to be decomposing on the silica gel column. What's happening and how can I prevent it?
A: This is a classic problem for nitrogen-containing heterocycles. The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This can lead to irreversible adsorption, peak tailing, and decomposition.
-
Mechanism of Decomposition: The Lewis basic nitrogens coordinate to the acidic protons of the silanol groups, leading to strong binding. This extended contact time on the acidic surface can catalyze degradation reactions.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your eluent system. 1-2% triethylamine (NEt₃) is the most common and effective choice.[7] This base will preferentially bind to the acidic sites, allowing your product to elute cleanly.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral or basic stationary phase.
-
Q8 (Column Chromatography): How do I select the optimal mobile phase for separating my product?
A: The key is to use Thin Layer Chromatography (TLC) to screen solvent systems before committing to the column.[11]
-
Start Non-Polar: Begin with a non-polar solvent like hexane or petroleum ether and add increasing amounts of a more polar solvent such as ethyl acetate or dichloromethane.[4]
-
Aim for an Rf of ~0.3: The ideal eluent system will give your desired product an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[7] This ensures a good separation and a reasonable elution time from the column.
-
Check for Separation: Ensure that your target spot is well-separated from all impurity spots on the TLC plate. If two spots are very close, you may need to try a different solvent system (e.g., swapping ethyl acetate for dichloromethane) to alter the selectivity.
Section 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step guide to the most common purification techniques.
Protocol 1: High-Purity Recrystallization
This protocol is ideal for crude material that is already >90% pure.
-
Solvent Selection: Choose an appropriate solvent or solvent pair as determined by small-scale tests (e.g., ethanol).
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal, and reflux for 5 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper or a Celite® plug to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to yield pure this compound.
Protocol 2: Flash Column Chromatography with Silica Deactivation
This protocol is designed for separating complex mixtures or purifying highly impure samples.
Caption: Standard workflow for flash column chromatography.
-
Eluent Preparation: Prepare your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and add 1-2% triethylamine (NEt₃) by volume. This will be your column eluent.
-
Column Packing: Prepare a slurry of silica gel in your eluent. Pour the slurry into your column and use air pressure to pack the bed firmly and evenly, ensuring there are no cracks or air bubbles.[12]
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to maintain a steady flow.[12]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[12]
-
Monitoring: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 4: Purity Assessment
After purification, you must verify the purity of your product.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot. Run a TLC with your starting material, crude product, and final product side-by-side for comparison.
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value (approx. 147 °C). Impurities typically depress and broaden the melting range.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess purity. The spectrum should show the correct number of signals with the expected chemical shifts and integrations, and no significant signals from impurities should be present.
By combining a systematic approach to method selection with an understanding of the underlying chemical principles, the challenges in purifying this compound can be effectively overcome.
References
-
The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Abbas, H. S., et al. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 625637, this compound. Retrieved from [Link]
-
Prasanna, A., et al. (2019). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 24(21), 3962. [Link]
- Hirashima, T., & Manabe, O. (1975). The Synthesis of 2,3-Dithia-5,12-diaza-7,8,9,10-tetrahydronaphthacene and its Derivatives. Nippon Kagaku Kaishi, 1975(8), 1419-1423.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74311, 2,3-Diphenylquinoxaline. Retrieved from [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
-
Carli, S., et al. (2011). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(11), 1748-1759. [Link]
-
Zhu, J., et al. (2011). Low band gap pyrazino[2,3-g]quinoxaline and indolo[3,2-b]carbazole copolymers for photovoltaic applications. Journal of Materials Chemistry, 21(20), 7292-7301. [Link]
-
Pfizer Global Research and Development. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. Journal of Medicinal Chemistry, 44(11). [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. [Link]
-
Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ISRN Organic Chemistry, 2012, 732482. [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography. YouTube. [Link]
Sources
- 1. case.edu [case.edu]
- 2. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-DIPHENYLQUINOXALINE | 1684-14-6 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dibromoquinoxaline Substitutions
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,3-dibromoquinoxaline. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold. This compound is a valuable building block for creating a diverse array of functionalized molecules with significant potential in pharmaceuticals and materials science.[1] However, controlling the substitution pattern to achieve high yields of the desired mono- or di-substituted products can be challenging.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and refine your reaction conditions for optimal outcomes.
Understanding the Core Reaction: The SNAr Mechanism
The substitution of bromine on the electron-deficient quinoxaline ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This is not an SN1 or SN2 reaction; instead, it occurs via a two-step addition-elimination pathway.[3][4]
-
Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbons at position 2 or 3, breaking the aromaticity of the pyrazine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6]
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of a bromide ion, which is a good leaving group.
The presence of the nitrogen atoms in the quinoxaline ring withdraws electron density, making the C2 and C3 positions highly electrophilic and susceptible to nucleophilic attack.[2]
Caption: The SNAr mechanism on this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: I am seeing low or no yield of my desired product. What should I check first?
Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction.
-
Possible Cause A: Insufficient Nucleophile Reactivity The attacking species may not be nucleophilic enough to initiate the reaction under your current conditions. For nucleophiles like amines, thiols, or alcohols, a base is required to deprotonate them, generating a more potent anionic nucleophile.
-
Solution:
-
Choice of Base: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base like sodium hydride (NaH) for alcohols or thiols, or an organic base like triethylamine (TEA) for amine salts.[7] Ensure the base is strong enough to deprotonate your nucleophile (compare pKa values).
-
Solvent Effects: The solvent can dramatically influence nucleophilicity. Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the base but leave the anionic nucleophile highly reactive.[8] Protic solvents like ethanol can hydrogen-bond with the nucleophile, reducing its reactivity.
-
-
-
Possible Cause B: Inappropriate Reaction Temperature SNAr reactions are temperature-dependent. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to degradation.
-
Solution:
-
Initial Screening: Start with room temperature as a baseline.
-
Gentle Heating: If no reaction occurs, gradually increase the temperature to 40-60 °C. For less reactive nucleophiles, reflux conditions may be necessary.[7]
-
Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to track the consumption of starting material and the appearance of the product.
-
-
-
Possible Cause C: Poor Solubility If your starting material or nucleophile is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Select a solvent in which all reactants are soluble. If a single solvent is not sufficient, a co-solvent system (e.g., THF/ethanol) might be effective.
-
Q2: My main product is the di-substituted quinoxaline, but I want the mono-substituted version. How can I improve selectivity?
Achieving selective mono-substitution is a kinetic challenge. The first substitution makes the quinoxaline ring slightly more electron-rich, so the second substitution is generally slower. The key is to exploit this rate difference.[8]
-
Possible Cause A: Incorrect Stoichiometry Using an excess of the nucleophile will inevitably drive the reaction toward the di-substituted product.
-
Solution: Carefully control your stoichiometry. Use a 1:1 molar ratio of this compound to your nucleophile. In some cases, using a slight excess of the dibromoquinoxaline (e.g., 1.1 equivalents) can help ensure the nucleophile is the limiting reagent.[8]
-
-
Possible Cause B: Reaction Temperature is Too High or Reaction Time is Too Long Higher temperatures provide the activation energy needed for the second, slower substitution to occur.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[8] For highly reactive nucleophiles like thiolates, maintaining the reaction at 0 °C or even lower may be necessary.
-
Monitor Closely: Use TLC to track the reaction. As soon as the starting this compound is consumed and before a significant amount of the di-substituted product appears, quench the reaction.
-
-
-
Possible Cause C: Nucleophile is Too Reactive Highly reactive nucleophiles can make it difficult to stop the reaction at the mono-substitution stage.
-
Solution:
-
Slow Addition: Add the nucleophile solution dropwise to the solution of this compound at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the nucleophile low.
-
Solvent Choice: Use a less polar solvent to slightly temper the reactivity of the nucleophile.
-
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Quinoxaline Derivative Solubility for Biological Assays
Welcome to the technical support center for handling quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experimental work. Quinoxaline scaffolds are privileged structures in medicinal chemistry, but their often hydrophobic and planar nature can lead to poor aqueous solubility, posing a significant hurdle for accurate biological evaluation.
This resource provides practical, in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and reliability of your assay data.
Frequently Asked Questions (FAQs)
Here are answers to the most common solubility issues encountered in the lab.
Q1: My quinoxaline derivative won't even dissolve in 100% DMSO. What should I do?
A: While rare, some highly crystalline or "brick-dust" compounds may resist dissolution in pure DMSO at room temperature. First, ensure your compound is of high purity, as impurities can significantly impact solubility. If purity is confirmed, you can try gentle warming (e.g., 30-40°C) and vortexing or sonication.[1] These methods add energy to overcome the crystal lattice energy. However, be cautious with heat, as it can degrade sensitive compounds. If this fails, alternative solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be necessary, but their compatibility with your specific assay must be verified.
Q2: My compound dissolves perfectly in its DMSO stock, but crashes out (precipitates) when I add it to my aqueous assay buffer or cell media. How can I fix this?
A: This is the most common solubility problem. It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment of the assay. The DMSO concentration is simply too low in the final solution to keep the compound dissolved. The key is to reduce the degree of supersaturation upon dilution. Strategies include:
-
Lowering the final compound concentration: Test if your compound is active at a lower concentration that remains soluble.
-
Optimizing the co-solvent percentage: Increase the final DMSO concentration, but be mindful of its effect on the assay (see Q3).
-
Using a step-wise dilution: Instead of a single large dilution, perform serial dilutions, which can sometimes prevent abrupt precipitation.[2]
-
Employing solubility enhancers: Utilize excipients like cyclodextrins or surfactants as described in the detailed guides below.
Q3: What is the maximum percentage of DMSO I can safely use in my cell-based assay?
A: This is highly cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, while sensitive primary cells may show stress at concentrations as low as 0.1%.[3][4] It is critical to run a vehicle control with the same final DMSO concentration as your test compounds to ensure that the solvent itself is not affecting the biological outcome.
Q4: My quinoxaline derivative is a weak base. How can I use pH to my advantage?
A: The nitrogen atoms in the quinoxaline ring system are basic. At a pH below the compound's pKa, these nitrogens will become protonated (cationic), which dramatically increases aqueous solubility.[5][6] You can prepare your stock solution or final assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to improve solubility. However, you must ensure this pH is compatible with your assay's biological components (e.g., enzymes, cells).
In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. The following workflow and detailed guides will help you identify and implement an effective solubilization strategy.
Caption: A decision tree for troubleshooting poor compound solubility.
Guide 1: Co-solvent Optimization
Principle: The most straightforward method is to use a water-miscible organic solvent (a co-solvent) to increase the solubility of a hydrophobic compound in an aqueous solution. Co-solvents work by reducing the polarity of the bulk solvent (water), which decreases the energy penalty required to create a cavity for the nonpolar solute molecule.[7]
Commonly Used Co-solvents:
| Co-solvent | Typical Stock Conc. | Max Assay Conc. (Cell-based) | Notes |
| DMSO | 10-30 mM | < 0.5% | Gold standard. Use high-purity, anhydrous DMSO and store desiccated to prevent water absorption, which can cause compound precipitation over time.[8] |
| Ethanol (EtOH) | 10-50 mM | < 1% | Can be effective but is more volatile than DMSO. May have biological effects. |
| Methanol (MeOH) | 10-50 mM | < 1% | More polar than ethanol. Use with caution due to potential toxicity. |
| PEG 400 | Varies | Varies | A polymer that is generally less toxic than small molecule solvents. Can be effective for highly lipophilic compounds.[9] |
Experimental Protocol: Stock Preparation and Dilution
-
Preparation of Primary Stock:
-
Accurately weigh your quinoxaline derivative.
-
Add the appropriate volume of 100% DMSO (or other organic solvent) to achieve a high concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution. Use a vortex mixer and, if necessary, gentle sonication in a water bath.[1] Visually inspect against a light source to confirm no solid particles remain.
-
-
Preparation of Working Solution:
-
Perform serial dilutions if necessary. It is often better to make an intermediate dilution (e.g., 1 mM in DMSO) before the final dilution into the aqueous buffer.
-
To prepare the final assay concentration, add the stock solution to your assay buffer or media, not the other way around . Pipette the stock solution directly into the buffer while vortexing or mixing to encourage rapid dispersion and minimize localized high concentrations that can cause precipitation.[3]
-
-
Validation and Controls (Self-Validation System):
-
Visual Inspection: After dilution, let the solution sit for 15-30 minutes. Visually inspect for any cloudiness or precipitate.
-
Turbidity Measurement: For a quantitative assessment, measure the absorbance of the solution at a high wavelength (e.g., 500-600 nm) where the compound itself does not absorb. An increase in absorbance compared to the vehicle control indicates light scattering from insoluble particles.[10]
-
Vehicle Control: Always include a control in your assay containing the highest final concentration of the co-solvent used for the test compounds.
-
Guide 2: pH-Based Solubilization
Principle: Quinoxaline and its derivatives are nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atoms can accept a proton, making them weak bases.[11][12] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the basic functional group, the ionized (protonated) form will dominate. This charged form is significantly more soluble in aqueous media than the neutral form.[5][6]
Experimental Protocol: pH Screening
-
Determine Compound pKa: If possible, find the predicted or experimental pKa of your specific derivative using chemical software or literature databases. For a typical quinoxaline, the pKa is low (around 0.6), but substituents can change this significantly.[11]
-
Prepare Buffers: Make a series of biologically compatible buffers at different pH values. For a basic compound, you would test pH values below the neutral pH of most assays. For example:
-
pH 7.4 (Standard physiological)
-
pH 6.5
-
pH 5.5
-
Note: Ensure the buffer components do not interact with your compound or assay system.[13]
-
-
Test Solubility:
-
Add a small, known amount of your solid compound to a fixed volume of each buffer.
-
Alternatively, add a very small volume of a concentrated DMSO stock (to minimize the co-solvent effect) to each buffer.
-
Mix thoroughly (vortex, sonication) and allow to equilibrate for at least one hour.
-
Centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Assay Compatibility Check: Once you identify a pH that provides adequate solubility, you must confirm that this pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity). If the optimal pH for solubility is incompatible with the assay, this method cannot be used.
Guide 3: Use of Excipients - Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many quinoxaline derivatives, into their central cavity, forming a "host-guest" inclusion complex. This complex has a hydrophilic exterior, rendering the overall unit water-soluble.[14]
Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.
Commonly Used Cyclodextrins:
| Cyclodextrin | Abbreviation | Notes |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used in cell culture due to its high aqueous solubility and low toxicity.[14] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Anionic derivative with very high water solubility. Often used in pharmaceutical formulations. |
| β-Cyclodextrin | β-CD | Parent cyclodextrin with lower aqueous solubility and potential for nephrotoxicity, making it less suitable for in vitro assays. |
Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)
This method is effective for creating a solid complex that can then be dissolved in your assay buffer.[15]
-
Molar Ratio Calculation: Determine the molar amounts of your quinoxaline derivative and the chosen cyclodextrin (e.g., HP-β-CD) for a 1:1 or 1:2 molar ratio. A 1:2 ratio (drug:CD) is often a good starting point.
-
Mixing: Place the weighed cyclodextrin powder into a mortar. Add a small amount of water or an ethanol/water mixture to create a thick, consistent paste.
-
Kneading: Add the weighed quinoxaline derivative to the paste. Knead the mixture thoroughly with a pestle for 30-40 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste completely. This can be done in a vacuum oven at a low temperature (e.g., 40°C) or by freeze-drying (lyophilization) to obtain a fine powder.[16]
-
Solubility Testing: Test the solubility of the resulting powder in your aqueous assay buffer. Compare it to the solubility of the uncomplexed drug. The complexed form should dissolve much more readily.
References
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]
-
Zhang, Y., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. [Link]
-
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]
-
Fenyvesi, É., et al. (2020). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]
-
Graziano, G. (2012). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2015). Molecules. [Link]
-
Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Yuan, X., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]
-
A. S. K. H. S. B., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
-
Asija, S., & Asija, S. (2016). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]
-
What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014). ResearchGate. [Link]
-
Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025). ResearchGate. [Link]
-
Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. (2025). ResearchGate. [Link]
- WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026). Organic Letters. [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2021). Chemosensors. [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Expert Opinion on Drug Delivery. [Link]
-
Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]
-
Baek, K., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Buffers. Calbiochem. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research. [Link]
-
Synthesis and biological activity of quinoxaline derivatives. (2024). The Connected Papers. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. [Link]
-
Henriksen-Lacey, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (2018). ResearchGate. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]
-
Schilling, S. U., et al. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. ACS Omega. [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2016). ResearchGate. [Link]
-
Making stock solution in DMSO: how to automate. (2024). Reddit. [Link]
-
Newman, J., & Loll, P. J. (2018). Universal buffers for use in biochemistry and biophysical experiments. MethodsX. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. recipp.ipp.pt [recipp.ipp.pt]
- 12. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing Formation of Homocoupling Byproducts
Welcome to the Technical Support Center focused on a persistent challenge in modern synthetic chemistry: the formation of homocoupling byproducts in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter undesired dimer formation in reactions like Suzuki-Miyaura and Sonogashira couplings. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying mechanistic rationale to empower you to solve and prevent these issues in your own labs.
Section 1: Frequently Asked Questions - The Fundamentals of Homocoupling
This section addresses the foundational concepts of homocoupling. Understanding the "what" and "why" is the first step toward effective troubleshooting.
Q1: What is homocoupling and why is it a significant problem?
Homocoupling is an undesired side reaction where two identical coupling partners react to form a symmetrical dimer. For example, in a Suzuki-Miyaura reaction designed to couple an aryl halide (Ar-X) with a boronic acid (Ar'-B(OH)₂), the homocoupling of the boronic acid results in an Ar'-Ar' byproduct.[1][2] This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, lowering the overall yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar physical properties (e.g., polarity, solubility) to the desired product, making separation by chromatography or crystallization difficult and time-consuming.
-
Wasted Reagents: It leads to the inefficient use of often valuable or synthetically complex starting materials.[3][4]
Q2: What are the primary mechanisms that lead to homocoupling?
Homocoupling pathways compete with the desired cross-coupling catalytic cycle. While specific mechanisms vary by reaction type, they generally stem from two main scenarios:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then facilitate the dimerization of the nucleophilic coupling partner (e.g., boronic acid or alkyne) before the desired catalytic cycle can efficiently proceed.[2][5][6]
-
Catalyst-Mediated Coupling: In some cases, the catalyst system itself promotes homocoupling. This is famously observed in the Sonogashira reaction, where the copper(I) co-catalyst, essential for activating the alkyne, also efficiently catalyzes its oxidative dimerization (Glaser coupling).[7][8][9] Similarly, using a Pd(II) salt as a precatalyst can lead to homocoupling at the start of the reaction as it is reduced to the active Pd(0) state.[2]
The following diagram illustrates how homocoupling pathways diverge from the intended cross-coupling cycle.
Caption: Divergence of homocoupling from the desired cross-coupling cycle.
Q3: Are certain types of cross-coupling reactions more prone to homocoupling?
Yes. The susceptibility to homocoupling is highly dependent on the reaction mechanism and reagents involved:
-
Suzuki-Miyaura Coupling: Highly prone to boronic acid homocoupling, primarily due to the presence of oxygen and/or the use of Pd(II) precatalysts.[2][6]
-
Sonogashira Coupling: Famously susceptible to the oxidative homocoupling of terminal alkynes (Glaser coupling), which is mediated by the copper(I) co-catalyst in the presence of oxygen.[7][9]
-
Heck Coupling: While homocoupling can occur, other side reactions like β-hydride elimination or double bond isomerization are often more prevalent troubleshooting concerns.[10]
Section 2: Troubleshooting Guide - Suzuki-Miyaura Coupling
Issue: Your reaction produces significant quantities of a symmetrical biaryl derived from your boronic acid starting material.
Troubleshooting Workflow: Suzuki-Miyaura Homocoupling
Use this decision tree to diagnose and address the root cause of boronic acid homocoupling.
Caption: Diagnostic workflow for Suzuki-Miyaura homocoupling issues.
Q&A: Solving Boronic Acid Homocoupling
Q: My primary byproduct is the dimer of my boronic acid. What's the most likely cause? A: The two most common culprits are the presence of oxygen and the use of a Pd(II) precatalyst.[2] Oxygen can oxidize the active Pd(0) catalyst, and the resulting Pd(II) species can directly catalyze the homocoupling of two boronic acid molecules.[5][6] If you are using a Pd(II) source like Pd(OAc)₂, it can promote this side reaction before being reduced to the catalytically active Pd(0) form.[2]
Q: How can I effectively remove oxygen from my reaction? A: Rigorous exclusion of oxygen is critical.[5] Simply purging the headspace of the flask with an inert gas is often insufficient.
-
Inert Gas Sparging: Bubble a stream of high-purity argon or nitrogen directly through your solvent for at least 30 minutes before adding the catalyst and reagents.[11][12]
-
Freeze-Pump-Thaw (F-P-T): For maximum oxygen removal, especially for sensitive reactions, perform at least three F-P-T cycles on your solvent. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
Glovebox: If available, performing the entire reaction setup within a nitrogen- or argon-filled glovebox is the most reliable method.
Q: Can I add something to the reaction to prevent this? A: Yes. Adding a mild reducing agent can help suppress homocoupling by minimizing the concentration of Pd(II) species without interfering with the main catalytic cycle.[11][12] Potassium formate (HCO₂K) is an excellent choice for this purpose.[11] It helps to rapidly reduce any Pd(II) to the active Pd(0) state, thus favoring the desired cross-coupling pathway.[12]
Q: How does ligand choice affect boronic acid homocoupling? A: Ligands play a crucial role in modulating the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are highly effective at promoting the final, irreversible reductive elimination step that forms the desired product.[13][14][15] By accelerating this step, the palladium intermediate spends less time in a state where it could participate in side reactions like homocoupling.[16]
| Ligand Type | Characteristics | Impact on Homocoupling | Example(s) |
| Simple Triarylphosphines | Less bulky, less electron-donating | May allow for slower reductive elimination, potentially increasing side reactions. | PPh₃ |
| Bulky Trialkylphosphines | Very electron-rich and bulky | Strongly promotes oxidative addition and reductive elimination.[13] | P(t-Bu)₃, PCy₃ |
| Bulky Biarylphosphines | Electron-rich, large cone angles, specific bite angles | Excellent for accelerating reductive elimination and stabilizing the catalyst.[14][15][16] | SPhos, XPhos, RuPhos |
Section 3: Troubleshooting Guide - Sonogashira Coupling
Issue: Your reaction is contaminated with a symmetrical butadiyne byproduct, formed from the dimerization of your terminal alkyne.
Troubleshooting Workflow: Sonogashira (Glaser) Homocoupling
Caption: Diagnostic workflow for Sonogashira (Glaser) homocoupling.
Q&A: Solving Alkyne Homocoupling
Q: I'm getting a lot of diyne byproduct. What's going on? A: This is the classic Glaser coupling side reaction, a hallmark issue in Sonogashira chemistry.[8] It is caused by the oxidative dimerization of the copper acetylide intermediate, a reaction that is promoted by the copper(I) co-catalyst and requires the presence of oxygen.[7][9]
Q: What is the most direct way to eliminate Glaser coupling? A: The most definitive solution is to use a copper-free Sonogashira protocol .[7][9][17] These methods have been developed specifically to avoid the formation of homocoupling byproducts.[7] While they may sometimes require slightly higher temperatures or more active palladium/ligand systems, they completely remove the primary catalyst for the unwanted side reaction.[8][9]
Q: If I must use copper, how can I suppress homocoupling? A: If a copper-catalyzed system is necessary, several strategies can minimize diyne formation:
-
Ensure Anaerobic Conditions: This is paramount. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[9]
-
Use a Reducing Atmosphere: Employing a dilute mixture of hydrogen gas (e.g., 5-10% H₂ in N₂ or Ar) can effectively scavenge trace oxygen, drastically reducing homocoupling to as low as 2%.[3][18]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.[9][19]
-
Minimize Copper Loading: Use the lowest effective catalytic amount of the copper(I) salt, as excessive copper accelerates homocoupling.[8][9]
Q: I'm running a copper-free reaction but still see some homocoupling. Why? A: This can be frustrating but is usually due to trace copper contamination.[8] Even ppm levels of copper can catalyze Glaser coupling. Ensure you are using high-purity reagents and consider acid-washing your glassware. In some less common cases, certain palladium complexes can weakly promote alkyne dimerization, but this is far less efficient than the copper-catalyzed pathway.[8]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices for avoiding boronic acid dimerization.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Degassing & Addition: Add the reaction solvent (e.g., dioxane/water, toluene) to a separate flask and sparge with argon for 30 minutes. Transfer the degassed solvent to the reaction flask via cannula or syringe.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if required (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate for purification.[19]
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
This protocol eliminates the primary cause of Glaser coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., anhydrous Cs₂CO₃, 2.0 equiv.).[8]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, DMF) via syringe.
-
Reaction: Heat the mixture (e.g., 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate, dry the organic layer, and concentrate for purification.[8]
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
- Sonogashira coupling. Wikipedia.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo
- Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. (2013).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem.
- Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene. (2025). BenchChem.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- Preventing homo-coupling side reactions in pyridazine synthesis. (2025). BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). Organic Process Research & Development.
- Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. (2013).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003).
- Heck Reaction. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dibromoquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The 2,3-dibromoquinoxaline scaffold, in particular, serves as a versatile building block for creating complex molecular architectures due to the reactivity of its bromine atoms, which allows for a variety of cross-coupling and substitution reactions.[4] However, transitioning from small-scale laboratory synthesis to larger, scalable production can present a unique set of challenges.
This technical support center provides a comprehensive guide for researchers and professionals engaged in the synthesis of this compound derivatives. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up this important synthetic transformation.
Core Synthesis Protocol
The most common and effective method for synthesizing this compound derivatives is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.[4][5] This guide will focus on the synthesis starting from commercially available o-phenylenediamine and 1,4-dibromo-2,3-butanedione.
Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)quinoxaline
This protocol is a foundational method for producing a key intermediate that can be further modified.
Materials:
-
o-Phenylenediamine
-
1,4-Dibromo-2,3-butanedione
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Reagent Addition: Slowly add a solution of 1,4-dibromo-2,3-butanedione (1.0 eq) in ethanol to the stirred solution of o-phenylenediamine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,3-bis(bromomethyl)quinoxaline.
Reaction Mechanism Overview
Caption: Condensation of o-phenylenediamine and 1,4-dibromo-2,3-butanedione.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Low Yield of the Desired Product
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the o-phenylenediamine is free from oxidation (often indicated by a dark color). If necessary, purify it by recrystallization or sublimation before use. The 1,4-dibromo-2,3-butanedione should also be of high purity.
-
Reaction Conditions:
-
Solvent: While ethanol is common, exploring other solvents like methanol or acetic acid might improve solubility and reaction rates.[5]
-
Temperature: The condensation is typically performed at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to side product formation.
-
Stoichiometry: Ensure an accurate 1:1 molar ratio of the reactants. An excess of either reactant can lead to incomplete conversion or the formation of byproducts.[6]
-
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled. The product might have some solubility in acidic or strongly basic aqueous layers. Thorough extraction with an appropriate organic solvent is crucial.
-
Product Degradation: Quinoxaline derivatives can be sensitive to light and air. Protect the reaction mixture from light and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of Side Products and Impurities
Q2: I am observing significant amounts of side products in my crude reaction mixture, making purification difficult. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge, especially when scaling up.
-
Incomplete Reaction: If you observe starting materials in your final product, it indicates an incomplete reaction. Try extending the reaction time or slightly increasing the temperature. Close monitoring by TLC is essential to determine the optimal reaction time.[6]
-
Over-bromination or Side-chain Reactions: In subsequent bromination steps (if applicable), controlling the stoichiometry of the brominating agent (e.g., Br₂) is critical. Excess bromine can lead to the formation of poly-brominated species or reactions at other positions on the quinoxaline ring. Perform the bromination at a low temperature (e.g., 0 °C) and add the bromine solution dropwise.[7]
-
Polymerization: o-Phenylenediamines can be prone to oxidative polymerization, especially in the presence of air and light. As mentioned before, using an inert atmosphere can mitigate this.
-
Di-substitution in Subsequent Reactions: When performing nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (a related starting material), di-substitution is a common issue. To favor mono-substitution, use a 1:1 molar ratio of the nucleophile, lower the reaction temperature, and monitor the reaction closely to stop it before significant di-substitution occurs.[6]
Purification Challenges
Q3: I'm struggling to purify my this compound derivative. What are the best practices for purification?
A3: Purification can be challenging due to the similar polarities of the desired product and some impurities.
-
Column Chromatography:
-
Solvent System: A careful selection of the eluent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A shallow gradient is often more effective for separating closely related compounds.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Recrystallization: This is an excellent method for obtaining highly pure material, provided a suitable solvent can be found. Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities.
Safety and Handling
Q4: What are the primary safety concerns when working with bromine and quinoxaline derivatives?
A4: Safety should always be the top priority in the laboratory.
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns upon contact.[8][9] It is also fatal if inhaled.[8]
-
Handling: Always handle bromine in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][10]
-
Storage: Store bromine in a cool, dry, well-ventilated area away from incompatible materials like reducing agents and metals.[10]
-
Spills: Have a bromine spill kit readily available. Small spills can be neutralized with a solution of sodium thiosulfate.
-
-
Quinoxaline Derivatives: While the toxicity of specific derivatives varies, many nitrogen-containing heterocyclic compounds can be harmful.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle these compounds in a fume hood and wear appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different starting material instead of o-phenylenediamine?
A: Yes, substituted o-phenylenediamines can be used to synthesize a variety of this compound derivatives with different functional groups on the benzene ring.[12] The reaction conditions may need to be optimized for each specific substrate.
Q: My reaction is very slow. Can I use a catalyst?
A: While the condensation reaction often proceeds without a catalyst, acidic catalysts can sometimes accelerate the reaction.[5] However, be cautious as strong acids can also promote side reactions. Mildly acidic conditions are generally preferred. Some modern methods also employ catalysts like iodine or cerium(IV) ammonium nitrate.[4][5]
Q: How can I confirm the structure of my final product?
A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of your synthesized this compound derivative.
Q: What is the best way to monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[6][13] It allows you to visualize the consumption of starting materials and the formation of the product in near real-time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[6]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis problems.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1:1 molar ratio of reactants | To ensure complete conversion and minimize side products. A slight excess of the diamine can sometimes be used. |
| Solvent | Ethanol, Methanol, Acetic Acid | To ensure adequate solubility of reactants and facilitate the reaction. |
| Temperature | Room temperature to gentle reflux | To balance reaction rate with the prevention of side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative degradation and polymerization of the o-phenylenediamine. |
| Monitoring | TLC, LC-MS | To determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times. |
| Work-up | Mild base wash (e.g., NaHCO₃) | To neutralize any acidic byproducts without degrading the desired product. |
| Purification | Column Chromatography, Recrystallization | To achieve high purity of the final product. |
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Alfallous, K. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Humanities and Applied Science, (29).
- Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
-
CARL ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Dolly Corporation. (2023, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
ICL-IP. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Journal of Chemistry, 2020, 1-19.
-
MDPI. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubMed. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Quinoxalinophenazine Derivatives and Reaction of 3,12-Dimethylbenzo[α]quinoxalino[2,3-c]phenazine with Mercury(II) Bromide: Spectral and Structural Characterization. Retrieved from [Link]
-
ResearchGate. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mtieat.org [mtieat.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. dollycorporation.com [dollycorporation.com]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2,3-Dibromoquinoxaline
Introduction
Welcome to the technical support center for cross-coupling reactions involving 2,3-dibromoquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. This compound is a valuable substrate, offering two reactive sites for the introduction of diverse functionalities. However, its unique electronic properties as an electron-deficient N-heterocycle present specific challenges that require careful consideration in catalyst selection and reaction optimization.
The electron-withdrawing nature of the pyrazine ring activates the C-Br bonds towards oxidative addition, a crucial step in the catalytic cycle.[1] Paradoxically, the nitrogen lone pairs can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges and achieve efficient, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst systems for cross-coupling with this compound?
A1: The choice of catalyst is highly dependent on the specific cross-coupling reaction. Below are robust starting points for the most common transformations:
-
Suzuki-Miyaura Coupling (C-C bond): A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is recommended. A standard choice is Pd(OAc)₂ with a biarylphosphine ligand like SPhos or XPhos , or a ferrocene-based ligand like in PdCl₂(dppf) .[1][2] These ligands are crucial for stabilizing the catalyst and facilitating the reductive elimination step.
-
Buchwald-Hartwig Amination (C-N bond): For C-N bond formation, a palladium precursor such as Pd₂(dba)₃ paired with a chelating phosphine ligand like BINAP or Xantphos is a reliable system.[3][4] These bidentate ligands help prevent catalyst decomposition and promote the desired C-N reductive elimination.[3]
-
Sonogashira Coupling (C-C alkyne bond): The classic Sonogashira conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst, typically CuI .[1][5][6] An amine base, such as triethylamine or diisopropylamine, is used as both the base and a solvent.
Q2: My reaction is sluggish or fails completely. What is the most likely cause related to the quinoxaline substrate?
A2: The primary suspect is often catalyst inhibition or "poisoning" by the nitrogen atoms of the quinoxaline ring. The lone pairs on the nitrogen can coordinate strongly to the palladium center, preventing it from participating in the catalytic cycle. To overcome this, the use of sterically bulky phosphine ligands is critical.[1][7] These ligands, such as P(t-Bu)₃ or biaryl phosphines (e.g., XPhos), create a crowded environment around the palladium atom, which discourages the binding of the quinoxaline nitrogens while still allowing the C-Br bond to access the metal for oxidative addition.[7]
Q3: Can I achieve selective mono-substitution on this compound?
A3: Achieving high selectivity for mono-substitution can be challenging because the two bromine atoms are in electronically similar environments. However, it is often possible by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid).
-
Lower Temperature: Running the reaction at a lower temperature can slow down the second coupling event more significantly than the first.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is maximized.
Q4: Why is rigorous degassing of the solvent so critical for these reactions?
A4: The active catalytic species in these cross-coupling reactions is a Palladium(0) complex.[2] Oxygen present in the solvent or reaction atmosphere can oxidize the Pd(0) to Pd(II), effectively removing it from the catalytic cycle and leading to catalyst decomposition (often observed as the formation of black palladium metal, or "palladium black").[2][8] This is a common cause of failed or low-yielding reactions. Therefore, thoroughly degassing solvents by sparging with an inert gas (Argon or Nitrogen) or using several freeze-pump-thaw cycles is mandatory for success.[8]
Catalyst & Ligand Selection Guide
The table below summarizes recommended starting conditions for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.
| Coupling Reaction | Palladium Source | Recommended Ligand | Typical Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | (None required) | Et₃N, i-Pr₂NH | THF, DMF | 25-60 |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
Troubleshooting Guide
Even with optimized protocols, unexpected issues can arise. This guide addresses common problems in a logical, step-by-step format.
Problem 1: No Reaction or Low Conversion
-
Probable Cause 1: Inactive Catalyst. The Pd(0) active species was not generated or was deactivated. This is often due to the presence of oxygen.[2]
-
Solution: Ensure all reagents and solvents are of high purity and rigorously degassed. Use fresh palladium sources; Pd(II) sources like Pd(OAc)₂ are generally more stable than Pd(0) sources like Pd(PPh₃)₄ but require in-situ reduction, which is usually accomplished by the phosphine ligand.[9] Consider using a palladium pre-catalyst which forms the active Pd(0) species more readily.[9]
-
-
Probable Cause 2: Inappropriate Base or Solvent. The base may not be strong enough or soluble enough in the chosen solvent to facilitate transmetalation (in Suzuki) or deprotonate the nucleophile (in Buchwald-Hartwig).[10][11]
-
Probable Cause 3: Poor Reagent Quality. For Suzuki reactions, boronic acids can degrade over time through protodeboronation, especially in the presence of moisture.[12][13]
Problem 2: Significant Side Product Formation
-
Probable Cause 1: Hydrodehalogenation. You observe the formation of 2-bromoquinoxaline (reduction of one C-Br bond to C-H).
-
Solution: This side reaction is often caused by trace amounts of water or other proton sources in the reaction mixture.[14] Ensure all reagents and solvents are rigorously dried. The choice of ligand and base can also influence this pathway; sometimes a weaker base or a different ligand can mitigate the issue.
-
-
Probable Cause 2: Homocoupling of Coupling Partner. You observe significant amounts of biaryl (from boronic acid) or diyne (from terminal alkyne) products.
-
Probable Cause 3: Catalyst Decomposition (Palladium Black). The reaction mixture turns black, and the reaction stalls.
-
Solution: This indicates the precipitation of Pd(0) metal, often due to catalyst instability at high temperatures or insufficient ligand protection.[2] Try lowering the reaction temperature and running it for a longer period. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also help stabilize the active catalyst.
-
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-couplings follow a similar sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
This cycle illustrates how the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to couple the two organic fragments. Each step has specific requirements that inform our choice of reagents and conditions.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the mono-arylation of this compound.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (0.95 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Toluene and Water (e.g., 5:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe. The mixture should be stirred to ensure homogeneity.
-
Degassing: Subject the reaction mixture to a further degassing cycle by bubbling argon through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-3-bromoquinoxaline.
References
-
Title: Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species Source: PubMed URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central URL: [Link]
-
Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: NIH URL: [Link]
-
Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]
-
Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: NIH URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: ResearchGate URL: [Link]
-
Title: Effect of solvent and base on Suzuki cross-coupling reaction Source: ResearchGate URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond Source: YouTube URL: [Link]
-
Title: Palladium-catalyzed cross-couplings by C–O bond activation Source: RSC Publishing URL: [Link]
-
Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PMC URL: [Link]
-
Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]
-
Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand Source: ResearchGate URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]
-
Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes Source: PubMed Central URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling Source: ResearchGate URL: [Link]
-
Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL: [Link]
-
Title: Optimization of the Conditions for the Reaction of 2-Bromo Source: ResearchGate URL: [Link]
-
Title: Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: MDPI URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
-
Title: Optimization of reaction conditions Source: ResearchGate URL: [Link]
-
Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]
-
Title: New Horizons for Cross-Coupling Reactions Source: Pharmaceutical Technology URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2,3-Dibromoquinoxaline vs. 2,3-Dichloroquinoxaline in Synthesis
In the landscape of heterocyclic chemistry, quinoxalines represent a cornerstone scaffold, pivotal to advancements in pharmaceuticals, functional materials, and agrochemicals. For researchers and drug development professionals, the strategic functionalization of the quinoxaline core is paramount. Among the most versatile precursors for this task are the 2,3-dihaloquinoxalines. This guide provides an in-depth technical comparison of two key building blocks: 2,3-dibromoquinoxaline and 2,3-dichloroquinoxaline. We will delve into their relative reactivity, strategic advantages in key synthetic transformations, and provide field-proven experimental protocols to inform your selection and experimental design.
At a Glance: The Decisive Difference
The choice between this compound and 2,3-dichloroquinoxaline hinges on a fundamental principle of chemical reactivity: the inherent difference in the carbon-halogen bond strength. This single factor dictates the required reaction conditions, catalyst selection, and the feasibility of selective, sequential transformations.
| Feature | This compound | 2,3-Dichloroquinoxaline |
| Primary Advantage | Higher reactivity in cross-coupling | Lower cost and greater availability |
| C-X Bond Dissociation Energy | Lower | Higher |
| Cross-Coupling Reactivity | More reactive; milder conditions | Less reactive; often requires more forcing conditions and specialized ligands |
| Selective Mono-substitution | More readily achieved | Challenging to control |
| Nucleophilic Aromatic Substitution | Less commonly used | Highly effective |
| Cost | Higher | Lower |
The Underlying Chemistry: Reactivity Demystified
The superior performance of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. A lower bond dissociation energy facilitates this crucial step, allowing the reaction to proceed under milder conditions and often with higher efficiency.
This reactivity differential (I > Br > OTf > Cl) is a foundational concept in cross-coupling chemistry. While advancements in ligand design have made the coupling of aryl chlorides more accessible, aryl bromides remain the substrate of choice for reactions demanding high efficiency and mild conditions.
Head-to-Head in the Lab: Cross-Coupling Reactions
The true measure of these building blocks lies in their performance in the workhorse reactions of modern organic synthesis. Here, we compare their utility in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, highlighting the strategic implications of the C-X bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures. The enhanced reactivity of this compound allows for a stepwise, selective approach to synthesizing unsymmetrical 2,3-disubstituted quinoxalines, a feat that is significantly more challenging with the dichloro-analogue.
Workflow: Sequential Suzuki-Miyaura Coupling of this compound
Caption: Stepwise synthesis of unsymmetrical 2,3-diarylquinoxalines.
Experimental Evidence:
While direct side-by-side comparisons in the literature are scarce, the general principles of reactivity are well-documented. For instance, the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene proceeds in moderate to good yields, demonstrating the feasibility of disubstitution on a dibrominated heterocycle.[1] In contrast, protocols for the Suzuki coupling of dichloroquinoxalines often require more forcing conditions or specialized catalyst systems to achieve high yields.
Protocol: Mono-Arylation of this compound (A Representative Procedure)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction Execution: Heat the mixture at a controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is indispensable for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis. The higher reactivity of the C-Br bond in this compound is particularly advantageous for achieving selective mono-alkynylation.
Experimental Insights:
Studies on the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline and 2-chloro-3-(methylthio)quinoxaline with terminal alkynes have shown good to excellent yields, indicating the viability of this reaction on the quinoxaline core.[2] For this compound, one can anticipate even milder conditions and potentially higher yields for the first coupling step due to the greater reactivity of the C-Br bond.
Protocol: Sonogashira Coupling of 2,3-Dichloroquinoxaline (A Representative Procedure)
-
Reaction Setup: In a Schlenk tube, combine 2,3-dichloroquinoxaline (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.06 mmol) in a suitable solvent like degassed triethylamine or a mixture of THF and triethylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove copper salts, followed by water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice between the bromo and chloro substrates can significantly impact the reaction's success, particularly with less nucleophilic amines.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations:
This compound is the preferred substrate for Buchwald-Hartwig aminations, especially when aiming for mono-substitution or when using challenging amine coupling partners. The milder conditions required for the oxidative addition of the C-Br bond often lead to cleaner reactions and higher yields. While amination of 2,3-dichloroquinoxaline is feasible, it generally necessitates more electron-rich and bulky phosphine ligands and higher reaction temperatures.[3]
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (A General Procedure Adaptable for this compound)
-
Reaction Setup: Charge a Schlenk tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
The Realm of Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions highlight the advantages of the C-Br bond, 2,3-dichloroquinoxaline excels in the domain of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoxaline ring system activates the C-Cl bonds towards attack by nucleophiles.
This pathway is particularly valuable for introducing heteroatom nucleophiles (O, N, S) and offers a metal-free alternative to cross-coupling.[4][5] The reaction of 2,3-dichloroquinoxaline with various nucleophiles is a well-established and highly efficient method for synthesizing a diverse library of quinoxaline derivatives.[6]
Protocol: Synthesis of 2,3-Dithioquinoxalines via SNAr
-
Reaction Setup: Dissolve 2,3-dichloroquinoxaline (1.0 mmol) in a suitable solvent like ethanol.
-
Nucleophile Addition: Add an excess of the thiol nucleophile (e.g., thiourea, 2.5 mmol).
-
Reaction Execution: Reflux the mixture for several hours. The progress can be monitored by the precipitation of the product.
-
Work-up and Purification: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to obtain the desired 2,3-dithioquinoxaline derivative.
Conclusion and Future Outlook
The choice between this compound and 2,3-dichloroquinoxaline is a strategic one, dictated by the specific synthetic goal, budget, and desired reaction conditions.
Choose this compound for:
-
Selective, sequential cross-coupling reactions: Its higher reactivity allows for controlled mono-functionalization.
-
Mild reaction conditions: It is ideal for substrates with sensitive functional groups.
-
Higher yields in cross-coupling: The facile oxidative addition often leads to more efficient reactions.
Choose 2,3-Dichloroquinoxaline for:
-
Cost-effective synthesis: It is the more economical starting material.
-
Nucleophilic aromatic substitution reactions: It is highly activated for SNAr with a variety of nucleophiles.
-
Double cross-coupling when selectivity is not a concern: With modern catalysts, it can be a viable substrate for symmetrical disubstitution.
References
- de Oliveira, R. A., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1035-1056.
- Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig Amination. In Palladium-Catalyzed C–N Cross-Coupling Reactions (pp. 1-14). Wiley-VCH.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Al-dujaili, A. H. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
- Singh, P., et al. (2012).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(22), 8298-8308.
- Al-Tel, T. H., et al. (2014). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 4(96), 53694-53701.
- Rehman, A. U., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 986.
- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.
- Ali, M. A., et al. (2019).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoxalines and the Power of Cross-Coupling
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science. Their scaffold is a key component in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the quinoxaline core is a central focus for researchers in drug discovery and organic synthesis.
Among the most powerful tools for forging carbon-carbon bonds in the synthesis of complex aromatic compounds are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two of the most prominent of these methods—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the synthesis of functionalized quinoxalines. By examining the mechanistic underpinnings, substrate scope, functional group tolerance, and practical considerations of each reaction, this guide aims to equip researchers with the critical insights needed to select the optimal synthetic strategy for their specific research objectives.
The Suzuki-Miyaura Coupling: A Versatile and "Green" Approach
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad applicability and relatively environmentally benign nature.[2] The reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoxaline halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
Alternative reagents to 2,3-Dibromoquinoxaline for building quinoxaline core
A Senior Application Scientist's Perspective on Alternative Reagents to 2,3-Dibromoquinoxaline for Building the Quinoxaline Core
The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] For decades, 2,3-dihaloquinoxalines, particularly this compound, have served as pivotal intermediates for introducing molecular complexity through nucleophilic substitution and cross-coupling reactions. However, the reliance on halogenated precursors often entails harsh reaction conditions, limited functional group tolerance, and the generation of stoichiometric halide waste.
This guide provides a comprehensive comparison of modern, alternative reagents and synthetic strategies that circumvent the need for this compound, offering milder conditions, broader substrate scope, and more atom-economical pathways to this privileged heterocyclic core. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols for their implementation in a research setting.
The Classical Approach and Its Modern Refinements: Condensation of o-Phenylenediamines
The most fundamental and enduring method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction first reported by Körner and Hinsberg in the late 19th century.[3] While classic protocols often required high temperatures and strong acid catalysts, contemporary advancements have transformed this method into a highly efficient and green process.[4]
Alternative Reagents to 1,2-Diketones
A significant evolution in this classical approach is the use of 1,2-dicarbonyl surrogates, which expands the diversity of accessible quinoxaline derivatives.[1][3]
-
α-Haloketones and α-Hydroxyketones: These reagents react readily with o-phenylenediamines. The reaction with α-haloketones proceeds via an initial nucleophilic substitution followed by cyclization and oxidation.[5] α-Hydroxyketones undergo a condensation-oxidation sequence.[3][5]
-
Epoxides and Alkynes: These less common but valuable synthons also serve as two-carbon units for quinoxaline formation.[1][5]
The choice of catalyst is crucial for optimizing these reactions. A wide array of catalysts, from simple Brønsted and Lewis acids to heterogeneous systems and transition metals, have been successfully employed.[3][6]
Comparative Data: Catalytic Condensation of o-Phenylenediamine and Benzil
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | 95 | [5][7] |
| TiO2-Pr-SO3H | Ethanol | Reflux | 10 min | 95 | [5] |
| CrCl2·6H2O | Ethanol | Room Temp. | - | High | [6] |
| MnFe2O4 nanoparticles | Water | Room Temp. | - | Excellent | |
| Catalyst-free | Water | Room Temp. | - | Excellent |
Key Insight: The data clearly demonstrates a trend towards milder, more environmentally friendly conditions. The use of heterogeneous catalysts like bentonite clay or nano-zeolites allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry.[7]
Transition-Metal Catalyzed Strategies: New Avenues for Quinoxaline Synthesis
The advent of transition-metal catalysis has opened up novel and powerful disconnection approaches for quinoxaline synthesis, often providing access to structures that are difficult to obtain through classical methods.[2][8]
Copper-Catalyzed Reactions
Copper catalysts are particularly versatile in this context. For instance, a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, catalyzed by CuI, provides a direct route to quinoxalines.[9] Another innovative copper-catalyzed method involves the cycloamination of the α-C(sp³)-H bond of N-aryl ketimines with sodium azide.[9]
Nickel, Cobalt, and Manganese Catalysis
Cost-effective and less toxic first-row transition metals like nickel, cobalt, and manganese are gaining prominence in quinoxaline synthesis.[8] Nickel bromide in combination with 1,10-phenanthroline can catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines.[9] Cobalt's variable oxidation states and chemoselectivity make it an attractive catalyst for various organic transformations, including quinoxaline synthesis.[8] Manganese, being the third most abundant transition metal, offers an eco-friendly catalytic option due to its low toxicity.[8]
Experimental Protocol: Nickel-Catalyzed Synthesis from a 2-Nitroaniline
This protocol is adapted from the work of Shee, Panja, and Kundu, J. Org. Chem., 2020.[9]
Materials:
-
Substituted 2-nitroaniline (1.0 mmol)
-
1,2-Dicarbonyl compound (1.2 mmol)
-
NiBr2 (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the 2-nitroaniline, 1,2-dicarbonyl compound, NiBr2, and 1,10-phenanthroline.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the catalyst and other reaction components.
-
Ligand (1,10-Phenanthroline): Stabilizes the nickel catalyst and modulates its reactivity.
-
Solvent: A high-boiling, non-polar solvent like toluene is often suitable for these types of cross-coupling reactions.
Metal-Free and Greener Alternatives
In recent years, there has been a significant push towards developing synthetic methodologies that avoid the use of transition metals, which can be costly and pose toxicity concerns.[3]
Organocatalysis
Organocatalysts, such as nitrilotris(methylenephosphonic acid), have been shown to be highly effective for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, affording quinoxalines in excellent yields within a short reaction time.[3]
Iodine-Catalyzed Reactions
Molecular iodine can catalyze the one-pot oxidation and cyclization of various substrates to yield quinoxalines.[3] This approach is attractive due to the low cost and low toxicity of iodine.
Visible-Light-Mediated Synthesis
Photocatalysis offers a mild and sustainable approach to quinoxaline synthesis. For example, a metal- and additive-free cyclization of o-diisocyanoarenes with organic diselenides or thiols can be achieved under visible light irradiation.[3]
Workflow for Metal-Free Quinoxaline Synthesis
Caption: General workflow for a green, metal-free synthesis of quinoxalines.
Direct C-H Functionalization: A Paradigm Shift
A more recent and highly atom-economical strategy involves the direct C-H functionalization of pre-existing quinoxaline or quinoxalin-2(1H)-one cores.[10][11][12] This approach avoids the need for pre-functionalized starting materials, such as this compound, and allows for the late-stage modification of complex molecules. These reactions are often catalyzed by transition metals and can be used to introduce a wide range of substituents at the C3 position of quinoxalin-2(1H)-ones.[10][12]
Conclusion
The synthesis of the quinoxaline core has evolved significantly from its classical roots. While this compound remains a useful intermediate, a plethora of alternative reagents and methodologies now offer milder, more efficient, and more sustainable routes to this important heterocyclic scaffold. The choice of synthetic strategy will depend on the desired substitution pattern, functional group tolerance, and the desired level of "greenness" for the process. For researchers and drug development professionals, a thorough understanding of these modern alternatives is essential for the efficient and innovative synthesis of novel quinoxaline-based compounds.
References
-
Khatoon, H., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved from [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Maikhuri, V. K., Prasad, A. K., Jha, A., & Srivastava, S. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(28), 12443-12469. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds, 43(6), 5525-5544. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). Retrieved from [Link]
-
Synthesis of novel quinoxaline derivatives and its cytotoxic activities. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4226-4229. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances, 11(54), 34221-34246. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Retrieved from [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (2021). New Journal of Chemistry. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). Catalysts, 13(7), 1056. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). Molecules, 27(19), 6667. [Link]
-
(PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2024). ResearchGate. Retrieved from [Link]
-
Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (2025). e-spacio UNED. Retrieved from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2018). Journal of Chemistry. [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). Molecules, 28(15), 5831. [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions | MDPI [mdpi.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,3-Disubstituted Quinoxalines
In the landscape of medicinal chemistry and drug development, the quinoxaline scaffold stands as a privileged structure. These nitrogen-containing heterocycles are integral to a wide array of pharmacologically active compounds, including anticancer agents, antibiotics like echinomycin, and various kinase inhibitors.[1] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure, making the unambiguous confirmation of the arrangement of substituents on the quinoxaline core a critical step in synthesis and development.[2]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of 2,3-disubstituted quinoxalines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present field-proven protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of 2,3-disubstituted quinoxalines, often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can potentially lead to isomeric products or unexpected side reactions.[3][4][5] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural validation. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, providing the data and protocols necessary for researchers to confidently characterize their synthesized molecules.
The Spectroscopic Workflow: A Synergistic Approach
No single technique provides a complete structural picture. Instead, a synergistic workflow, where the data from each analysis complements the others, is the most robust strategy.
Caption: Integrated workflow for the structural elucidation of quinoxalines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework. For 2,3-disubstituted quinoxalines, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is Crucial
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a 2,3-disubstituted quinoxaline, the aromatic region (typically δ 7.5-8.5 ppm) is of key interest.[6][7] The symmetry of the substitution pattern will be immediately apparent. For example, a symmetrically substituted quinoxaline (e.g., 2,3-diphenylquinoxaline) will show a simpler set of signals for the benzo-ring protons compared to an unsymmetrically substituted one. The integration of signals corresponding to the substituents (e.g., methyl protons around δ 2.5 ppm) confirms their presence and ratio.[8]
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The quaternary carbons of the pyrazine ring (C2 and C3) are particularly diagnostic, typically appearing downfield (δ 140-155 ppm).[7] The chemical shifts of these carbons are highly sensitive to the nature of the attached substituent, making ¹³C NMR a powerful comparative tool.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
A reliable NMR analysis hinges on meticulous sample preparation and appropriate parameter selection.[1]
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-25 mg of the quinoxaline sample for ¹H NMR. For ¹³C NMR, a higher concentration (50-100 mg) is often required to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]
-
Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[1] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Add an internal standard like Tetramethylsilane (TMS) if precise chemical shift referencing is required (modern spectrometers can often lock on the solvent signal).
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[1]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. The typical range for these compounds is 0-170 ppm.
-
If the structure is ambiguous, 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) should be performed to definitively assign all signals.
-
Data Presentation: Comparative NMR Data
The following table summarizes typical chemical shifts for representative 2,3-disubstituted quinoxalines.
| Compound Name | Substituent Protons (δ, ppm) | Benzo-Ring Protons (δ, ppm) | Substituent Carbons (δ, ppm) | Benzo-Ring Carbons (δ, ppm) | Pyrazine Ring Carbons (δ, ppm) |
| 2,3-Dimethylquinoxaline | ~2.7 (s, 6H) | ~7.7 (m, 2H), ~8.0 (m, 2H) | ~23.0 (CH₃) | ~129.0, ~129.5 | ~154.0 (C2/C3) |
| 2-Phenylquinoxaline | - | ~7.5-7.8 (m), ~8.1-8.2 (m), ~9.3 (s, 1H) | - | ~127-131 | ~141-144, ~151.7 |
| 2-(p-Tolyl)quinoxaline | ~2.45 (s, 3H) | ~7.3-8.2 (m), ~9.28 (s, 1H) | ~21.4 (CH₃) | ~127-143 | ~151.7 (C2) |
Data synthesized from multiple sources.[7][8]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of structural information. Electron Ionization (MS) also induces fragmentation, offering valuable clues about the molecule's structure.[9]
Expertise & Experience: Interpreting Fragmentation
-
Molecular Ion (M⁺): The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion. Its m/z value should match the calculated molecular weight of the proposed structure. For quinoxalines, which are stable aromatic systems, the molecular ion peak is often prominent.[10][11]
-
Fragmentation Pattern: The way the molecular ion breaks apart can reveal structural motifs.[9] While complex, common losses can be identified. For instance, in 2,3-dimethylquinoxaline, a loss of a methyl group (M-15) can be anticipated. The stability of the quinoxaline ring means that fragmentation often occurs at the substituent groups first.
Caption: Simplified fragmentation pathway for 2,3-dimethylquinoxaline.
Trustworthiness: A Self-Validating Protocol for MS Analysis
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Use a standard ionization energy, typically 70 eV, to ensure fragmentation patterns are consistent and comparable to library data.
-
Acquire the mass spectrum over a suitable range (e.g., m/z 40-500) to capture the molecular ion and key fragments.
-
Compare the observed m/z of the molecular ion with the calculated exact mass of the target compound.
-
Data Presentation: Key MS Data Points
| Compound Name | Formula | Calculated MW | Observed M⁺ (m/z) | Key Fragments (m/z) |
| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 158 | 157, 143, 117 |
| 2-Phenylquinoxaline | C₁₄H₁₀N₂ | 206.24 | 207 (M+H)⁺ | 178, 127 |
| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 | 282 | - |
Data synthesized from multiple sources.[7]10⁺ is common in soft ionization techniques like ESI.
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Identifying Key Vibrations
For 2,3-disubstituted quinoxalines, FT-IR is excellent for confirming the presence of the core structure and the nature of its substituents.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).[12]
-
Aromatic C=C and C=N Bending: The characteristic absorptions for the aromatic ring C=C and C=N bonds appear in the 1400-1600 cm⁻¹ region.
-
Substituent Vibrations: The real power of FT-IR comes from identifying the substituents. For example, an aliphatic C-H stretch (2850-2960 cm⁻¹) would confirm the presence of methyl or ethyl groups.[13] A strong C=O stretch (~1700 cm⁻¹) would indicate a ketone or ester substituent. For N-oxide derivatives, a characteristic N-O stretching band appears between 875-910 cm⁻¹.[4]
Trustworthiness: A Self-Validating Protocol for FT-IR Analysis
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR):
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.[12][14]
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Presentation: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Quinoxalines |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms presence of aromatic rings.[12] |
| Aliphatic C-H Stretch | 2980 - 2850 | Indicates alkyl substituents (e.g., methyl, ethyl).[13] |
| C=C & C=N Stretch | 1600 - 1450 | Fingerprint region for the quinoxaline core. |
| C-H In-Plane Bend | 1300 - 1000 | Confirms aromatic C-H bonds.[12] |
| N-O Stretch | 910 - 875 | Diagnostic for quinoxaline-N-oxide derivatives.[4] |
| C-H Out-of-Plane Bend | 900 - 675 | Can give information on substitution patterns on the benzo ring. |
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For highly conjugated systems like quinoxalines, this technique is useful for confirming the aromatic system and can be sensitive to substitution that alters the extent of conjugation.
Expertise & Experience: Relating Spectra to Structure
Quinoxalines exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions within the aromatic system.[2] The position of the absorption maximum (λ_max) and the molar absorptivity (ε) can be affected by:
-
Substituents: Electron-donating or withdrawing groups can shift the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
-
Solvent: The polarity of the solvent can also influence the position of the absorption bands.
While not as structurally definitive as NMR, UV-Vis is a valuable comparative tool. If a series of related 2,3-disubstituted quinoxalines is synthesized, a systematic shift in λ_max can provide strong evidence for successful structural modification.[2]
Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the quinoxaline derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).[2]
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (within the linear range of the Beer-Lambert law).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan a wavelength range appropriate for the compound, typically from 200 to 500 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion: An Integrated and Authoritative Approach
The structural confirmation of 2,3-disubstituted quinoxalines demands a rigorous, multi-technique approach. While NMR spectroscopy provides the most definitive structural map, it is the corroborating evidence from Mass Spectrometry (molecular weight), FT-IR (functional groups), and UV-Vis (electronic system) that builds an unshakeable confirmation. By employing the validated protocols and comparative data presented in this guide, researchers can ensure the scientific integrity of their work, confident in the identity and structure of the molecules they carry forward into further development and biological testing.
References
- BenchChem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
- IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
- Bendale, A. R., Patel, N., Narkhede, S. P., Narkhede, S. B., Jadhav, A. G., & Vidyasagar, G. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. Asian Journal of Research in Chemistry, 4(6), 887-889.
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-561.
- ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylquinoxaline. PubChem Compound Database. Retrieved from [Link]
- Srinivasan, S., et al. (n.d.). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.
- Jayaprakash, P., et al. (n.d.).
-
mzCloud. (2015). 2 3 Dimethylquinoxaline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoxaline, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Detke, S. J., et al. (2021). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect, 6(45), 12586-12591.
- Brezova, V., et al. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules.
- Mary, Y. S., et al. (2022). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1247, 131349.
- Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 165-171.
- ResearchGate. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
- ResearchGate. (2019). Synthesis of sym. 2,3-disubstituted quinoxaline.
- MDPI. (n.d.). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis.
- CSIR-NIScPR. (n.d.).
- Heterocyclic Letters. (n.d.).
- El-Sayed, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4199.
- Royal Society of Chemistry. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(56), 35656-35664.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365.
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Ferreira, S. B., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 23(5), 1084-1096.
- ResearchGate. (n.d.). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES.
- Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849.
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijiset.com [ijiset.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. heteroletters.org [heteroletters.org]
- 8. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scialert.net [scialert.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3-Dibromoquinoxaline
Introduction: The Criticality of Purity in Quinoxaline Chemistry
2,3-Dibromoquinoxaline is a pivotal building block in synthetic organic chemistry, serving as a precursor for a diverse range of heterocyclic compounds with applications in pharmaceuticals, materials science, and agrochemicals. Its utility in cross-coupling reactions and nucleophilic substitutions allows for the construction of complex molecular architectures. However, the integrity of these subsequent syntheses is fundamentally dependent on the purity of the starting this compound. The presence of residual starting materials, mono-brominated intermediates, or other side-products can lead to unpredictable reaction outcomes, complicate purification processes, and ultimately compromise the biological activity or material properties of the final product.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the purity of synthesized this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a multi-faceted, self-validating system for purity assessment. This document compares and contrasts various analytical techniques, providing supporting experimental data and detailed protocols to ensure confidence in your material's quality.
The Synthetic Landscape: Anticipating Potential Impurities
A common and effective route to this compound involves the condensation of o-phenylenediamine with an appropriate C2-synthon, followed by bromination. A typical reaction scheme proceeds via an intermediate like 2,3-dihydroxyquinoxaline, which is then converted to the target compound.
Understanding this pathway is crucial as it informs the potential impurity profile. Key impurities to anticipate include:
-
Unreacted o-phenylenediamine: A primary aromatic amine.
-
2,3-Dihydroxyquinoxaline: The intermediate precursor.
-
Mono-brominated quinoxaline: An under-brominated side product.
-
Solvent Residues: Trapped solvents from the reaction or purification steps.
A robust validation strategy must be capable of detecting and quantifying these specific, anticipated impurities as well as any unexpected contaminants.
The Orthogonal Approach: A Foundation of Trustworthiness
No single analytical technique is sufficient to declare a compound "pure." True analytical trustworthiness is achieved by employing multiple, independent (orthogonal) methods that assess purity based on different physicochemical principles. This guide champions an orthogonal approach, combining chromatographic, spectroscopic, and physical property measurements to build a comprehensive and reliable purity profile.
Caption: Workflow for orthogonal purity validation of this compound.
Part 1: Chromatographic Purity Assessment
Chromatographic methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. They are indispensable for resolving the target compound from its impurities.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Screen
TLC is an invaluable first-pass technique for monitoring reaction progress and assessing the complexity of the crude product. Its primary strength lies in its speed and simplicity.
Causality Behind the Choice: We use TLC to quickly visualize the number of components in the sample. A single, well-defined spot suggests a relatively clean product, while multiple spots immediately indicate the presence of impurities, necessitating more rigorous purification.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the TLC plate's baseline.
-
Development: Place the plate in a developing chamber containing a pre-saturated mobile phase. A common solvent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an optimal Rf value (retention factor) of 0.3-0.4 for the main spot.[1]
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light at 254 nm.
-
Interpretation: A pure compound should ideally show a single spot. The presence of other spots indicates impurities. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC offers high-resolution separation and is the preferred method for accurate purity quantification. A reverse-phase method is typically employed for quinoxaline derivatives.[2][3]
Causality Behind the Choice: HPLC provides the high resolving power necessary to separate structurally similar impurities (like mono- vs. di-brominated species) that may co-elute in TLC. UV detection allows for quantification by measuring the area under each peak, enabling the calculation of purity as a percentage of the total area.[4]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
System: An HPLC system equipped with a UV detector, autosampler, and gradient pump.[4]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 acetonitrile/water.
-
Analysis: Inject 10 µL and integrate all peaks. Purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Part 2: Spectroscopic Confirmation and Validation
Spectroscopic methods provide information about the molecular structure and can confirm the identity of the main component while also revealing the presence of impurities that may not be chromatographically resolved.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is arguably the most powerful tool for unambiguous structure elucidation and can also serve as a quantitative method (qNMR) when an internal standard is used.[]
Causality Behind the Choice: ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule. This not only confirms the desired this compound structure but also allows for the identification of impurities by their unique spectral signatures. For instance, the presence of signals in the aliphatic region could indicate residual solvent, while additional aromatic signals may point to unreacted starting materials.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple and symmetric. Two multiplets should be observed in the aromatic region:
-
δ ~8.15-8.10 ppm (m, 2H, Ar-H)
-
δ ~7.85-7.80 ppm (m, 2H, Ar-H)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals for the two bromine-bearing carbons (C2, C3) around δ ~140-145 ppm.
-
Signals for the aromatic carbons.
-
Mass Spectrometry (MS): Confirming Molecular Identity
MS provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity.
Causality Behind the Choice: MS is used to verify that the synthesized compound has the correct molecular mass. For this compound (C₈H₄Br₂N₂), the presence of two bromine atoms creates a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in a ~1:1 ratio), which serves as a powerful diagnostic tool. The molecular ion peak (M+) should appear as a cluster of peaks corresponding to the different combinations of bromine isotopes.[6]
Expected Mass Spectrum Data:
-
Molecular Formula: C₈H₄Br₂N₂
-
Exact Mass: 287.87 g/mol
-
Isotopic Pattern: A characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1. The observed m/z values would be around 288, 290, and 292.[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While not a primary tool for quantification, IR spectroscopy is excellent for confirming the presence of key functional groups and the absence of impurities from starting materials.
Causality Behind the Choice: The IR spectrum can quickly confirm the formation of the quinoxaline core and ensure that functional groups from starting materials, such as the -OH groups of 2,3-dihydroxyquinoxaline or the -NH₂ groups of o-phenylenediamine, have been consumed.
Expected IR Data (KBr, cm⁻¹):
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic system.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
Absence of: Broad O-H stretch (~3400 cm⁻¹) or N-H stretches (~3300-3500 cm⁻¹).
Part 3: Physical Property Verification
Melting Point Determination: A Classic Test of Purity
The melting point is a simple, yet effective, physical property that provides insight into the purity of a crystalline solid.
Causality Behind the Choice: A pure crystalline compound will have a sharp, well-defined melting point range (typically < 2 °C).[7] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the range over which the substance melts.[8] Comparing the experimental melting point to the literature value is a classic validation step.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Loading: Pack the powder into a capillary tube to a height of 2-3 mm.[9]
-
Measurement: Place the capillary in a melting point apparatus.
-
Heating: Heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[9]
-
Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[9]
-
Comparison: The literature melting point for this compound is approximately 149-151 °C.
Comparative Data Summary
The following table summarizes the expected results for a high-purity sample versus a sample containing common impurities.
| Analytical Technique | High-Purity Sample (Purity > 99%) | Impure Sample (Example) | Information Provided |
| TLC (4:1 Hex/EtOAc) | Single spot, Rf ≈ 0.4 | Main spot (Rf ≈ 0.4) + secondary spot (e.g., Rf ≈ 0.1 for dihydroxy intermediate) | Qualitative Purity |
| HPLC (% Area) | Main peak > 99.5% area | Main peak ≈ 90%, impurity peak at earlier retention time ≈ 10% | Quantitative Purity |
| ¹H NMR | Clean, symmetric aromatic signals matching structure | Expected signals + additional peaks (e.g., broad singlet for -OH protons) | Structural Identity & Purity |
| Mass Spectrometry | Correct m/z cluster at ~288, 290, 292 with 1:2:1 ratio | Correct M+ cluster + other m/z peaks from impurities | Molecular Weight Confirmation |
| Melting Point | Sharp range, e.g., 150-151 °C | Depressed and broad range, e.g., 142-147 °C | Crystalline Purity |
Logical Framework for Purity Assessment
Caption: Logical relationship between analytical data and final material qualification.
Conclusion
Validating the purity of synthesized this compound is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—combining the quantitative power of HPLC, the structural detail of NMR and MS, and the classic purity indication of melting point analysis—researchers can establish a high degree of confidence in their material's quality. This rigorous, multi-faceted approach ensures the reliability of subsequent experimental work and is a cornerstone of sound scientific practice in drug discovery and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new-2,3-disubstituted quinoxaline. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
PubMed. (2013). A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Educator.com. (2015). Organic Chemistry Lab - Melting Point Determination. YouTube. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Retrieved from [Link]
-
ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for C-N Bond Formation with 2,3-Dibromoquinoxaline: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The targeted synthesis of 2,3-disubstituted quinoxalines, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the development of novel therapeutic agents and functional materials. Among the various precursors, 2,3-dibromoquinoxaline stands out as a versatile and readily accessible starting material. This guide provides an in-depth comparative analysis of catalytic systems for the amination of this compound, offering field-proven insights to inform your experimental design.
Introduction: The Significance of C-N Bond Formation in Quinoxaline Chemistry
The introduction of nitrogen-containing substituents at the 2 and 3-positions of the quinoxaline ring system profoundly influences its physicochemical and biological properties. This functionalization is most commonly achieved through cross-coupling reactions, where the choice of catalyst is paramount to achieving high yields, selectivity, and substrate scope. This guide will dissect the nuances of palladium, copper, and nickel-catalyzed systems, as well as touch upon catalyst-free approaches, to provide a comprehensive understanding of the available synthetic methodologies.
The Workhorse of Cross-Coupling: Palladium-Catalyzed Amination
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis. Its broad functional group tolerance and high efficiency make it a first-line approach for the amination of aryl halides.
Mechanism and Key Considerations: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in facilitating the reductive elimination step, which is often the rate-limiting step of the cycle. Bulky, electron-rich phosphine ligands are typically employed to promote this step and prevent β-hydride elimination.
For the twofold C-N coupling of this compound, palladium catalysis has been successfully employed to synthesize indolo[2,3-b]quinoxaline derivatives. However, these reactions often require super-stoichiometric amounts of a strong base, such as sodium tert-butoxide (NaOtBu), and specialized, often expensive, phosphine-based ligands at elevated temperatures (100–105 °C).
Experimental Insights: A common challenge in the double amination of this compound is achieving complete conversion and avoiding the formation of mono-aminated byproducts. Stepwise addition of the amine or the use of a slight excess of the amine can sometimes favor the formation of the desired disubstituted product. Careful optimization of the catalyst loading, ligand-to-metal ratio, base, and solvent is essential for success.
The Classical Contender: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents one of the earliest methods for C-N bond formation. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
Mechanism and Key Considerations: The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve the formation of a copper(I) alkoxide or amide, followed by reaction with the aryl halide. The reaction typically requires stoichiometric amounts of copper, often in the form of copper(I) salts like CuI, and high temperatures. The introduction of ligands, such as diamines and phenanthrolines, can significantly accelerate the reaction and allow for lower catalyst loadings and milder conditions.
Experimental Insights: In the context of this compound, copper catalysis can be a cost-effective alternative to palladium. For instance, the synthesis of 2-aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines has been achieved using catalytic amounts of CuI with PPh3 as a ligand and K2CO3 as the base in dioxane at 110 °C. One of the challenges with copper catalysis can be the removal of copper residues from the final product, which is a critical consideration in pharmaceutical applications.
The Emerging Alternative: Nickel-Catalyzed Amination
Nickel catalysis has gained significant traction as a more sustainable and economical alternative to palladium for cross-coupling reactions. Nickel catalysts can often mediate transformations that are challenging for their palladium counterparts.
Mechanism and Key Considerations: Similar to palladium, the mechanism of nickel-catalyzed amination involves an oxidative addition-reductive elimination cycle. Nickel(0) is the active catalytic species, and the reaction is often promoted by ligands. Recent developments have shown that visible-light-initiated nickel catalysis can provide a mild and efficient route for the amination of aryl halides. This approach utilizes a photocatalyst to facilitate the nickel-catalyzed cross-coupling at room temperature.
Experimental Insights: While less documented specifically for this compound compared to palladium and copper, nickel catalysis offers a promising avenue for exploration. The lower cost of nickel and the potential for unique reactivity patterns make it an attractive option. Researchers should consider screening a variety of nickel precursors, ligands, and reaction conditions, including photoredox catalysis, to unlock its potential for this specific transformation.
Pushing the Boundaries: Catalyst-Free C-N Bond Formation
In the quest for greener and more sustainable chemical processes, catalyst-free methods for C-N bond formation are of great interest. These reactions typically rely on the intrinsic reactivity of the substrates under specific conditions.
Mechanism and Key Considerations: Catalyst-free aminations of aryl halides often proceed via a nucleophilic aromatic substitution (SNA) mechanism. This pathway is favored when the aromatic ring is activated by electron-withdrawing groups, which is the case for the quinoxaline system
Halogen Wars: A Comparative Analysis of Bromo vs. Chloro Quinoxaline Derivatives in Biological Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The strategic modification of this core structure is a cornerstone of drug discovery, and among the most impactful modifications is halogenation. The introduction of halogen atoms, such as bromine and chlorine, can profoundly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth, objective comparison of the biological activities of bromo- versus chloro-quinoxaline derivatives, supported by experimental data, to aid researchers in making informed decisions in their drug design and development endeavors.
The Halogen Effect: More Than Just a Substitution
The choice between a bromine and a chlorine substituent is not arbitrary. It is a calculated decision based on the distinct physicochemical properties each halogen imparts. These differences in electronegativity, atomic radius, lipophilicity, and the ability to form halogen bonds directly translate to variations in biological activity.[3][4]
-
Electronegativity and Polarity: Chlorine is more electronegative than bromine, which can influence the electron distribution within the quinoxaline ring system and affect interactions with biological targets.
-
Size and Lipophilicity: Bromine is larger and generally more lipophilic than chlorine. This can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket, but may also impact solubility.[5]
-
Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules. The strength of this interaction differs, with bromine being a better halogen bond donor than chlorine, potentially leading to stronger target engagement.[5]
This guide will now delve into a comparative analysis of bromo- and chloro-quinoxaline derivatives across key therapeutic areas, presenting available experimental data to illustrate these principles.
Anticancer Activity: A Tale of Two Halogens
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[6] The nature of the halogen substituent on the quinoxaline scaffold can significantly impact this activity.
Comparative Anticancer Potency
One study investigated a series of 2-substituted-quinoxaline analogues for their antiproliferative activity against the MCF-7 breast cancer cell line. Notably, compound 3a , which features a 5-bromo-2-hydroxy-phenyl moiety at the 2-position of the quinoxaline scaffold, demonstrated considerable cytotoxic activity with an IC50 value of 12.74 μM.[7]
In a different study, a series of halogenated quinoxaline derivatives were evaluated as Pim-1/2 kinase inhibitors, which are implicated in cancer progression. This study provides a valuable direct comparison. The 7-bromo substituted derivative (5f ) exhibited a potent inhibitory activity against Pim-1 kinase with an IC50 of 180 nM. In contrast, the 7-chloro substituted analog (5d ) was significantly less active, with an IC50 greater than 1 µM for both Pim-1 and Pim-2 kinases.[8]
Table 1: Comparative Anticancer Activity of Halogenated Quinoxaline Derivatives
| Compound ID | Halogen Substituent | Target/Cell Line | IC50 (µM) | Reference |
| 3a | 5-Bromo (on phenyl substituent) | MCF-7 Breast Cancer | 12.74 | [7] |
| 5f | 7-Bromo | Pim-1 Kinase | 0.18 | [8] |
| 5d | 7-Chloro | Pim-1 Kinase | > 1 | [8] |
Causality Behind the Experimental Observations: The superior activity of the bromo-substituted derivative in the kinase inhibition study may be attributed to several factors. The larger size and greater polarizability of the bromine atom might allow for more favorable van der Waals interactions and the formation of a stronger halogen bond within the hydrophobic pocket of the kinase hinge region.[8] This highlights how subtle changes in halogen substitution can lead to significant differences in target engagement and, consequently, biological activity.
Mechanism of Action: A Common Path with Divergent Potency
The anticancer mechanism of many quinoxaline derivatives involves the inhibition of key signaling pathways, such as those mediated by kinases, or the induction of apoptosis.[1][9][10] While both bromo- and chloro-derivatives can engage in these mechanisms, the efficiency of their engagement can differ. For instance, in the case of kinase inhibition, the strength of the interaction with the ATP-binding site, influenced by the nature of the halogen, will dictate the inhibitory potency.
Caption: Halogenated quinoxalines can inhibit kinases, leading to decreased cell proliferation and induction of apoptosis.
Antimicrobial Activity: Halogens in the Fight Against Microbes
Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[11][12][13][14][15] The presence and nature of halogen substituents can modulate this activity, influencing the minimum inhibitory concentration (MIC) required to suppress microbial growth.
Comparative Antimicrobial Efficacy
Direct comparative studies of bromo- vs. chloro-quinoxaline derivatives against a panel of microbes are also limited. However, we can draw insights from studies focusing on different halogenated quinoxalines.
A study on new substituted quinoxalines reported the antimicrobial activity of various derivatives. While not a direct bromo vs. chloro comparison of the same scaffold, it provides data on the general efficacy of halogenated quinoxalines.[11] Another study synthesized a series of novel quinoxaline derivatives and tested their antimicrobial activity, with some compounds showing strong effects.[15]
To provide a more concrete, albeit indirect, comparison, let's consider the findings from two separate studies. One study reported the antimicrobial activity of a series of bromoquinoxaline derivatives.[7] Another study investigated chloro-substituted quinoxalines. While the core structures are not identical, we can observe the general potency range.
Table 2: Antimicrobial Activity of Halogenated Quinoxaline Derivatives (Illustrative Examples)
| Compound Type | Halogen | Organism | MIC (µg/mL) | Reference |
| Bromo-substituted | Bromo | Staphylococcus aureus | - | [7] |
| Chloro-substituted | Chloro | Staphylococcus aureus | - | [12] |
| Bromo-substituted | Bromo | Escherichia coli | - | [7] |
| Chloro-substituted | Chloro | Escherichia coli | - | [12] |
Note: Specific MIC values for a direct comparison are not available in the searched literature. The table illustrates the type of data to be sought in such a comparative study.
Causality Behind the Experimental Observations: The antimicrobial activity of quinoxalines is often attributed to their ability to intercalate with bacterial DNA or inhibit essential enzymes. The lipophilicity conferred by the halogen substituent can enhance the uptake of the compound by microbial cells. The differing electronic properties of bromine and chlorine can also affect their interaction with microbial targets.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromo- and chloro-quinoxaline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the bromo- and chloro-quinoxaline derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The available evidence, though fragmented, suggests that the substitution of a bromine atom on the quinoxaline scaffold can, in some cases, lead to enhanced biological activity compared to a chlorine atom, particularly in the context of anticancer kinase inhibition. This is likely due to the unique physicochemical properties of bromine, including its size, polarizability, and ability to form strong halogen bonds. However, this is not a universal rule, and the optimal halogen will be highly dependent on the specific biological target and the overall structure of the quinoxaline derivative.
For researchers and drug development professionals, this guide underscores the importance of a nuanced approach to halogen substitution. The choice between bromine and chlorine should be guided by a deep understanding of the target's binding site and the desired physicochemical properties of the final compound.
Future research should focus on the direct, head-to-head comparison of bromo- and chloro-analogs of the same quinoxaline scaffold against a broad range of biological targets. Such studies, combining experimental data with computational modeling, will provide a more definitive understanding of the "halogen effect" and enable the more rational design of next-generation quinoxaline-based therapeutics.
References
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. [Link]
-
Halogen bonds between ligands and proteins: Can we use them in validation? (2023). bioRxiv. [Link]
-
Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2015). ACS Publications. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). ResearchGate. [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2020). MDPI. [Link]
-
Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. (2019). ACS Publications. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). National Institutes of Health. [Link]
-
Halogen bonds between ligands and proteins: can we use them in validation? (2023). bioRxiv. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PubMed. [Link]
-
Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2016). ARC Journals. [Link]
-
Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. (2019). ResearchGate. [Link]
-
Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). PubMed. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... (2017). ResearchGate. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2020). RSC Publishing. [Link]
-
Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (2012). Semantic Scholar. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2020). National Institutes of Health. [Link]
-
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). PubMed Central. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arcjournals.org [arcjournals.org]
- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2,3-Dihaloquinoxalines: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2,3-dihaloquinoxalines, particularly 2,3-dichloroquinoxaline (DCQX), have emerged as exceptionally versatile building blocks. Their utility in the synthesis of a diverse array of functionalized quinoxaline derivatives has positioned them as critical intermediates in the development of pharmaceuticals and advanced materials.[1] This guide provides an in-depth analysis of the reactivity of 2,3-dihaloquinoxalines, leveraging Density Functional Theory (DFT) studies to offer a comparative understanding of their performance in key organic transformations, supported by experimental evidence.
The Strategic Advantage of the 2,3-Dihaloquinoxaline Scaffold
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of halogen atoms at the C2 and C3 positions dramatically enhances the synthetic utility of the quinoxaline scaffold. These halogen substituents act as excellent leaving groups, rendering the C2 and C3 positions highly susceptible to attack by a variety of nucleophiles and facilitating participation in transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of different functionalities, providing a powerful platform for generating molecular diversity.
Nucleophilic Aromatic Substitution (SNAr): A DFT-Supported Mechanistic Insight
One of the most powerful applications of 2,3-dihaloquinoxalines is in nucleophilic aromatic substitution (SNAr) reactions.[1][2] These reactions proceed without the need for a metal catalyst, making them highly attractive for industrial-scale synthesis. The presence of the electron-withdrawing pyrazine ring activates the quinoxaline system towards nucleophilic attack.
The Addition-Elimination Mechanism
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2][3] A nucleophile attacks one of the halogen-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequently, the halide ion is expelled, restoring the aromaticity of the quinoxaline ring.
While direct DFT studies on the Meisenheimer complexes of 2,3-dihaloquinoxalines are not abundant in the reviewed literature, computational studies on analogous systems, such as 2,4-dichloroquinazolines, provide valuable insights. DFT calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating it is more susceptible to nucleophilic attack.[4] This aligns with the calculated lower activation energy for nucleophilic attack at this position, explaining the observed regioselectivity.[4] A similar principle can be applied to 2,3-dihaloquinoxalines, where the electronic properties of the C2 and C3 positions, influenced by the nitrogen atoms in the pyrazine ring, govern their reactivity towards nucleophiles.
Experimental Protocol: Mono-substitution of 2,3-Dichloroquinoxaline with an Amine
A typical experimental procedure for the mono-substitution of 2,3-dichloroquinoxaline with an amine involves dissolving the 2,3-dichloroquinoxaline in a suitable solvent, such as ethanol or DMF. The amine nucleophile is then added, often in the presence of a base like triethylamine or diisopropylethylamine to neutralize the HCl generated during the reaction. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography. The precise conditions, including temperature and reaction time, are often optimized to favor the formation of the mono-substituted product over the di-substituted analog.[4]
Comparing Nucleophiles: Experimental Observations
Experimental studies have demonstrated the successful reaction of DCQX with a wide range of nucleophiles, including N-, O-, S-, P-, and C-nucleophiles.[1] The ability to control the reaction to yield either mono- or di-substituted products is a key advantage.[1] For instance, the reaction with ammonia can be controlled to produce either 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline depending on the experimental conditions.[1] The use of Lewis acids, such as AlCl3, has been shown to promote the reaction with less reactive aniline nucleophiles.[1]
Transition Metal-Catalyzed Cross-Coupling Reactions: A Computational Perspective
Beyond SNAr, 2,3-dihaloquinoxalines are excellent substrates for various transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions provide powerful methods for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a cornerstone of modern organic synthesis. DFT studies on the mechanism of the Suzuki-Miyaura reaction have provided detailed insights into the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.[5][6][7][8]
Computational analyses have highlighted the crucial role of the base in the transmetalation step, suggesting that the reaction of the base with the organoboronic acid to form a more reactive boronate species is a key mechanistic pathway.[6] While specific DFT studies on the Suzuki-Miyaura coupling of 2,3-dihaloquinoxalines were not prominent in the search results, the general principles derived from computational studies on other aryl halides are applicable. The electronic nature of the C-X bond in the quinoxaline system will influence the rate of oxidative addition, the first committed step in the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] DFT calculations have been employed to investigate the mechanism of the Sonogashira reaction, confirming a catalytic cycle that involves oxidative addition, alkynylation, and reductive elimination.[11]
The reactivity of 2,3-dihaloquinoxalines in Sonogashira couplings allows for the introduction of alkynyl moieties, which are valuable functional groups for further transformations and for the construction of conjugated systems with interesting photophysical properties.
Experimental Protocol: Sonogashira Coupling of 2,3-Dichloroquinoxaline
A representative procedure for a Sonogashira coupling reaction with 2,3-dichloroquinoxaline involves the addition of the quinoxaline substrate, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) to a degassed solvent such as THF or DMF. The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with heating. The progress of the reaction is monitored by an appropriate analytical technique. After completion, the reaction mixture is worked up by filtration to remove the catalyst and subsequent purification of the product by chromatography.
Comparative Data Summary
| Reaction Type | Reactivity of 2,3-Dihaloquinoxalines | Key Mechanistic Insight from DFT (on analogous systems) | Experimental Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | High reactivity towards a broad range of nucleophiles (N, O, S, P, C).[1] Controllable for mono- or di-substitution.[1] | The electrophilicity of the C2/C3 positions is enhanced by the pyrazine ring. The LUMO coefficients can predict the site of nucleophilic attack.[4] | Reaction conditions (temperature, solvent, base) can be tuned to control selectivity. Lewis acids can enhance the reactivity of weaker nucleophiles.[1] |
| Suzuki-Miyaura Coupling | Effective substrates for C-C bond formation with organoboron reagents. | The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid.[6] | Choice of palladium catalyst, ligand, base, and solvent is crucial for optimal yield and selectivity. |
| Sonogashira Coupling | Readily undergo coupling with terminal alkynes to form alkynylated quinoxalines. | The reaction proceeds through a Pd/Cu co-catalyzed cycle involving oxidative addition and alkynylation.[11] | Requires an inert atmosphere. The choice of base and solvent can significantly impact the reaction efficiency. |
Visualizing Reaction Pathways
Diagram: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloroquinoxaline
Caption: Generalized workflow for SNAr on 2,3-dichloroquinoxaline.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
DFT studies, in conjunction with a wealth of experimental data, provide a powerful framework for understanding and predicting the reactivity of 2,3-dihaloquinoxalines. The electron-deficient nature of the quinoxaline core, coupled with the presence of two versatile halogen leaving groups, makes these compounds ideal substrates for both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for a high degree of control and flexibility in the synthesis of complex, functionalized quinoxaline derivatives. For researchers in drug discovery and materials science, a deep understanding of these reactivity patterns, informed by computational insights, is essential for the rational design and efficient synthesis of novel molecular entities with desired properties.
References
-
da Silva, J. F., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1155-1188. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Terrier, F. (2013). Nucleophilic Aromatic Substitution.
-
Abdel-Ghaffar, M. A., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4584. [Link]
-
de Oliveira, C. S. A., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6601. [Link]
-
Amatore, C., et al. (2006). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. Journal of the American Chemical Society, 128(49), 15725-15734. [Link]
-
El Janati, A., et al. (2021). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(1), 10-31. [Link]
-
Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(7), 1464-1478. [Link]
-
Choy, P. Y., & So, C. M. (2021). Sonogashira Coupling. Chemical Reviews, 121(15), 9439-9520. [Link]
-
Maseras, F., & Amatore, C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 24(24), 5873-5879. [Link]
-
Sun, T., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(45), 13426-13434. [Link]
-
Zając, D., et al. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. Journal of Electronic Materials, 50(6), 3326-3336. [Link]
-
Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2024, from [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quinoxaline Synthesis: Benchmarking New Methodologies Against Established Protocols
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their wide-ranging pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This has cemented their status as privileged scaffolds in the intricate world of drug discovery. This guide offers an in-depth comparison of classical and contemporary synthetic strategies for quinoxaline derivatives, backed by experimental data, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Classical Approach: A Foundation of Quinoxaline Synthesis
The traditional and most fundamental method for constructing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] While this method is robust, it often necessitates harsh reaction conditions like high temperatures and the use of strong acid catalysts, which has spurred the development of more efficient and environmentally conscious alternatives.[1]
Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol details the traditional condensation reaction to synthesize 2,3-diphenylquinoxaline.
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (16 ml)
-
Water bath
-
Filtration apparatus
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.
-
In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 ml of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.
-
Add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution to allow for crystallization.
-
Filter the product to isolate the 2,3-diphenylquinoxaline crystals.[2]
The Dawn of New Methodologies: Catalytic and Green Approaches
Modern synthetic strategies have revolutionized quinoxaline synthesis by employing a diverse array of catalysts, innovative reaction conditions, and a focus on green chemistry principles to improve yields, shorten reaction times, and broaden the substrate scope.
Catalytic Condensation Reactions: The Power of a Catalyst
A multitude of catalysts have been investigated to facilitate the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under milder conditions. These catalysts range from simple inorganic salts to complex organocatalysts.
One notable example is the use of cerium (IV) ammonium nitrate (CAN) as a highly efficient catalyst. This method is particularly attractive due to its use of water as a solvent, its speed, and its high yields.[3][4]
Experimental Protocol: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of Quinoxalines
This protocol outlines a green and efficient synthesis of quinoxaline derivatives using a catalytic amount of CAN in water.
Materials:
-
1,2-Diketone (e.g., Benzil)
-
1,2-Diamine (e.g., o-phenylenediamine)
-
Cerium (IV) ammonium nitrate (CAN) (5 mol%)
-
Tap water
Procedure:
-
In a reaction vessel, combine the 1,2-diketone and 1,2-diamine.
-
Add a catalytic amount of CAN (5 mol%).
-
Use tap water as the reaction medium.
-
Stir the reaction at room temperature. The reaction is typically complete within 20 minutes.
-
The product can be easily isolated by simple filtration and washing with water.[5]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, higher yields, and improved selectivity.[6][7] In the context of quinoxaline synthesis, microwave irradiation provides a rapid and efficient alternative to conventional heating methods.[6][7]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Quinoxalines
This protocol describes a rapid, solvent-free synthesis of quinoxalines using microwave irradiation.
Materials:
-
1,2-Dicarbonyl (e.g., Benzil)
-
1,2-Diamine (e.g., o-phenylenediamine)
-
Acidic alumina (as catalyst and support)
-
Microwave synthesizer
Procedure:
-
Mix the neat reactants (1,2-dicarbonyl and 1,2-diamine) with the acidic alumina catalyst.
-
Expose the reaction mixture to microwave irradiation (e.g., for 3 minutes).
-
After the reaction, the product can be extracted and purified. This method often circumvents the need for extensive purification steps.[8][9]
Comparative Analysis of Synthetic Protocols
To provide a clear and objective comparison, the following table summarizes the performance of various synthetic methods for quinoxaline derivatives based on experimental data from the literature.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical | None (or strong acid) | Ethanol or Acetic Acid | Reflux | 2 - 12 h | 34 - 85 | [10] |
| Camphorsulfonic Acid | 20 mol% CSA | Ethanol | Room Temp. | 2 - 8 h | High | [11] |
| Ceric Ammonium Nitrate | 5 mol% CAN | Water | Room Temp. | ~20 min | Excellent | [5] |
| Alumina-Supported Heteropolyoxometalates | AlCuMoVP | Toluene | Room Temp. | 120 min | 92 | [12] |
| Microwave-Assisted | Acidic Alumina | Solvent-Free | Microwave Irradiation | 3 min | 80 - 86 | [8][9] |
| Microwave-Assisted | None | Solvent-Free | 160 °C | 5 min | High | [6] |
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Acid-Catalyzed Condensation Mechanism
The classical synthesis of quinoxalines proceeds through an acid-catalyzed condensation mechanism. The acid catalyst protonates a carbonyl group of the 1,2-dicarbonyl compound, increasing its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. A series of proton transfer and dehydration steps then lead to the cyclized quinoxaline product.
Caption: Mechanism of acid-catalyzed quinoxaline synthesis.
Transition Metal-Catalyzed Pathways
Transition metal catalysts can operate through different mechanistic pathways. For instance, some metal catalysts may act as Lewis acids to activate the carbonyl group, similar to proton catalysis.[13] In other cases, particularly with α-hydroxy ketones as starting materials, the metal catalyst may first facilitate the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, which then undergoes condensation.
Caption: Experimental workflow for quinoxaline synthesis.
Conclusion
The synthesis of quinoxaline derivatives has evolved significantly from the classical condensation methods. Modern catalytic and microwave-assisted protocols offer substantial advantages in terms of efficiency, reaction conditions, and environmental impact. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as available equipment, desired scale, and the specific functionalities of the target molecules. This guide provides the foundational knowledge and practical protocols to navigate these choices and successfully synthesize these vital heterocyclic compounds.
References
-
Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. (n.d.). IJRAR.org. Retrieved January 22, 2026, from [Link]
-
Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of quinoxaline using different catalysts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline. Retrieved January 22, 2026, from [Link]
-
Plausible mechanism for the formation of quinoxalines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved January 22, 2026, from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Retrieved January 22, 2026, from [Link]
-
Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (2025). e-spacio UNED. Retrieved January 22, 2026, from [Link]
-
Cerium (IV) ammonium nitrate (CAN) as a catalyst in tap water: a simple, proficient and green approach for the synthesis of quinoxalines. (n.d.). CABI Digital Library. Retrieved January 22, 2026, from [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]
-
Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines. (2006). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Green and Efficient Synthesis of Quinoxaline Derivatives via Ceric Ammonium Nitrate Promoted and in Situ Aerobic Oxidation of .ALPHA.-Hydroxy Ketones and .ALPHA.-Keto Oximes in Aqueous Media. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]
-
A Comprehensive Comparison Metal Salts Effect on Time and Yield of Quinoxalines Synthesis. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved January 22, 2026, from [Link]
-
Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Retrieved January 22, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Horsting, E. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives". eCommons. Retrieved January 22, 2026, from [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciELO. Retrieved January 22, 2026, from [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace. Retrieved January 22, 2026, from [Link]
-
Microwave Assisted Synthesis of Quinoxaline Derivatives. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyinfoline.com [pharmacyinfoline.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. ijrar.org [ijrar.org]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Navigating the Disposal of 2,3-Dibromoquinoxaline: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Dibromoquinoxaline, a halogenated heterocyclic compound. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection. This document moves beyond a simple checklist, delving into the rationale behind each step to foster a culture of safety and scientific integrity within the laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is crucial. This compound (CAS No: 23719-78-0) is a brominated organic compound that presents several risks.[1][2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
The presence of bromine, a halogen, also necessitates special consideration during disposal, particularly concerning incineration, as it can lead to the formation of hazardous byproducts such as hydrogen bromide and potentially polybrominated dioxins and furans if not conducted under optimal conditions.[3][4][5][6]
Table 1: Hazard Summary and GHS Classifications for this compound
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Irritant | Warning |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Irritant | Warning |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Irritant | Warning |
| H335: May cause respiratory irritation | STOT SE 3 | Irritant | Warning |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste for collection by a licensed environmental waste management contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[7][8]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.[7][9][10]
-
Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic solid waste. The container should be made of a material compatible with this compound, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Collection: Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.[11] If dealing with a solution, it should be collected in a designated container for halogenated organic liquid waste.[9]
Step 2: Storage of Hazardous Waste
Pending collection, hazardous waste must be stored safely and in accordance with institutional and regulatory guidelines.[10][12]
-
Secure Closure: Ensure the waste container is always tightly sealed when not in use to prevent the release of vapors.
-
Secondary Containment: Store the waste container in a designated and labeled secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Location: The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.
-
Documentation: Complete all necessary waste disposal forms accurately and completely. This will include information on the chemical composition and quantity of the waste.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.[8]
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound.
-
Collect the rinsate and manage it as halogenated liquid hazardous waste.
-
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water.
-
Drying: Allow the container to air dry completely in a well-ventilated area.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[11][13][14]
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Use an inert absorbent material for liquid spills.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]
-
PubMed. (1998). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Retrieved from [Link]
-
PubMed. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
ResearchGate. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2019). Structure reactivity relationship in the accelerated formation of 2,3-diarylquinoxalines in the microdroplets of a nebuliser. Retrieved from [Link]
-
PLOS One. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Retrieved from [Link]
-
Iowa State University. (1949). Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylquinoxaline. Retrieved from [Link]
-
National Institutes of Health. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Retrieved from [Link]
-
PubMed. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C8H4Br2N2 | CID 625637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23719-78-0|this compound|BLD Pharm [bldpharm.com]
- 3. norden.org [norden.org]
- 4. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. uwyo.edu [uwyo.edu]
Mastering the Safe Handling of 2,3-Dibromoquinoxaline: A Guide for Laboratory Professionals
For researchers and scientists engaged in the complex landscape of drug development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 2,3-Dibromoquinoxaline, a key building block in the synthesis of various heterocyclic compounds, presents a unique set of handling challenges due to its toxicological profile. This guide moves beyond standard safety data sheets to provide a comprehensive, field-tested framework for the safe and efficient use of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the inherent risks associated with this compound is essential. This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The crystalline, powdered nature of this solid compound necessitates stringent controls to prevent inadvertent inhalation or dermal contact, which can lead to both acute and chronic health issues.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is not merely a regulatory formality but a critical, science-driven decision to mitigate exposure. The following PPE ensemble is mandatory when handling this compound.
A. Hand Protection: Selecting the Appropriate Gloves
Standard disposable nitrile gloves, while common in laboratory settings, may not offer sufficient protection against prolonged exposure to halogenated aromatic compounds. For handling this compound, a two-layered glove system is recommended for enhanced safety.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A glove with superior chemical resistance to halogenated hydrocarbons.
Rationale: While nitrile gloves provide good general protection and dexterity, butyl rubber or Viton® gloves offer superior resistance to aromatic and halogenated hydrocarbons.[3][4] However, these materials can be less dexterous. The double-gloving technique provides a balance of protection and dexterity. Should the outer glove be compromised, the inner nitrile glove offers temporary protection while the user moves to a safe area to change gloves.
Table 1: Glove Material Compatibility with Halogenated Aromatic Compounds
| Glove Material | Resistance to Halogenated Aromatics | Dexterity | Recommendation for this compound |
| Nitrile | Fair to Good (short-term) | Excellent | Inner glove, or for brief, incidental contact |
| Latex | Poor | Excellent | Not Recommended |
| Neoprene | Good | Good | Suitable as an outer glove |
| Butyl Rubber | Excellent | Fair | Recommended Outer Glove |
| Viton® | Excellent | Fair | Recommended Outer Glove |
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.
B. Eye and Face Protection: Beyond Standard Safety Glasses
Given that this compound can cause serious eye damage, standard safety glasses are insufficient.[1]
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions containing the compound. They provide a seal around the eyes, protecting from airborne powder and splashes.
-
Face Shield: A full-face shield should be worn over chemical splash goggles when there is a significant risk of splashing, such as during bulk transfers or when heating solutions.
C. Body Protection: The Laboratory Coat
A clean, buttoned laboratory coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.
D. Respiratory Protection: Engineering Controls as the Primary Solution
Respiratory protection should be a last line of defense, with engineering controls being the primary method of exposure prevention. All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of the dust.[5] If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an N95, R95, or P95 filter for particulates is required.[6]
II. Operational Plan: From Benchtop to Disposal
A systematic approach to the entire workflow involving this compound is crucial for maintaining a safe laboratory environment.
A. Safe Handling and Storage
-
Designated Work Area: All work with this compound should be performed in a designated area within a chemical fume hood. This area should be clearly marked.
-
Weighing: Weigh the solid compound on wax paper or in a tared, sealed container within the fume hood to minimize the generation of airborne dust.
-
Secondary Containment: When not in use, store the primary container of this compound in a clearly labeled, sealed secondary container.[7][8][9] This secondary container should be made of a material compatible with the chemical.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Caption: A typical workflow for handling this compound.
III. Spill Management: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills (less than a few grams) that are contained within the fume hood, trained laboratory personnel can proceed with cleanup. For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Before beginning cleanup, don the full PPE ensemble as described in Section I.
-
Contain the Spill:
-
Do not use a dry brush or towel as this will generate airborne dust.
-
Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne.[11]
-
-
Collect the Material:
-
Using forceps or a plastic scoop, carefully collect the dampened material and place it in a clearly labeled, sealable plastic bag or container for hazardous waste.
-
-
Decontaminate the Area:
-
Wipe the spill area with a soap and water solution.[2]
-
Follow with a solvent rinse (such as ethanol or acetone) if the material is soluble in it, to ensure all residue is removed. Collect all cleaning materials (paper towels, wipes) in the hazardous waste container.
-
-
Dispose of Waste: All materials used for the cleanup must be disposed of as halogenated organic waste.
IV. Disposal Plan: Ensuring Regulatory Compliance
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
A. Waste Segregation
-
Halogenated Organic Waste: This compound must be segregated into a designated "Halogenated Organic Waste" stream.[1] Do not mix it with non-halogenated waste.
-
Solid Waste: Contaminated gloves, paper towels, weigh boats, and other solid materials should be collected in a clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
B. EPA RCRA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are regulated. While this compound is not specifically listed, it falls under the category of halogenated organic compounds. Depending on the specific processes and solvents used, the following EPA waste codes may apply:
-
F001/F002: If mixed with spent halogenated solvents.[3][12][13]
-
U-List or P-List: If it is a discarded commercial chemical product (less common in a research setting).
Consult with your institution's EHS department for the specific waste codes to be used.
Caption: A logical flow for the disposal of this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.
References
-
University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Synerzine. (2018). Safety Data Sheet Quinoxaline. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Palmetto Industries. (2023). OSHA Secondary Containment Requirements for Chemical Storage. [Link]
-
AA Blocks. (2023). Safety Data Sheet Quinoxaline-5,6,7,8-d4. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
The Ohio State University, Department of Chemistry and Biochemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
-
TradeSafe. (2023). What Is Secondary Containment? Understanding OSHA and EPA Regulations. [Link]
-
New Pig Corporation. EPA & OSHA Secondary Containment Requirements - Expert Advice. [Link]
-
U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
University of South Florida, Environmental Health & Safety. Glove Selection. [Link]
-
U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
University of California, San Diego, Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust). [Link]
-
Central Michigan University, Environmental Health & Safety. Laboratory Equipment Decontamination Procedures. [Link]
-
Wayne State University, Office of Environmental Health and Safety. Laboratory Equipment Decontamination Procedures. [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 7(9), 651-659. [Link]
-
Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
University of Rochester, Environmental Health & Safety. NIOSH Table 1,2 & 3. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aablocks.com [aablocks.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust) [cdc.gov]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. trdsf.com [trdsf.com]
- 9. palmetto-industries.com [palmetto-industries.com]
- 10. synerzine.com [synerzine.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
